2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
描述
属性
IUPAC Name |
2-amino-4-[2-(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2O2/c16-14(17,18)13(15(19,20)21,7-1-3-11(24)9(22)5-7)8-2-4-12(25)10(23)6-8/h1-6,24-25H,22-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTZGVRUOMBULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)N)(C(F)(F)F)C(F)(F)F)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70888610 | |
| Record name | 2,2-Bis(3-amino-4-hydroxyphenyl)-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70888610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83558-87-6 | |
| Record name | 2,2′-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83558-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis(2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083558876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Bis(3-amino-4-hydroxyphenyl)-hexafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70888610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane synthesis protocol
An In-depth Technical Guide to the Synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of this compound, a crucial monomer in the production of high-performance polymers such as polyimides and polybenzoxazoles.[1][2] These polymers are noted for their exceptional thermal stability and chemical resistance, making them valuable in the aerospace, automotive, and electronics industries.[3] The compound, also known as 6FAP, is a white crystalline solid.[4]
Physicochemical Properties:
| Property | Value |
| Melting Point | 245-248 °C[5] |
| Boiling Point | 411.3 ± 45.0 °C[4] |
| Density | 1.545 ± 0.06 g/cm³[4] |
| Solubility | Slightly soluble in DMSO and methanol[4] |
Synthetic Pathway Overview
The most common and well-documented synthesis of this compound is a two-step process. The synthesis begins with the nitration of 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF), followed by the reduction of the resulting dinitro intermediate.
Caption: General two-step synthesis pathway for 6F-AP.
Step 1: Nitration of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane
The initial step involves the nitration of Bisphenol AF to produce 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane. Various nitrating agents and reaction conditions have been reported, with the choice of reagents significantly impacting yield and purity.
Experimental Protocols for Nitration:
Method 1: Using Dilute Nitric Acid in Ethanol
This method is a common laboratory-scale procedure.
-
Reactants and Conditions:
Reactant/Condition Molar Ratio/Value Ethanol / Bisphenol AF 4 Dilute Nitric Acid / Bisphenol AF 2.15 Temperature 60 °C Reaction Time 6 hours | Yield | 96% |
-
Procedure:
-
Dissolve 2,2-bis(4-hydroxyphenyl)hexafluoropropane in ethanol in a reaction vessel.
-
Gradually add dilute nitric acid to the solution while maintaining the temperature at 60°C.
-
Stir the mixture for 6 hours.
-
After the reaction is complete, the product, 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, can be isolated by precipitation and filtration.[6]
-
Method 2: From Bis(3-nitro-4-fluorophenyl) hexafluoropropane
This alternative starting material can also be used.
-
Reactants and Conditions:
Reactant/Condition Value Starting Material 50 g bis(3-nitro-4-fluorophenyl) hexafluoropropane Solvent 400 g DMSO Temperature 70 °C Yield 91.1% | Purity | 98.6% |
-
Procedure:
-
Add 50 g of bis(3-nitro-4-fluorophenyl) hexafluoropropane to 400 g of DMSO in a four-necked flask.
-
Heat the mixture to 70°C with stirring.
-
The crude product is obtained and then recrystallized from ethanol.[4] The mixture is heated to 60°C to dissolve the product, then cooled to 10-20°C for crystallization.[4]
-
Step 2: Reduction of 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane
The second step is the reduction of the dinitro intermediate to the final product, this compound. Catalytic hydrogenation is a frequently employed method.
Experimental Protocols for Reduction:
Method 1: Using Hydrazine Hydrate with a Catalyst
This method utilizes hydrazine hydrate as the reducing agent in the presence of a catalyst.
-
Reactants and Conditions:
Reactant/Condition Molar/Mass Ratio/Value Hydrazine Hydrate / Dinitro Intermediate 0.2 Catalyst (FeCl₃/activated carbon) / Dinitro Intermediate 0.05 Solvent Ethanol Temperature 85 °C Reaction Time 10 hours | Yield | 92% |
-
Procedure:
-
Suspend the 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane and the FeCl₃/activated carbon catalyst in ethanol.
-
Heat the mixture to 85°C.
-
Slowly add hydrazine hydrate to the reaction mixture.
-
Maintain the reaction at 85°C for 10 hours.[6]
-
After completion, the catalyst is filtered off, and the product is isolated from the filtrate.[7]
-
Method 2: Catalytic Hydrogenation with Palladium on Carbon
This is a widely used method for this reduction.
-
Reactants and Conditions:
Reactant/Condition Value Starting Material 30 g dinitro intermediate Solvent 300 g DMF Catalyst 1.5 g 5% Palladium on Carbon Hydrogen Pressure 1 MPa Temperature 70 °C Yield 98.3% | Purity | 99.6% |
-
Procedure:
-
Charge a 1000 mL autoclave with 30 g of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, 300 g of DMF, and 1.5 g of 5% palladium on carbon.[5]
-
Pressurize the autoclave with hydrogen to 1 MPa.[5]
-
Heat the mixture to 70°C with stirring until the reaction is complete.[5]
-
Cool the reactor, filter off the catalyst, and remove the solvent under reduced pressure to obtain the crude product.[5]
-
Recrystallize the crude product from a mixture of water and DMF (mass ratio of product:water:DMF is 1:4:2).[5]
-
Method 3: Reduction with Hydrazine Monohydrate and Palladium Catalyst
This method provides high purity and yield.
-
Reactants and Conditions:
Reactant/Condition Value Starting Material 400.0 g dinitro intermediate Solvent 1200 cc methanol Catalyst 9.0 g (dry weight) of E196R/W5%Pd Reducing Agent 313.2 g of 60% hydrazine monohydrate aqueous solution Temperature 60-65 °C Crude Yield 98% | Final Purity | 99.9% |
-
Procedure:
-
In a 2000-cc four-neck flask, combine 400.0 g of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane and 1200 cc of methanol.
-
Add 9.0 g of the palladium catalyst.
-
Heat the mixture to 60-65°C with stirring.
-
Dropwise, add 313.2 g of a 60% hydrazine monohydrate aqueous solution over 4 hours.[7]
-
After the catalyst is removed by filtration, the reaction mixture is concentrated to get the crude product.[7]
-
The crude product is purified by recrystallization from a mixed solvent of isopropyl alcohol and toluene to yield a white crystal of high purity.[7]
-
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the synthesis of 6F-AP.
References
- 1. This compound | 83558-87-6 [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]
- 5. Cas 83558-87-6,this compound | lookchem [lookchem.com]
- 6. The synthesis of this compound [finechemicals.com.cn]
- 7. EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 6FAP Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of the monomer 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, commonly known as 6FAP. This fluorinated aromatic diamine is a critical building block in the synthesis of high-performance polymers such as polyimides and polybenzoxazoles. Its unique structure, featuring a hexafluoroisopropylidene bridge, imparts desirable characteristics like enhanced thermal stability, chemical resistance, and specific solubility profiles to the resulting polymers. While primarily used in materials science, its purity and well-defined structure are of interest to professionals in diverse research and development fields.
Core Physicochemical Properties
The 6FAP monomer is a white to grey-white crystalline powder.[1][2][3] Its core physicochemical data are summarized in the tables below, providing a ready reference for researchers.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂F₆N₂O₂ | [][5] |
| Molecular Weight | 366.26 g/mol | [][5][6] |
| Appearance | White to almost white powder/crystal | [1][2][3][][7] |
| Melting Point | 245-248 °C | [1][][7][8][9] |
| Boiling Point | 411.3 ± 45.0 °C at 760 mmHg | [1][7][8] |
| Density | 1.545 ± 0.06 g/cm³ | [1][][7][8] |
| Flash Point | 202.6 °C | [1] |
| Vapor Pressure | 2.36E-07 mmHg at 25°C | [1] |
| Refractive Index | 1.568 | [1] |
Solubility and Chromatographic Properties
| Property | Value | Source |
| Solubility | Slightly soluble in DMSO and methanol.[1][7][8] Soluble in polar aprotic organic solvents such as NMP, DMAc, THF, and Acetone when synthesized into polyimides.[7] | [1][7][8] |
| LogP | 4.83530 | [] |
| XLogP3 | 3.8 | [] |
Computed and Spectroscopic Data
| Property | Value | Source |
| Topological Polar Surface Area | 92.5 Ų | [] |
| ¹H-NMR (400MHz, D₆-DMSO) δ (ppm) | 4.64 (s, 4H), 6.42 (d, 2H), 7.57 (s, 2H), 6.65 (d, 2H), 9.36 (s, 2H) | [1][7][8] |
| ¹⁹F-NMR (400MHz, D₆-DMSO) δ (ppm) | -62.78 | [1][7][8] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are methodologies for the synthesis and characterization of the 6FAP monomer, based on cited literature.
Synthesis of this compound (6FAP)
The synthesis of 6FAP is typically a two-step process involving the nitration of 2,2-bis(4-hydroxyphenyl)hexafluoropropane followed by a reduction of the resulting dinitro compound.[10]
Step 1: Nitrification of 2,2-bis(4-hydroxyphenyl)hexafluoropropane
-
Materials: 2,2-bis(4-hydroxyphenyl)hexafluoropropane, ethanol, dilute nitric acid.
-
Procedure:
-
Combine 2,2-bis(4-hydroxyphenyl)hexafluoropropane with ethanol in a reaction vessel. The molar ratio of ethanol to the starting material should be approximately 4:1.[10]
-
Add dilute nitric acid to the mixture with a molar ratio of nitric acid to the starting material of about 2.15:1.[10]
-
Heat the reaction mixture to 60 °C and maintain this temperature for 6 hours with continuous stirring.[10]
-
After the reaction is complete, cool the mixture to 10-20 °C to induce crystallization of the product, 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane.[7]
-
Filter the crude product and wash it with a suitable solvent (e.g., ethanol).[7]
-
For purification, the crude product can be recrystallized from ethanol. Dissolve the product in ethanol at 60 °C, followed by cooling to 10-20 °C to recrystallize.[7]
-
Filter and dry the purified product. A yield of up to 96% can be achieved under these conditions.[10]
-
Step 2: Reduction of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane
-
Materials: 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, hydrazine hydrate, FeCl₃/activated carbon catalyst, ethanol.
-
Procedure:
-
In a reaction vessel, dissolve 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane in ethanol.[10]
-
Add the FeCl₃/activated carbon catalyst. The mass ratio of the catalyst to the nitro compound should be approximately 0.05:1.[10]
-
Add hydrazine hydrate to the mixture. The molar ratio of hydrazine hydrate to the nitro compound should be about 0.2:1.[10]
-
Heat the reaction mixture to 85 °C and maintain this temperature for 10 hours with stirring.[10]
-
Upon completion, the reaction mixture is filtered to remove the catalyst.[11]
-
The filtrate is then concentrated to obtain the crude 6FAP monomer.[11]
-
Purification can be achieved by recrystallization from a mixed solvent system such as isopropyl alcohol and toluene or water and DMF.[1][11] A yield of up to 92% can be obtained.[10]
-
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectra are used to identify the functional groups present in the 6FAP monomer. Spectra can be obtained using techniques such as KBr pellets.[12]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the 6FAP monomer.[12]
-
Visualizing Workflows and Relationships
To better illustrate the processes and relationships involving the 6FAP monomer, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Synthesis workflow for the 6FAP monomer.
Caption: General workflow for polyimide synthesis using 6FAP.
Applications in Research and Development
The 6FAP monomer is a versatile building block for creating advanced polymers with a range of desirable properties.
-
High-Performance Polyimides: 6FAP is reacted with various dianhydrides to produce polyimides with high thermal stability, good chemical resistance, and excellent mechanical properties.[6][7] These are used in applications such as gas separation membranes and materials for microelectronics.[6]
-
Polybenzoxazoles: The ortho-positioning of the amine and hydroxyl groups in 6FAP makes it an ideal monomer for the synthesis of polybenzoxazoles, which are another class of high-performance polymers used in semiconductor manufacturing.[6]
-
Photosensitive Materials: Polyimides synthesized from 6FAP can exhibit photosensitivity and second-order nonlinear optical properties.[6]
-
Fuel Cell Membranes: The resulting fluorinated polymers can have high proton conductivity and good chemical and thermal stability, making them suitable for use in fuel cell systems.[6]
This technical guide provides a foundational understanding of the physicochemical properties of the 6FAP monomer. For further in-depth study, researchers are encouraged to consult the cited literature.
References
- 1. Cas 83558-87-6,this compound | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 5. This compound [massivechem.com]
- 6. ossila.com [ossila.com]
- 7. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]
- 8. This compound | 83558-87-6 [chemicalbook.com]
- 9. This compound 97 83558-87-6 [sigmaaldrich.com]
- 10. The synthesis of this compound [finechemicals.com.cn]
- 11. EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane - Google Patents [patents.google.com]
- 12. This compound | C15H12F6N2O2 | CID 632603 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (CAS 83558-87-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, commonly referred to as 6FAP, is a fluorinated aromatic diamine with the CAS number 83558-87-6. This versatile compound serves as a crucial monomer in the synthesis of high-performance polymers, particularly polyimides and polybenzoxazoles. Its unique molecular structure, featuring a hexafluoroisopropylidene group, imparts exceptional thermal stability, chemical resistance, and desirable electronic properties to the resulting polymers. These characteristics make it a valuable component in the development of advanced materials for the electronics, aerospace, and biomedical industries. For drug development professionals, its role as a scaffold for novel bioactive compounds and its potential biological activities are of significant interest.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview for experimental design and application.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂F₆N₂O₂ | [1] |
| Molecular Weight | 366.26 g/mol | [1] |
| Appearance | White to off-white or grey-white crystalline powder | [2] |
| Melting Point | 245-248 °C | [2] |
| Boiling Point | 411.3 ± 45.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.545 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Slightly soluble in DMSO and methanol. | [2] |
| pKa | 9.07 ± 0.10 (Predicted) |
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound.
| Spectroscopy | Data |
| ¹H NMR | (400MHz, D6-DMSO) δ (ppm): 4.64 (s, 4H), 6.42 (d, 2H), 7.57 (s, 2H), 6.65 (d, 2H), 9.36 (s, 2H) |
| ¹⁹F NMR | (400MHz, D6-DMSO) δ (ppm): -62.78 |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the nitration of 2,2-bis(4-hydroxyphenyl)hexafluoropropane followed by the reduction of the resulting dinitro compound.
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis via Nitration and Reduction
Step 1: Nitration of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane
-
To a solution of 2,2-bis(4-hydroxyphenyl)hexafluoropropane in a suitable solvent (e.g., acetic acid), slowly add a nitrating agent (e.g., nitric acid) at a controlled temperature (typically below 20°C) with constant stirring.
-
After the addition is complete, continue stirring the reaction mixture for a specified period to ensure complete nitration.
-
Pour the reaction mixture into ice water to precipitate the dinitro product.
-
Filter the precipitate, wash it thoroughly with water until neutral, and dry it to obtain 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane.
Step 2: Reduction of 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane
-
Suspend the synthesized 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
-
Introduce a reducing agent. This can be achieved through catalytic hydrogenation with hydrogen gas under pressure or by using a chemical reducing agent like hydrazine hydrate.
-
Conduct the reaction at an elevated temperature and pressure, monitoring the progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield high-purity 6FAP.
Applications
The primary application of this compound lies in its use as a monomer for the synthesis of high-performance polymers.
Polyimide Synthesis
6FAP is a key building block for fluorinated polyimides, which are renowned for their excellent thermal stability, low dielectric constant, and high gas permeability.
Experimental Protocol: Two-Step Polyimide Synthesis
-
Poly(amic acid) Formation: In a dry, inert atmosphere, dissolve this compound in an aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
To this solution, add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)) portion-wise while maintaining a low temperature.
-
Stir the mixture at room temperature for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) is then converted to polyimide via thermal or chemical imidization.
-
Thermal Imidization: Cast the poly(amic acid) solution onto a substrate and heat it in a stepwise manner to temperatures typically ranging from 100°C to 300°C.
-
Chemical Imidization: Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir at room temperature or slightly elevated temperatures.
-
Polybenzoxazole Synthesis
The ortho-positioned amino and hydroxyl groups in 6FAP make it an ideal monomer for the synthesis of polybenzoxazoles (PBOs), a class of polymers with exceptional thermal and mechanical properties. The synthesis typically involves the polycondensation of 6FAP with a dicarboxylic acid or its derivative, followed by a thermal cyclodehydration step.
Role in Drug Development and Biological Systems
While primarily used in materials science, this compound serves as a valuable intermediate in the synthesis of bioactive compounds.[3] Its rigid, fluorinated backbone can be incorporated into larger molecules to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[3]
It is important to note that this compound is listed as a potential endocrine disrupting compound by the NORMAN Suspect List Exchange.[4] This suggests that it may have the potential to interfere with the endocrine systems of living organisms, a factor that requires careful consideration in any biological or pharmaceutical application.
Logical Relationship in Material and Drug Development
Caption: Conceptual diagram of 6FAP's application pathways.
Safety and Handling
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Always consult the Safety Data Sheet (SDS) for complete and up-to-date information on handling, storage, and disposal.
Conclusion
This compound is a highly valuable and versatile monomer that plays a critical role in the development of advanced materials with superior thermal, chemical, and electronic properties. Its applications in high-performance polymers are well-established. For researchers in drug development, its potential as a building block for novel therapeutic agents is an emerging area of interest, balanced by the need for careful evaluation of its potential biological effects, including endocrine disruption. This guide provides a comprehensive technical overview to support further research and application of this important compound.
References
An In-depth Technical Guide on the Solubility of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (commonly known as 6FAP), a key monomer in the synthesis of high-performance polymers such as polyimides and polybenzoxazoles. An understanding of its solubility is critical for its application in polymer synthesis, purification, and material processing.
Introduction to this compound (6FAP)
This compound is an aromatic diamine with the chemical structure C₁₅H₁₂F₆N₂O₂.[1] It is a white to off-white crystalline powder with a melting point in the range of 245-248 °C.[2] The presence of hexafluoroisopropylidene ((CF₃)₂C) groups imparts unique properties to the polymers derived from it, including enhanced thermal stability, chemical resistance, and solubility in organic solvents. The amino and hydroxyl functional groups are key to its polymerization reactions.
Solubility Profile of 6FAP
Quantitative solubility data for 6FAP in a wide range of organic solvents is not extensively available in public literature. However, based on available information and the chemical structure of the molecule, a qualitative solubility profile can be summarized. The presence of polar amino (-NH₂) and hydroxyl (-OH) groups, along with a large, nonpolar aromatic and fluorinated backbone, results in a nuanced solubility behavior.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Predicted/Reported Solubility | Reference |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2][3][4] |
| N-Methyl-2-pyrrolidone (NMP) | Likely Soluble | Inferred from polyimide synthesis | |
| N,N-Dimethylacetamide (DMAc) | Likely Soluble | Inferred from polyimide synthesis | |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Inferred from polyimide synthesis | |
| Acetone | Soluble | [5] | |
| Tetrahydrofuran (THF) | Likely Soluble | Inferred from polyimide synthesis | |
| Polar Protic | Methanol | Slightly Soluble | [2][3][4] |
| Ethanol | Likely Sparingly Soluble | - | |
| Water | Sparingly Soluble | [5] | |
| Nonpolar | Toluene | Likely Insoluble | - |
| Hexane | Likely Insoluble | - | |
| Chloroform | Likely Sparingly Soluble | - |
Note: "Likely Soluble/Insoluble" predictions are based on the principle of "like dissolves like" and the common solvents used in the synthesis of polymers from 6FAP. Experimental verification is recommended.
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the quantitative determination of the solubility of 6FAP in an organic solvent. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
3.1. Materials and Equipment
-
This compound (purity > 98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of 6FAP to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined experimentally.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining solid particles.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).
-
Analyze the diluted solution using a pre-calibrated HPLC or GC method to determine the concentration of 6FAP.
-
-
Quantification:
-
Prepare a series of standard solutions of 6FAP of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of 6FAP in the diluted sample.
-
Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in g/L or mol/L.
-
3.3. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for 6FAP and the solvents used for specific handling and disposal instructions.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of 6FAP can be visualized as follows:
Signaling Pathways and Logical Relationships
In the context of this technical guide, a signaling pathway is not directly applicable. However, a logical relationship diagram illustrating the factors influencing solubility is relevant.
References
- 1. This compound | C15H12F6N2O2 | CID 632603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 83558-87-6,this compound | lookchem [lookchem.com]
- 3. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]
- 4. This compound | 83558-87-6 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, a key monomer in the synthesis of advanced polymers such as polyimides and polybenzoxazoles.[1][2] Understanding the NMR characteristics of this compound is crucial for its identification, purity assessment, and for monitoring its polymerization reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The NMR data for this compound was acquired in Deuterated Dimethyl Sulfoxide (D₆-DMSO) on a 400 MHz spectrometer.[3][4][5]
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits five distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.36 | Singlet (s) | 2H | Hydroxyl (-OH) |
| 7.57 | Singlet (s) | 2H | Aromatic (Ar-H) |
| 6.65 | Doublet (d) | 2H | Aromatic (Ar-H) |
| 6.42 | Doublet (d) | 2H | Aromatic (Ar-H) |
| 4.64 | Singlet (s) | 4H | Amine (-NH₂) |
Table 1: Summary of ¹H NMR spectral data for this compound.
¹⁹F NMR Spectral Data
Due to the chemical equivalence of the six fluorine atoms in the hexafluoropropane group, the ¹⁹F NMR spectrum displays a single sharp signal.[3][4][5] The chemical shift is reported in ppm.
| Chemical Shift (δ) ppm |
| -62.78 |
Table 2: ¹⁹F NMR chemical shift for this compound.
Experimental Protocol: NMR Spectroscopy
The following provides a generalized methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (D₆-DMSO). The compound is slightly soluble in DMSO and methanol.[3][4][5]
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for both ¹H and ¹⁹F frequencies.
-
Lock the spectrometer on the deuterium signal of the D₆-DMSO.
-
Shim the magnetic field to achieve optimal homogeneity.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment, often with proton decoupling.
-
Spectral Width: A wide spectral width (e.g., 200 ppm) centered around -60 to -80 ppm is initially recommended to locate the peak, after which the width can be narrowed.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16 to 64.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually.
-
Calibrate the chemical shift of the ¹H spectrum to the residual D₆-DMSO peak (δ ≈ 2.50 ppm). For the ¹⁹F spectrum, an external reference standard like CFCl₃ (δ = 0 ppm) or an internal standard can be used.
-
Integrate the peaks to determine the relative number of nuclei.
-
Analyze the multiplicities and coupling constants (if resolved).
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.
Caption: Workflow for NMR analysis of this compound.
References
In-Depth Technical Guide to the FTIR Analysis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (also known as 6FAP). This aromatic diamine is a crucial monomer in the synthesis of high-performance polymers like polyimides and polybenzoxazoles, which are utilized in advanced materials and electronics. Understanding its vibrational properties through FTIR is essential for quality control, reaction monitoring, and material characterization.
Molecular Structure and Key Functional Groups
This compound is characterized by several key functional groups that give rise to distinct absorption bands in an FTIR spectrum. These include hydroxyl (-OH), primary amine (-NH2), aromatic C-H, and the hexafluoroisopropylidene bridge (-C(CF3)2-). The positions of the amino and hydroxyl groups on the phenyl rings influence their vibrational frequencies.
Caption: Key functional groups in this compound.
Experimental Protocol for FTIR Analysis
A standard experimental protocol for obtaining the FTIR spectrum of a solid sample like this compound is as follows.
Caption: A typical workflow for FTIR analysis.
1. Sample Preparation:
-
KBr Pellet Method: A small amount of the finely ground solid sample (typically 1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet. This method provides a high-quality spectrum with minimal interference.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal. ATR is a rapid and convenient method that requires minimal sample preparation.
2. Instrumentation and Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contributions of atmospheric water and carbon dioxide.
-
The sample is then placed in the instrument, and the sample spectrum is recorded.
-
Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are often co-added to improve the signal-to-noise ratio.
3. Data Processing:
-
The acquired spectrum is typically baseline corrected to account for any sloping baseline.
-
Smoothing algorithms may be applied to reduce noise.
-
The spectrum is then analyzed to identify the positions of the absorption peaks.
FTIR Spectrum and Peak Assignment
The FTIR spectrum of this compound exhibits a series of characteristic absorption bands corresponding to the vibrations of its functional groups. The following table summarizes the major observed peaks and their assignments based on literature data for similar compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H stretching (symmetric and asymmetric) | Primary Amine (-NH₂) |
| 3200 - 3000 | O-H stretching | Hydroxyl (-OH) |
| 3100 - 3000 | Aromatic C-H stretching | Phenyl Ring |
| 1620 - 1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |
| 1520 - 1470 | Aromatic C=C stretching | Phenyl Ring |
| 1300 - 1100 | C-F stretching | Hexafluoroisopropylidene |
| 1250 - 1000 | C-N stretching | Aromatic Amine |
| 1260 - 1180 | C-O stretching | Phenolic Hydroxyl |
| 850 - 750 | Aromatic C-H out-of-plane bending | Phenyl Ring |
Interpretation of Key Spectral Regions:
-
3500-3000 cm⁻¹: This region is dominated by the stretching vibrations of the N-H and O-H groups. The primary amine typically shows two distinct bands corresponding to asymmetric and symmetric stretching. The O-H stretching band is often broad due to hydrogen bonding.
-
1700-1400 cm⁻¹: This region contains the N-H bending vibrations and the characteristic aromatic C=C stretching bands, confirming the presence of the phenyl rings.
-
1300-1100 cm⁻¹: The strong absorption bands in this region are characteristic of the C-F stretching vibrations of the hexafluoroisopropylidene group, a key feature for identifying this compound.
-
Below 900 cm⁻¹: The out-of-plane bending vibrations of the aromatic C-H bonds appear in this region, and their specific positions can provide information about the substitution pattern on the phenyl rings.
This in-depth guide provides the foundational knowledge for the FTIR analysis of this compound. Accurate interpretation of the FTIR spectrum is a powerful tool for ensuring the quality and identity of this important monomer in various research and development applications.
thermal stability of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
An In-depth Technical Guide on the Thermal Stability of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
This technical guide provides a comprehensive overview of the , a crucial monomer in the synthesis of high-performance polymers. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed data, experimental protocols, and workflow visualizations to facilitate a thorough understanding of the compound's thermal characteristics.
Introduction
This compound, commonly referred to as 6F-AP, is an aromatic diamine recognized for its role as a building block in advanced polymers such as polyimides and polybenzoxazoles.[1][2] The incorporation of the hexafluoroisopropylidene group into the polymer backbone imparts exceptional thermal stability, chemical resistance, and desirable dielectric properties to the resulting materials.[3][4] These high-performance polymers are integral to the aerospace, electronics, and medical industries.[2] Understanding the thermal stability of the 6F-AP monomer is paramount for optimizing polymerization processes, ensuring the quality of the final polymer, and predicting the performance of materials under extreme temperature conditions. This guide consolidates available data on the thermal properties of 6F-AP and outlines the standard methodologies for its characterization.
Data Presentation
While extensive data exists on the thermal properties of polymers derived from this compound, quantitative thermal analysis of the monomer itself is less commonly reported. The following table summarizes the available data. It is important to note that some of the most specific thermal analysis data pertains to the monomer salt formed with a dianhydride, which provides insight into the initial stages of polymerization.
| Property | Value | Analysis Method | Notes |
| Melting Point | 245-248 °C | Not specified (lit.) | This is a widely cited melting point for the 6F-AP monomer. |
| Onset of Weight Loss (Monomer Salt) | 140-200 °C | Thermogravimetric Analysis (TGA) | Data for the monomer salt of 6F-AP and 4,4′-(hexafluoroisopropylidene) diphthalic anhydride (6FDA). Weight loss is attributed to water condensation during polymerization.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the .
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the 6F-AP monomer by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small sample of the 6F-AP monomer (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan, commonly made of platinum or alumina.
-
Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[1]
-
Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight percent versus temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve). The residual weight at the final temperature is also recorded.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the heat flow associated with these events.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of the 6F-AP monomer (typically 2-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Thermal Program: A temperature program is initiated, which typically involves heating the sample and reference pans at a controlled rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected thermal transitions.[1] The program may also include cooling and subsequent heating cycles to study the thermal history of the sample.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow versus temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization or decomposition), as well as shifts in the baseline indicative of a glass transition. The peak temperature and the area under the peak (enthalpy) are quantified.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the thermal analysis of this compound.
Caption: Experimental workflow for thermal analysis of 6F-AP.
Caption: Logical relationship of 6F-AP properties and thermal analysis.
References
- 1. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology | MDPI [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of 6FAP (2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the available scientific and technical information regarding 6FAP. It is intended for research and informational purposes only. While efforts have been made to ensure accuracy, this guide is not a substitute for peer-reviewed literature and established laboratory protocols.
Introduction
6FAP, chemically known as 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, is a fluorinated aromatic diamine monomer. Its unique structure, characterized by a hexafluoroisopropylidene bridge connecting two aminophenol rings, imparts desirable properties to the polymers derived from it. These polymers, primarily polyimides and polybenzoxazoles, exhibit exceptional thermal stability, chemical resistance, and specific electronic properties, making them valuable in the aerospace, electronics, and materials science industries. This guide provides a detailed examination of the molecular structure, conformation, and relevant experimental methodologies associated with 6FAP.
Molecular Structure and Properties
The fundamental structure of 6FAP consists of a central hexafluoroisopropylidene group that creates a distinct three-dimensional architecture. This bulky, electron-withdrawing group influences the molecule's solubility, reactivity, and the properties of the resulting polymers.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 6FAP.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 6FAP, AHHFP, BAPAF, Bis-AP-AF |
| CAS Number | 83558-87-6 |
| Molecular Formula | C₁₅H₁₂F₆N₂O₂ |
| Molecular Weight | 366.26 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 245-248 °C |
| Boiling Point | 411.3 ± 45.0 °C at 760 mmHg |
| Density | 1.545 ± 0.06 g/cm³ |
| Solubility | Slightly soluble in DMSO and methanol |
Spectroscopic Data
Table 2.1: NMR Spectroscopic Data for 6FAP
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H NMR | DMSO-d₆ | 4.64 (s, 4H), 6.42 (d, 2H), 6.65 (d, 2H), 7.57 (s, 2H), 9.36 (s, 2H) |
| ¹⁹F NMR | DMSO-d₆ | -62.78 |
Note: The assignments of the ¹H NMR signals correspond to the amine, aromatic, and hydroxyl protons of the molecule.
Conformational Analysis
A detailed experimental or computational conformational analysis of the 6FAP monomer is not extensively documented in publicly accessible literature. However, based on the structure of related bisphenol compounds, some conformational characteristics can be inferred.
The primary degree of conformational freedom in the 6FAP molecule is the rotation around the single bonds connecting the phenyl rings to the central isopropylidene carbon. The bulky trifluoromethyl groups create significant steric hindrance, which is expected to favor a staggered conformation of the two phenyl rings relative to each other. This twisted, non-planar conformation is a key feature that contributes to the enhanced solubility and lower dielectric constant of polyimides derived from 6FAP, as it disrupts polymer chain packing.
Experimental Protocols
The following sections detail the experimental protocols for the synthesis of 6FAP and the general methodologies for its characterization.
Synthesis of 6FAP
The synthesis of 6FAP is typically a two-step process starting from 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF). The first step is nitration, followed by a reduction of the nitro groups to amino groups.
Step 1: Nitration of 2,2-bis(4-hydroxyphenyl)hexafluoropropane
-
In a reaction vessel, dissolve 2,2-bis(4-hydroxyphenyl)hexafluoropropane in a suitable solvent such as ethanol.
-
Cool the solution in an ice bath.
-
Slowly add dilute nitric acid to the solution while maintaining the temperature at around 60°C.
-
After the addition is complete, allow the reaction to proceed for approximately 6 hours.
-
The product, 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, will precipitate out of the solution.
-
Filter the precipitate, wash it with water, and dry it to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to achieve high purity.
Step 2: Reduction of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane
-
In a high-pressure autoclave, suspend the purified 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane in a solvent like N,N-dimethylformamide (DMF).
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Pressurize the autoclave with hydrogen gas to approximately 1 MPa.
-
Heat the reaction mixture to around 70°C with vigorous stirring.
-
Monitor the reaction progress by checking for the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude 6FAP.
-
Recrystallize the crude product from a mixture of water and DMF to yield pure this compound (6FAP).
General Protocol for X-ray Crystallography of Small Molecules
While specific crystal structure data for 6FAP is not available, the following is a general protocol for obtaining such data for a small organic molecule.
-
Crystal Growth: Dissolve the purified compound in a suitable solvent or a mixture of solvents. Grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) through slow evaporation, slow cooling, or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer head. Place the crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹⁹F NMR spectra. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹⁹F NMR, a wider spectral range is used.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, and the baseline is corrected. The chemical shifts are referenced to a standard (e.g., tetramethylsilane for ¹H NMR).
Visualizations
Synthesis Workflow of 6FAP
An In-depth Technical Guide to the Purity and Characterization of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP)
For: Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, commonly known as 6FAP, is a fluorinated aromatic diamine that serves as a critical monomer in the synthesis of high-performance polymers.[1][2] Its chemical structure, featuring a hexafluoroisopropylidene bridge between two 2-aminophenol units, imparts exceptional thermal stability, chemical resistance, and desirable solubility characteristics to the resulting polymers.[3][4] These polymers, including polyimides and polybenzoxazoles, are indispensable in the aerospace, automotive, and electronics industries for applications such as gas separation membranes and specialty electronic materials.[1][2][4]
Given its role as a foundational building block, the purity and precise structural characterization of 6FAP are paramount. Impurities or structural deviations can significantly compromise the molecular weight, mechanical properties, and thermal stability of the final polymer. This guide provides a comprehensive overview of the analytical methods used to assess the purity and confirm the identity of 6FAP, offering detailed experimental protocols and data interpretation for professionals in research and development.
Physicochemical Properties
6FAP is a white to off-white crystalline solid under standard conditions.[3][4][5][6] Its core physical and chemical properties are summarized in the table below. The high melting point and boiling point are indicative of its thermal stability. It exhibits limited solubility in common organic solvents but is slightly soluble in polar aprotic solvents like DMSO and methanol.[1][3]
| Property | Value | Reference(s) |
| CAS Number | 83558-87-6 | [5][6][7] |
| Molecular Formula | C₁₅H₁₂F₆N₂O₂ | [4][5][7] |
| Molecular Weight | 366.26 g/mol | [4][5][7] |
| Appearance | White to almost white powder/crystal | [4][5][6][8] |
| Melting Point | 245-248 °C | [1][3] |
| Boiling Point | 411.3 ± 45.0 °C at 760 mmHg | [1][3] |
| Density | 1.545 ± 0.06 g/cm³ | [1][3] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][3] |
Purity Assessment and Specification
The purity of 6FAP is typically determined by high-performance liquid chromatography (HPLC). Commercial grades of 6FAP are available in various purities, ranging from >97% for technical grades to ≥99.9% for high-purity grades intended for advanced polymer synthesis.[6][9][10] Purification is most commonly achieved through recrystallization from various solvent systems.[3][9][10]
| Purity Level | Method | Note | Reference(s) |
| 99.9% (area %) | HPLC | After purification from isopropyl alcohol/toluene | [9][10] |
| 99.6% | Not Specified | After recrystallization from water/DMF | [1][3] |
| ≥99.0% | HPLC | Commercial Specification | [4][5] |
| >98.0% | Titration (T) | Commercial Specification | [6][8] |
| 98.3% (area %) | HPLC | Crude product after synthesis | [9][10] |
| 97.9% (area %) | HPLC | Crude product after synthesis | [9][10] |
| 97% | Not Specified | Commercial Specification | [11] |
Characterization and Quality Control Workflow
A systematic workflow is essential for the comprehensive characterization of 6FAP, ensuring both chemical identity and purity. The process begins with synthesis and purification, followed by a battery of analytical techniques to confirm the structure, purity, and thermal properties of the final product.
Caption: Overall workflow for the characterization of 6FAP.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the synthesis and characterization of 6FAP.
Synthesis and Purification Workflow
The most common synthetic route to 6FAP involves a two-step process starting from 2,2-bis(4-hydroxyphenyl)hexafluoropropane.[12] This precursor undergoes nitration followed by a reduction of the nitro groups to form the final diamine product.[12]
Caption: General workflow for the synthesis and purification of 6FAP.
Protocol for Recrystallization (General):
-
Dissolve the crude 6FAP product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or an isopropanol/toluene mixture).[3][9][10]
-
Stir the solution at an elevated temperature (e.g., 60-80 °C) until all solids are dissolved.[3]
-
Slowly cool the solution to a reduced temperature (e.g., 10-20 °C) to induce crystallization.[3]
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Dry the purified product in a vacuum oven until a constant weight is achieved.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 6FAP by separating it from any impurities or starting materials.
Methodology:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid, if needed for peak shaping).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Prepare a standard solution of 6FAP at approximately 1 mg/mL in methanol or DMSO.
-
Procedure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of 6FAP by analyzing the chemical environment of its hydrogen (¹H) and fluorine (¹⁹F) nuclei.
Methodology:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Procedure for ¹H NMR:
-
Acquire the ¹H NMR spectrum.
-
Integrate the peaks to determine the relative number of protons.
-
Assign the peaks based on their chemical shift (δ) and multiplicity.
-
-
Procedure for ¹⁹F NMR:
-
Acquire the ¹⁹F NMR spectrum.
-
The presence of a single peak confirms the chemical equivalence of the two -CF₃ groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the 6FAP molecule.
Methodology:
-
Instrument: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Acquire a background spectrum.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for O-H (hydroxyl), N-H (amine), C-F (fluoroalkane), and aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of 6FAP.
Methodology:
-
Instrument: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol.
-
Procedure:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Identify the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of 366.26 g/mol .[7]
-
Summary of Spectral Data
The structural identity of 6FAP is unequivocally confirmed by its characteristic spectral data.
| Technique | Parameter | Observed Value(s) | Interpretation |
| ¹H NMR | Chemical Shift (δ) in DMSO-d₆[1][3] | δ 9.36 (s, 2H)δ 6.65 (d, 2H)δ 6.57 (s, 2H)δ 6.42 (d, 2H)δ 4.64 (s, 4H) | Phenolic -OHAromatic -CHAromatic -CHAromatic -CHAmine -NH₂ |
| ¹⁹F NMR | Chemical Shift (δ) in DMSO-d₆[1][3] | δ -62.78 | Hexafluoro (-CF₃)₂C- group |
| FTIR | Key Vibrational Frequencies (cm⁻¹) | ~3400-3200~1600~1300-1100 | N-H and O-H stretchingAromatic C=C stretchingC-F stretching |
| Mass Spec | Molecular Ion Peak | m/z ≈ 367.08 ([M+H]⁺) | Confirms Molecular Weight of 366.26 |
Conclusion
The robust characterization of this compound is fundamental to its successful application in materials science. A combination of chromatographic and spectroscopic techniques provides a complete profile of the monomer's purity and structural integrity. HPLC is the standard for quantitative purity assessment, while NMR, FTIR, and Mass Spectrometry are essential for unambiguous structural confirmation. Adherence to these analytical protocols ensures the high quality and reliability required for the synthesis of advanced, high-performance polymers.
References
- 1. Cas 83558-87-6,this compound | lookchem [lookchem.com]
- 2. ossila.com [ossila.com]
- 3. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [massivechem.com]
- 6. This compound | 83558-87-6 | TCI AMERICA [tcichemicals.com]
- 7. This compound | C15H12F6N2O2 | CID 632603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labproinc.com [labproinc.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane - Google Patents [patents.google.com]
- 11. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 12. The synthesis of this compound [finechemicals.com.cn]
Commercial Suppliers and Technical Guide for High-Purity 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (commonly known as 6FAP), a key building block in the synthesis of advanced polymers for high-performance applications, including those in the biomedical and pharmaceutical fields. This document outlines commercial suppliers, purity specifications, and detailed experimental methodologies for its synthesis, purification, and analysis.
Commercial Availability of High-Purity 6FAP
High-purity 6FAP is available from a range of commercial chemical suppliers. Purity levels typically exceed 97%, with some vendors offering grades of 99% and higher. The compound is generally supplied as a white to off-white or grey-white crystalline powder.[1][2] When selecting a supplier, it is crucial to request a Certificate of Analysis (CoA) to verify the purity and analytical methods used for quality control.
| Supplier | Stated Purity | CAS Number | Additional Information |
| Ossila | >99% | 83558-87-6 | Fluorinated diamino dihydroxy building block for polyimides, COFs, and batteries.[3] |
| TCI Chemicals | >98.0% (by Titration) | 83558-87-6 | Also known as 4,4'-(Hexafluoroisopropylidene)bis(2-aminophenol) (BAFA).[4] |
| Sigma-Aldrich | 97% | 83558-87-6 | Aromatic diamine also referred to as 4,4′-(1,1,1,3,3,3-hexafluoro-2,2-propanediyl)bis(2-aminophenol).[3] |
| Lab Pro Inc. | Min. 98.0% | 83558-87-6 | Provided as a white, solid powder. |
| Chem-Impex | 98% | 83558-87-6 | Certificate of Analysis available.[5] |
| Echemi | 99%, 99.5% | 83558-87-6 | Offered in industrial and pharmaceutical grades. |
Synthesis and Purification of High-Purity 6FAP
High-purity 6FAP is typically synthesized through a two-step process involving the nitration of 2,2-bis(4-hydroxyphenyl)hexafluoropropane followed by the reduction of the resulting dinitro compound.[6]
Experimental Protocol: Synthesis of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane (Step 1)
-
In a four-necked flask, dissolve 50 g of 2,2-bis(4-hydroxyphenyl)hexafluoropropane in 400 g of dimethyl sulfoxide (DMSO).
-
Heat the mixture to 70°C with stirring.
-
Gradually add 30 g of potassium hydroxide powder and increase the temperature to 80°C.
-
After the reaction is complete (monitored by chromatography), cool the mixture to room temperature.
-
Add 500 mL of water and neutralize with 30% hydrochloric acid to a pH of 2.
-
Filter the precipitate to obtain the crude dinitro product.
Experimental Protocol: Synthesis of this compound (Step 2 - Reduction)
-
To a suspension of the crude dinitro product in a suitable solvent (e.g., ethanol), add a catalyst such as palladium on carbon (Pd/C) or Raney nickel.
-
Introduce a reducing agent, such as hydrazine hydrate or hydrogen gas under pressure.
-
Heat the reaction mixture (e.g., to 70-85°C) and stir until the reduction is complete.[6]
-
Filter off the catalyst and evaporate the solvent to obtain the crude 6FAP.
Experimental Protocol: Purification by Recrystallization
-
Dissolve the crude 6FAP in a minimal amount of a hot solvent, such as a mixture of isopropyl alcohol and toluene or ethanol.[7]
-
Allow the solution to cool slowly to induce crystallization.
-
Filter the purified crystals and wash with a cold solvent.
-
Dry the crystals under vacuum to obtain high-purity 6FAP. Purity can be assessed by liquid chromatography, with purities of 99.9% being achievable.[7]
Purity Analysis Methodologies
Ensuring the high purity of 6FAP is critical for its application in sensitive areas like drug development and medical devices. The following are generalized protocols for common analytical techniques used for purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a standard method for assessing the purity of 6FAP and detecting any impurities.
Instrumentation and Conditions (Generalized):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength suitable for aromatic compounds (e.g., 220 nm or 254 nm).
-
Injection Volume: 10-20 µL.
Protocol:
-
Prepare a standard solution of high-purity 6FAP of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a sample solution of the 6FAP to be tested at a similar concentration.
-
Run a blank injection (solvent only) to establish a baseline.
-
Inject the standard solution to determine the retention time of 6FAP.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. The purity is calculated based on the area of the 6FAP peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assay
qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.
Instrumentation and Conditions (Generalized):
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the sample and an internal standard are soluble (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Protocol:
-
Accurately weigh a specific amount of the 6FAP sample and a certified internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire the 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal from 6FAP and a signal from the internal standard.
-
Calculate the purity of the 6FAP sample using the following equation, accounting for the molar masses, number of protons in the integrated signals, and the weights of the sample and standard.
Applications in Drug Development and Biomaterials
6FAP is a key monomer in the synthesis of high-performance polymers such as polyimides and polybenzoxazoles.[8] These polymers exhibit excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for various biomedical applications.
-
Medical Implants: Polybenzoxazoles derived from 6FAP can be used to create coatings for medical implants, potentially improving their biocompatibility and durability.
-
Drug Delivery: Polyimides synthesized from 6FAP can be formulated into nanoparticles or nanofibers for controlled drug delivery systems.[9]
-
Biomaterials: The unique properties of 6FAP-based polymers make them candidates for advanced biomaterials in tissue engineering and medical devices.[5]
Visualization of a Relevant Experimental Workflow
The following diagram illustrates the synthesis of a poly(imide-benzoxazole) (PIBO) nanofibrous membrane, a material with potential applications in areas like tissue engineering and filtration, starting from 6FAP.
Caption: Workflow for the synthesis of a poly(imide-benzoxazole) nanofibrous membrane using 6FAP.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. This compound [massivechem.com]
- 3. This compound 97 83558-87-6 [sigmaaldrich.com]
- 4. This compound | 83558-87-6 | TCI AMERICA [tcichemicals.com]
- 5. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]
- 6. This compound | 83558-87-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. nbinno.com [nbinno.com]
- 9. Research Progress and Application of Polyimide-Based Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of High-Performance Polyimide from 6FDA and 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a high-performance polyimide derived from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6F-AP). This fluorinated polyimide exhibits exceptional thermal stability, chemical resistance, and solubility in common organic solvents, making it a promising material for various advanced applications, including as membranes for separations in the pharmaceutical and biotechnology industries.
Overview of the Synthesis
The synthesis of the polyimide from 6FDA and 6F-AP is a two-step polycondensation reaction. The first step involves the formation of a poly(amic acid) (PAA) intermediate by reacting the diamine (6F-AP) with the dianhydride (6FDA) in a polar aprotic solvent at room temperature. The second step is the conversion of the PAA into the final polyimide through either thermal or chemical imidization.
Reaction Scheme
Caption: Two-step synthesis of polyimide from 6F-AP and 6FDA.
Experimental Protocols
Materials
| Reagent | Purity | Supplier | Notes |
| This compound (6F-AP) | >98% | Various | Dry in a vacuum oven before use. |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | >99% | Various | Dry in a vacuum oven before use. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Various | Use dry solvent. |
| Acetic Anhydride | >99% | Various | For chemical imidization. |
| Pyridine | Anhydrous | Various | For chemical imidization. |
| Methanol | Reagent Grade | Various | For precipitation. |
| Water | Deionized | In-house | For precipitation and washing. |
Protocol for Poly(amic acid) (PAA) Synthesis
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (6F-AP) and anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a desired monomer concentration (e.g., 15-20 wt%).
-
Stir the mixture under a gentle stream of nitrogen until the 6F-AP is completely dissolved.
-
Gradually add an equimolar amount of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) to the solution in portions over 30-60 minutes to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Protocol for Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven.
-
Heat the film using a staged heating program:
-
80-100°C for 2-4 hours to slowly remove the solvent.
-
Increase the temperature to 200°C and hold for 2 hours to induce cyclodehydration and formation of the imide rings.[1]
-
-
Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass plate.
-
To the poly(amic acid) solution from step 2.2, add a dehydrating agent, such as acetic anhydride (2-4 molar equivalents with respect to the repeating unit).
-
Add a catalyst, such as pyridine or triethylamine (in equimolar amount to the acetic anhydride).
-
Stir the mixture at room temperature for 24 hours.[2]
-
Precipitate the polyimide by slowly pouring the reaction mixture into a large volume of a non-solvent like methanol or water with vigorous stirring.[1]
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove residual solvent and reagents.
-
Dry the purified polyimide in a vacuum oven at 120-150°C until a constant weight is achieved.[1]
Characterization Data
The following table summarizes typical characterization data for the polyimide synthesized from 6FDA and 6F-AP.
| Property | Value | Method |
| Molecular Weight | ||
| Weight-Average Molecular Weight (Mw) | ~150,000 g/mol | GPC |
| Number-Average Molecular Weight (Mn) | ~75,000 g/mol | GPC |
| Polydispersity Index (PDI) | ~2.0 | GPC |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | ~260-280 °C | DSC |
| 5% Weight Loss Temperature (Td5) in N₂ | > 450 °C | TGA |
| 10% Weight Loss Temperature (Td10) in N₂ | > 500 °C | TGA |
Note: The exact values can vary depending on the synthesis conditions and the method of characterization.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and characterization of the 6FDA/6F-AP polyimide.
Caption: Workflow for polyimide synthesis and characterization.
Applications in Drug Development
The unique properties of this 6FDA/6F-AP polyimide make it a candidate material for various applications in the pharmaceutical and drug development sectors:
-
Membrane-based separations: Its high thermal and chemical stability allows for use in aggressive solvent and temperature conditions for processes like organic solvent nanofiltration (OSN) for catalyst recovery and purification of active pharmaceutical ingredients (APIs).
-
Controlled drug delivery: The polymer matrix can be engineered to control the release rate of encapsulated drugs.
-
Biocompatible coatings: Fluorinated polyimides can exhibit low surface energy and biocompatibility, making them suitable for coating medical devices and implants.
These detailed notes and protocols provide a comprehensive guide for the synthesis and characterization of this high-performance polyimide, enabling researchers and professionals to explore its potential in their respective fields.
References
Application Notes: High-Performance Polybenzoxazoles from 6FAP Monomers
Introduction
Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the hexafluoroisopropylidene (6F) group, by using the monomer 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP or Bis-AP-AF), enhances solubility, processability, and lowers the dielectric constant of the resulting PBOs without significantly compromising their desirable properties. These 6FAP-based PBOs are excellent candidates for applications in the aerospace, electronics, and medical industries, where materials with high thermal and oxidative stability are required.
Key Features of 6FAP-Based Polybenzoxazoles:
-
High Thermal Stability: These polymers exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures, making them suitable for high-temperature applications.[1][2]
-
Excellent Mechanical Properties: 6FAP-based PBOs form strong films with high tensile strength and modulus.[2][3]
-
Good Solubility: The presence of the bulky -C(CF3)2- group disrupts polymer chain packing, leading to improved solubility in organic solvents compared to other rigid-rod polymers.
-
Low Dielectric Constant: The fluorine content contributes to a low dielectric constant and dissipation factor, which is advantageous for microelectronics applications.[4][5]
-
Chemical Resistance: PBOs are generally resistant to a wide range of chemicals.
Applications
The unique properties of 6FAP-based PBOs make them suitable for a variety of demanding applications, including:
-
Microelectronics: As insulating layers, protective coatings, and materials for fabricating microelectronic components. Their photosensitive precursors are used in photolithography.[6][7]
-
Aerospace: As structural components, adhesives, and coatings in aircraft and spacecraft due to their high strength and thermal stability.[4]
-
Membranes for Gas Separation: The thermally rearranged (TR) PBOs derived from 6FAP-based precursors show excellent performance in gas separation membranes.[8][9]
-
Composite Matrices: For the fabrication of high-performance composites.
Experimental Protocols
Two primary synthetic routes are employed for the preparation of polybenzoxazoles from 6FAP: a two-step method involving a poly(o-hydroxyamide) precursor and a one-step polycondensation in polyphosphoric acid.
Protocol 1: Two-Step Synthesis via Poly(o-hydroxyamide) Precursor
This is the most common method, allowing for better processability of the precursor polymer before conversion to the final, often intractable, PBO.
Step 1: Synthesis of Poly(o-hydroxyamide) (PHA)
-
Monomer Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (6FAP) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Polycondensation: Cool the solution to 0°C in an ice bath. Slowly add an equimolar amount of a dicarboxylic acid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) to the stirred solution.
-
Reaction: Allow the reaction to proceed at 0°C for 1-2 hours and then at room temperature for 12-24 hours under a nitrogen atmosphere.
-
Precipitation and Purification: Precipitate the resulting poly(o-hydroxyamide) by pouring the viscous solution into a non-solvent like methanol or water. Collect the fibrous polymer by filtration, wash it thoroughly with methanol and water to remove unreacted monomers and solvent, and dry it in a vacuum oven at 80-100°C.
Step 2: Thermal Cyclization to Polybenzoxazole (PBO)
-
Film Casting: Dissolve the dried PHA in a suitable solvent (e.g., NMP, DMAc) to form a viscous solution. Cast the solution onto a glass plate and dry it in a vacuum oven at a relatively low temperature (e.g., 80-120°C) to form a film.
-
Thermal Conversion: Place the PHA film in a high-temperature oven and heat it under a nitrogen atmosphere using a staged curing cycle. A typical cycle might be:
-
150°C for 1 hour
-
250°C for 1 hour
-
350°C for 1 hour The final temperature and duration are critical for complete cyclization to the PBO structure.
-
Protocol 2: One-Step Synthesis in Polyphosphoric Acid (PPA)
This method directly yields the PBO in a single step but is generally more challenging due to the harsh reaction conditions and the insolubility of the final polymer.
-
Reaction Setup: In a reaction vessel equipped with a high-torque mechanical stirrer and a nitrogen inlet, place polyphosphoric acid (PPA).
-
Monomer Addition: Heat the PPA to around 100-120°C and add equimolar amounts of 6FAP and a dicarboxylic acid (e.g., terephthalic acid).
-
Polycondensation: Gradually increase the temperature to 180-200°C and maintain it for several hours (e.g., 10-24 hours) with vigorous stirring. The polymer will precipitate from the solution as it forms.
-
Isolation and Purification: After cooling, pour the reaction mixture into a large volume of water. The solid polymer is then collected by filtration, washed extensively with water and a dilute base (e.g., ammonium hydroxide) to remove PPA, and finally with water until the washings are neutral. Dry the PBO powder in a vacuum oven.
Data Presentation
The following tables summarize typical properties of polybenzoxazoles prepared using 6FAP and various co-monomers.
Table 1: Thermal Properties of 6FAP-Based Polybenzoxazoles
| Co-monomer (Dicarboxylic Acid Derivative) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) in N2 |
| Terephthaloyl chloride | 350 - 375 | 550 - 615[2] |
| Isophthaloyl chloride | 330 - 350 | 540 - 580 |
| 4,4'-Oxydibenzoyl chloride | 285 - 363[3] | 510 - 564[3] |
| 2,2'-Bis(4-carboxyphenyl)hexafluoropropane dichloride | 300 - 320 | 530 - 560 |
Table 2: Mechanical Properties of 6FAP-Based Polybenzoxazole Films
| Co-monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Various aromatic dicarboxylic acid chlorides | 105 - 135[2] | 2.1 - 2.8[2] | 11 - 25[2] |
| Commercial tetracarboxylic dianhydrides | 103 - 126[3] | 2.9 - 3.7[3] | 3.0 - 6.5[3] |
Table 3: Dielectric Properties of 6FAP-Based Polybenzoxazoles
| Polymer System | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |
| 6FAP-based aerogel | 1.47[4] | 0.0025[4] |
| Fluorinated polybenzoxazines | ~2.53[5] | - |
Visualizations
Caption: Two-step synthesis of 6FAP-based polybenzoxazoles.
Caption: One-step synthesis of 6FAP-based polybenzoxazoles.
Caption: Experimental workflow for the two-step synthesis method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Lightweight polybenzoxazole aerogels with high compressive strength, ultralow dielectric constants, and excellent thermal stability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes for 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP) in Gas Separation Membranes
Introduction
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, commonly abbreviated as 6FAP, is a fluorinated diamine monomer crucial in the synthesis of high-performance polymers for gas separation membrane applications. Its unique chemical structure, featuring hexafluoroisopropylidene (-C(CF₃)₂-) groups and ortho-positioned amine and hydroxyl functionalities, imparts exceptional properties to the resulting polymers. These polymers, typically polyimides, can be thermally rearranged into microporous polybenzoxazoles (PBOs), leading to membranes with outstanding gas permeability and selectivity, often surpassing the performance of conventional polymeric materials.[1][2][3]
Key Applications and Advantages
6FAP-based polymers are primarily utilized in the fabrication of membranes for various gas separation processes, including:
-
Carbon Dioxide Capture: Separation of CO₂ from methane (CH₄) in natural gas purification and from nitrogen (N₂) in post-combustion flue gas.[3][4][5]
-
Hydrogen Separation: Purification of hydrogen (H₂) from gas streams in refinery and petrochemical applications.[1][4]
-
Air Separation: Separation of oxygen (O₂) from nitrogen (N₂) for oxygen enrichment.[6][7]
The advantages of using 6FAP as a monomer for gas separation membranes include:
-
High Fractional Free Volume (FFV): The bulky -C(CF₃)₂- groups hinder efficient polymer chain packing, creating a significant amount of free volume that facilitates gas transport.
-
Thermal Rearrangement Capability: The ortho-hydroxy polyimide structure derived from 6FAP allows for a solid-state thermal rearrangement (TR) to form a rigid, microporous polybenzoxazole structure. This transformation significantly enhances gas permeability.[1][3][6]
-
Enhanced Selectivity: The rigid, size-sieving microporous structure of the thermally rearranged polymer improves the membrane's ability to discriminate between gas molecules of different sizes, leading to high selectivity.[6][7]
-
Excellent Thermal and Chemical Stability: The resulting polyimides and polybenzoxazoles are known for their robustness, allowing them to be used in demanding industrial environments.[1]
-
Good Mechanical Properties: Membranes fabricated from 6FAP-based polymers generally exhibit sufficient mechanical strength for practical applications.[8]
Structure-Property Relationships
The performance of 6FAP-based membranes is intrinsically linked to their molecular structure. The initial polyimide, synthesized from 6FAP and a dianhydride like 2,2'-bis-(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA), already possesses favorable gas separation properties due to the presence of fluorine groups which disrupt chain packing.[5]
The subsequent thermal rearrangement process is a critical step for performance enhancement. Heating the polyimide membrane under an inert atmosphere causes a decarboxylation reaction, converting the ortho-hydroxyimide linkages into benzoxazole rings. This conversion results in a significant loss of mass and creates a network of interconnected microvoids, which dramatically increases the fractional free volume and, consequently, the gas permeability.[3] The increase in permeability is often more pronounced for larger gas molecules, but the rigid pore structure helps maintain or even improve selectivity for smaller molecules.[1][3]
Experimental Protocols
Protocol 1: Synthesis of 6FDA-6FAP Poly(hydroxyimide)
This protocol describes the synthesis of a poly(hydroxyimide) from this compound (6FAP) and 2,2'-bis-(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA).
Materials:
-
This compound (6FAP)
-
2,2'-bis-(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet.
Procedure:
-
Monomer Dissolution: In a three-neck flask under a nitrogen atmosphere, dissolve an equimolar amount of 6FAP in anhydrous NMP with stirring until a clear solution is obtained.[9]
-
Polycondensation: Gradually add an equimolar amount of 6FDA powder to the 6FAP solution in portions over 30 minutes. Keep the solution temperature below 25°C using a water bath if necessary.
-
Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) precursor solution. The viscosity of the solution will increase significantly.
-
Chemical Imidization (Example): While thermal imidization is an option, chemical imidization is often used. Add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir for an additional 12-24 hours at room temperature.
-
Polymer Precipitation: Precipitate the resulting polyimide by slowly pouring the polymer solution into a large excess of a non-solvent like methanol with vigorous stirring.
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with fresh methanol and then water to remove residual solvent and reagents. Dry the polymer in a vacuum oven at 150°C for at least 12 hours.[10]
Protocol 2: Dense Membrane Fabrication by Solution Casting
Materials:
-
Synthesized 6FDA-6FAP polyimide powder
-
N-methyl-2-pyrrolidone (NMP)
-
Glass casting plate
-
Casting knife or doctor blade
-
Leveling table
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation: Prepare a 15 wt% solution of the dried 6FDA-6FAP polyimide in NMP by stirring until the polymer is fully dissolved.[10]
-
Casting: Place a clean, dry glass plate on a leveling table. Pour the polymer solution onto the plate and cast a film of uniform thickness using a casting knife.
-
Solvent Evaporation: Dry the cast film on the glass plate in an oven at 90°C for 6 hours to slowly remove the bulk of the solvent.[10]
-
Final Drying: Transfer the membrane (still on the glass plate) to a vacuum oven. Dry for an additional 10-12 hours at 150°C under reduced pressure to remove any residual solvent.[10]
-
Membrane Removal: After cooling to room temperature, carefully peel the dense membrane from the glass plate. The resulting membrane should have a thickness in the range of 80 to 100 µm.[10]
Protocol 3: Thermal Rearrangement (TR) of the Polyimide Membrane
Materials:
-
6FDA-6FAP dense membrane
-
High-temperature tube furnace
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Sample Placement: Place the dried polyimide membrane sample inside a tube furnace.
-
Inert Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any oxygen. Maintain a slow, constant flow of the inert gas throughout the heating and cooling process.
-
Heating Protocol: Heat the furnace to the desired rearrangement temperature (e.g., 350°C, 400°C, or 450°C) at a controlled ramp rate (e.g., 5-10°C/min).[6]
-
Isothermal Hold: Hold the membrane at the target temperature for a specific duration, typically ranging from 30 minutes to 1 hour.[11]
-
Cooling: After the isothermal hold, turn off the furnace and allow it to cool down slowly to room temperature under the inert atmosphere.
-
TR Membrane Recovery: Once cooled, the resulting thermally rearranged polybenzoxazole (TR-PBO) membrane can be removed for characterization.
Protocol 4: Gas Permeation Measurement
This protocol describes the determination of gas permeability using the constant-volume, variable-pressure method.
Apparatus:
-
Permeation cell to hold the membrane sample.
-
Upstream side connected to a gas cylinder with a pressure regulator.
-
Downstream side connected to a calibrated volume and a pressure transducer.
-
Vacuum pump.
-
Temperature-controlled environment.
Procedure:
-
Membrane Mounting: Mount the membrane in the permeation cell, ensuring a gas-tight seal.
-
System Evacuation: Evacuate both the upstream and downstream sides of the cell using a vacuum pump for several hours (or overnight) to remove any residual gases.[12]
-
Leak Test: Close the system off from the vacuum pump and monitor the downstream pressure for an extended period (e.g., 24 hours) to ensure there are no leaks.[12]
-
Gas Permeation: Introduce the test gas (e.g., CO₂, CH₄, O₂, N₂) to the upstream side of the membrane at a constant pressure (e.g., 2-10 bar).[4][5]
-
Data Acquisition: Record the pressure increase in the known downstream volume as a function of time.[13] The rate of pressure increase (dp/dt) should become constant after an initial time lag.
-
Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state slope of the downstream pressure versus time plot using the following equation:
P = (V * l) / (A * R * T * (p_upstream - p_downstream)) * (dp/dt)_ss
Where:
-
V = downstream volume
-
l = membrane thickness
-
A = membrane area
-
R = ideal gas constant
-
T = absolute temperature
-
p_upstream = upstream pressure
-
p_downstream = downstream pressure (often negligible compared to upstream)
-
(dp/dt)_ss = steady-state rate of pressure increase
-
-
Selectivity Calculation: The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their individual permeabilities:
α_(A/B) = P_A / P_B
Data Presentation
Table 1: Gas Permeation Performance of Polyimide Membranes based on 6FAP
| Polymer System | Gas | Permeability (Barrer¹) | Ideal Selectivity (CO₂/CH₄) | Ideal Selectivity (H₂/CH₄) | Reference |
| 6FDA-BAPAF² | CO₂ | 5 - 7 | 48 - 86 | - | [10] |
| CH₄ | ~0.1 | [10] | |||
| BTDA-Bis-AP-AF³ | CO₂ | - | 216.63 | 1652.38 | [4] |
| CH₄ | - | [4] | |||
| H₂ | - | [4] | |||
| BTDA-Bis-AP-AF (50 kGy irradiated) | CO₂ | - | 282.00 | 2287.57 | [4] |
| CH₄ | - | [4] | |||
| H₂ | - | [4] |
¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg) ²6FDA: 2,2'-bis-(3,4-dicarboxyphenyl) hexafluoropropane dianhydride; BAPAF is another name for 6FAP. ³BTDA: 3,3',4,4'-Benzophenone tetracarboxylic dianhydride; Bis-AP-AF is another name for 6FAP.
Table 2: Effect of Thermal Rearrangement on Gas Separation Performance
| Polymer System | Treatment | Gas | Permeability (Barrer) | Ideal Selectivity (CO₂/CH₄) | Reference |
| HAB-6FDA⁴ | Precursor Polyimide | CO₂ | 12 | 42 | [3] |
| CH₄ | ~0.29 | [3] | |||
| HAB-6FDA | TR at 450°C | CO₂ | 410 | 24 | [3] |
| CH₄ | ~17.1 | [3] |
⁴HAB-6FDA is a similar ortho-hydroxy polyimide system whose behavior is indicative of TR polymers derived from precursors like 6FAP.
Visualizations
Figure 1: Workflow for the synthesis and fabrication of a thermally rearranged (TR) membrane from 6FAP.
References
- 1. hydrogen.energy.gov [hydrogen.energy.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cris.unibo.it [cris.unibo.it]
- 6. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 7. osti.gov [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. US5074891A - Method of gas separation and membranes therefor - Google Patents [patents.google.com]
- 10. scispace.com [scispace.com]
- 11. uvadoc.uva.es [uvadoc.uva.es]
- 12. theaic.org [theaic.org]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 6F-Containing Aromatic Polymers in Proton Exchange Membranes for Fuel Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific term "6FAP" did not yield direct results in a comprehensive literature search. However, the "6F" moiety, representing the hexafluoroisopropylidene group, is a crucial component in a class of advanced polymers investigated for proton exchange membranes (PEMs). This document focuses on the application of these 6F-containing aromatic polymers, which is the most probable interpretation of the user's interest.
Introduction
Proton exchange membrane fuel cells (PEMFCs) are a promising clean energy technology, converting chemical energy directly into electricity with high efficiency and zero emissions at the point of use. The proton exchange membrane (PEM) is the core component of a PEMFC, responsible for conducting protons from the anode to the cathode while preventing the passage of electrons and reactant gases.[1]
Perfluorosulfonic acid (PFSA) membranes, such as Nafion®, have been the benchmark material due to their high proton conductivity and chemical stability.[2] However, they suffer from high cost, reduced performance at elevated temperatures and low humidity, and fuel crossover issues.[2] This has driven research into alternative materials, with a significant focus on sulfonated aromatic polymers.[3]
The incorporation of the hexafluoroisopropylidene (6F) group into aromatic polymer backbones is a key strategy to enhance their properties for PEM applications. This bulky, electron-withdrawing group imparts a unique combination of characteristics, including improved solubility, enhanced thermal and oxidative stability, and better mechanical properties.[4] These features make 6F-containing polymers, such as polyimides (PIs) and poly(arylene ether)s (PAEs), highly attractive candidates for next-generation PEMs.
Application Notes
Role of the 6F Group in Enhancing PEM Properties
The introduction of the 6F group into the polymer backbone leads to several advantageous modifications for proton exchange membranes:
-
Improved Thermal and Chemical Stability: The strong carbon-fluorine bonds and the bulky nature of the 6F group protect the polymer backbone from chemical attack by radical species and enhance its thermal stability, allowing for potential operation at higher temperatures.[3]
-
Enhanced Solubility and Processability: The kinked, non-coplanar structure introduced by the 6F group disrupts polymer chain packing, leading to improved solubility in common organic solvents. This facilitates membrane casting and fabrication.
-
Controlled Water Uptake and Swelling: The hydrophobic nature of the fluorine atoms helps to control excessive water uptake and dimensional swelling of the membrane, which is a common issue in highly sulfonated aromatic polymers. This leads to better mechanical integrity and durability under fuel cell operating conditions.
-
Creation of Ion-Conducting Channels: The specific architecture of 6F-containing polymers can facilitate the formation of well-defined hydrophilic and hydrophobic microphase separation. This morphology is crucial for creating efficient proton transport channels, leading to high proton conductivity.
Performance of 6F-Containing Polymer Membranes
Membranes fabricated from 6F-containing polymers have demonstrated promising performance characteristics for fuel cell applications. The key performance indicators are summarized in the table below.
| Membrane Material | Ion Exchange Capacity (IEC) (meq/g) | Water Uptake (%) | Swelling Ratio (%) | Proton Conductivity (S/cm) | Max Power Density (mW/cm²) | Reference |
| 6FPBI-cPIL 20 | - | - | - | - | 495.23 | [5] |
| Nafion 212 | - | - | - | - | - | [6] |
| SPP-TFP-4.0-PVDF | 2.01 | - | - | 0.2818 (at 95% RH) | - | [7] |
| SPP-TFP-4.0-ePTFE | 2.13 | - | - | 0.3875 (at 95% RH) | 452 (at 80°C, 30% RH) | [7] |
| Nafion XL | - | 26 (at 80°C, 40% RH) | - | 0.0136 (at 80°C, 40% RH) | 211 (at 80°C, 30% RH) | [7] |
| Nafion NRE 211 | - | - | - | 0.1879 (at 95% RH) | - | [7] |
| Co-PNIS (70/30) | - | - | - | - | 535 | [8] |
Note: "-" indicates data not available in the cited sources. The performance metrics are highly dependent on the specific polymer structure, degree of sulfonation, membrane thickness, and operating conditions (temperature and relative humidity).
Experimental Protocols
Synthesis of a Sulfonated 6F-Containing Polyimide
This protocol describes a representative synthesis of a sulfonated copolyimide from a 6F-containing diamine, a non-fluorinated diamine, and a dianhydride, followed by sulfonation.
Materials:
-
2,2-bis(4-(4-amino-2-trifluoromethylphenoxy)phenyl)hexafluoropropane (6F-diamine)
-
4,4'-diaminodiphenyl ether (ODA)
-
4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
m-Cresol
-
Benzoic acid
-
Isoquinoline
-
N-methyl-2-pyrrolidone (NMP)
-
Concentrated sulfuric acid (95-98%)
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add 6F-diamine, ODA, and 6FDA in the desired molar ratio.
-
Add m-cresol as the solvent, and benzoic acid and isoquinoline as catalysts.
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere and stir for 4 hours to form a homogeneous solution.
-
Increase the temperature to 180-200°C and maintain for 12-24 hours to facilitate the imidization reaction, removing the evolved water via the Dean-Stark trap.
-
After cooling to room temperature, precipitate the polyimide by pouring the viscous solution into a large volume of methanol.
-
Filter the fibrous polymer, wash thoroughly with methanol and hot water, and dry in a vacuum oven at 100°C for 24 hours.
-
For sulfonation, dissolve the dried polyimide in concentrated sulfuric acid at a specific concentration (e.g., 5% w/v).
-
Stir the solution at room temperature for a specified time (e.g., 24-72 hours) to achieve the desired degree of sulfonation.
-
Slowly pour the sulfuric acid solution into a large volume of ice-cold deionized water to precipitate the sulfonated polyimide.
-
Filter the sulfonated polymer, wash with deionized water until the pH is neutral, and dry in a vacuum oven at 80°C for 24 hours.
Fabrication of the Proton Exchange Membrane
Materials:
-
Sulfonated 6F-containing polyimide
-
N,N-dimethylacetamide (DMAc) or other suitable aprotic solvent
Procedure:
-
Dissolve the dried sulfonated polymer in DMAc to form a 5-10% (w/v) solution. Stir at room temperature until the polymer is fully dissolved.
-
Filter the solution through a 5 µm filter to remove any impurities or undissolved particles.
-
Cast the filtered solution onto a clean, flat glass plate using a doctor blade set to the desired thickness.
-
Dry the cast film in a convection oven at 60-80°C for 12-24 hours to slowly remove the solvent.
-
Further dry the membrane in a vacuum oven at a temperature above the boiling point of the solvent (e.g., 160°C for DMAc) for 24 hours to remove any residual solvent.
-
Carefully peel the membrane from the glass plate after cooling to room temperature.
-
For protonation, immerse the membrane in 1 M sulfuric acid for 24 hours, followed by boiling in deionized water for 1 hour.
-
Store the membrane in deionized water until further characterization.
Characterization of the Proton Exchange Membrane
a) Ion Exchange Capacity (IEC):
-
Immerse a known weight of the dry membrane (W_dry) in a 2 M NaCl solution for 24 hours to exchange H+ ions with Na+ ions.
-
Titrate the released H+ ions in the NaCl solution with a standardized NaOH solution using phenolphthalein as an indicator.
-
Calculate the IEC using the following formula: IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry where V_NaOH is the volume of NaOH solution used and C_NaOH is its concentration.
b) Water Uptake and Swelling Ratio:
-
Immerse a piece of the membrane in deionized water at a specific temperature (e.g., room temperature or 80°C) for 24 hours.
-
Record the weight (W_wet) and dimensions (length and width or diameter) of the wet membrane after carefully blotting the surface water.
-
Dry the membrane in a vacuum oven at 80°C until a constant weight (W_dry) is achieved, and measure its dimensions.
-
Calculate the water uptake and swelling ratio: Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100 Area Swelling Ratio (%) = [(A_wet - A_dry) / A_dry] × 100 where A is the area of the membrane.
c) Proton Conductivity:
-
Measure the through-plane proton conductivity using a four-probe electrochemical impedance spectroscopy (EIS) setup.
-
Place the hydrated membrane in a conductivity cell with controlled temperature and relative humidity.
-
Apply an AC signal over a frequency range (e.g., 1 MHz to 1 Hz) and measure the impedance.
-
The membrane resistance (R) is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the proton conductivity (σ) using the formula: σ (S/cm) = L / (R × A) where L is the thickness of the membrane and A is the cross-sectional area.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Proton Exchange Membranes Based on All-Carbon Backbone Aromatic Polymers [manu56.magtech.com.cn]
- 4. 20.210.105.67 [20.210.105.67]
- 5. Performance Analysis of a HT-PEMFC System with 6FPBI Membranes Doped with Cross-Linkable Polymeric Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proton-conductive aromatic membranes reinforced with poly(vinylidene fluoride) nanofibers for high-performance durable fuel cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of High-Performance Hydrogen-Air Fuel Cell with Flourine-Free Sulfonated Co-Polynaphthoyleneimide Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Photosensitive Polymers with 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (Bis-AP-AF) is a key monomer in the synthesis of high-performance photosensitive polymers, particularly polyimides.[1][2] These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for a wide range of applications in microelectronics, aerospace, and as advanced functional materials.[1] Photosensitive polyimides (PSPIs) are especially valuable as they can be directly patterned, simplifying manufacturing processes for devices such as semiconductor passivation films, interlayer dielectrics, and protective coatings.[3][4]
This document provides detailed protocols for the synthesis of both negative- and positive-tone photosensitive polyimides using Bis-AP-AF, along with a summary of their key properties and a typical photolithography workflow.
Data Presentation
The following tables summarize the typical properties of polyimides synthesized using this compound and various dianhydrides.
Table 1: Thermal and Mechanical Properties of Polyimide Films
| Dianhydride Monomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Coefficient of Thermal Expansion (CTE) (ppm/°C) |
| BTDA | 276 | >500 | 114.19 | 3.23 | 3.58 | 41 |
| BPADA | 259 | 368 | 106 | - | - | 17.9 |
| 6FDA | - | >500 | 94 - 120 | 1.85 - 2.18 | 7 - 15 | 29 - 49 |
| PMDA | 302 | >500 | - | 3.42 | 2.82 | - |
Data compiled from multiple sources.[2][3][4][5]
Table 2: Electrical Properties of Polyimide Films
| Dianhydride Monomer | Dielectric Constant (Dk) | Dielectric Loss (Df) |
| BPADA | 3.5 | 0.01 |
| 6FDA | 2.41 - 2.88 | 0.0027 - 0.0033 |
Data compiled from multiple sources.[3]
Experimental Protocols
Protocol 1: Synthesis of a Negative-Tone Photosensitive Polyimide Precursor (Poly(amide ester))
This protocol describes the synthesis of a poly(amide ester) (PAE) precursor from Bis-AP-AF and a dianhydride, followed by the introduction of a photosensitive methacrylate group.
Materials:
-
This compound (Bis-AP-AF)
-
4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA)
-
2-Hydroxyethyl methacrylate (HEMA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine
-
A crosslinking agent (e.g., trimethylolpropane triacrylate)
-
A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
Procedure:
-
Poly(amic acid) (PAA) Synthesis:
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of Bis-AP-AF in anhydrous NMP.
-
Slowly add an equimolar amount of BPADA powder to the solution under a nitrogen atmosphere with stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Esterification with HEMA (Formation of PAE):
-
To the PAA solution, add pyridine as a catalyst.
-
Slowly add a predetermined amount of HEMA to the solution. The amount of HEMA can be varied to control the degree of photosensitivity.
-
Stir the mixture at room temperature for 12-24 hours to allow for the esterification reaction to proceed, forming the poly(amide ester).
-
-
Formulation of the Photosensitive Resin:
-
To the resulting PAE solution, add a crosslinking agent and a photoinitiator.
-
Stir the mixture until all components are completely dissolved to obtain the final negative-tone photosensitive polyimide resin solution.
-
Protocol 2: Synthesis of a Positive-Tone Photosensitive Polyimide
This protocol outlines the synthesis of a positive-tone photosensitive polyimide by preparing an alkali-soluble polyimide and then esterifying it with a photosensitive o-nitrobenzyl-containing compound.[3]
Materials:
-
This compound (Bis-AP-AF)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
3,5-Diaminobenzoic acid (DABA) (to introduce carboxylic acid groups for alkali solubility)
-
4,5-Dimethoxy-2-nitrobenzyl bromide (DMNBBr)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine
-
Acetic anhydride
Procedure:
-
Synthesis of Carboxylic Acid-Functionalized Poly(amic acid):
-
In a dry, three-necked flask under a nitrogen atmosphere, dissolve Bis-AP-AF and DABA in anhydrous NMP.
-
Slowly add 6FDA to the solution and stir for 24 hours at room temperature to form the poly(amic acid).
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add pyridine and acetic anhydride.
-
Heat the mixture to 60°C and stir for 6 hours to induce chemical imidization.
-
Cool the solution to room temperature and precipitate the polymer by pouring the solution into water.
-
Wash the precipitate with methanol and dry to obtain the alkali-soluble polyimide (PI-CA).
-
-
Esterification with Photosensitive Group:
-
Dissolve the dried PI-CA in NMP.
-
Add DBU as a base, followed by the addition of 4,5-dimethoxy-2-nitrobenzyl bromide.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the resulting photosensitive polyimide in water, wash with methanol, and dry.
-
Protocol 3: Photolithography Process for Patterning Photosensitive Polyimide Films
This protocol describes the general steps for creating a patterned polyimide film on a substrate using the synthesized photosensitive polymer solutions.
Materials:
-
Synthesized photosensitive polyimide solution
-
Substrate (e.g., silicon wafer, glass slide)
-
Developer solution (e.g., dimethylformamide (DMF) for negative-tone, aqueous alkaline solution for positive-tone)
-
Rinse solution (e.g., butyl acetate, deionized water)
-
UV light source (e.g., high-pressure mercury lamp)
-
Photomask
Procedure:
-
Spin-Coating:
-
Clean the substrate thoroughly.
-
Dispense the photosensitive polyimide solution onto the center of the substrate.
-
Spin-coat the solution at a specific speed and time to achieve the desired film thickness.
-
-
Pre-bake:
-
Place the coated substrate on a hotplate and bake at a temperature typically between 80-120°C to remove the solvent.
-
-
Exposure:
-
Place the photomask over the coated substrate.
-
Expose the film to UV light for a specific duration. The exposure dose will depend on the photosensitivity of the polymer and the intensity of the light source.
-
-
Development:
-
Immerse the exposed substrate in the appropriate developer solution.
-
For negative-tone resists, the unexposed regions will be dissolved.
-
For positive-tone resists, the exposed regions will be dissolved.
-
-
Rinsing and Drying:
-
Rinse the substrate with a suitable rinse solution to remove the developer and dissolved polymer.
-
Dry the substrate, typically with a stream of nitrogen.
-
-
Curing (Hard-bake):
-
Heat the patterned film at a high temperature (e.g., up to 350°C) in a nitrogen atmosphere to induce final imidization and enhance the thermal and mechanical properties of the film.[4]
-
Visualizations
Caption: Workflow for the synthesis of a negative-tone photosensitive polyimide.
Caption: Workflow for the synthesis of a positive-tone photosensitive polyimide.
Caption: General workflow for the photolithography process using photosensitive polyimides.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. top.jbnu.ac.kr [top.jbnu.ac.kr]
- 4. Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency for Advanced Optical Applications via Simultaneous Incorporation of Trifluoromethyl and Benzanilide Units: Preparation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing Electrochromic Devices with 6FDA-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of electrochromic devices utilizing polymers based on 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). The protocols outlined below cover the synthesis of electrochromic 6FDA-based polyimides, the fabrication of electrochromic devices, and the characterization of their performance.
Introduction to 6FDA-Based Electrochromic Polymers
Polyimides derived from 6FDA are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and solubility in organic solvents.[1][2] By incorporating electroactive moieties, such as triphenylamine (TPA), into the polymer backbone, these polyimides can exhibit reversible color changes upon the application of an electrical potential.[3] This property makes them highly attractive for applications in smart windows, displays, and other optoelectronic devices.[4]
The general structure of these polymers involves the condensation of 6FDA with a diamine monomer containing an electroactive unit. The hexafluoroisopropylidene group in 6FDA enhances the solubility and processability of the resulting polyimide without compromising its desirable thermal and mechanical properties.[5] The electrochromic behavior arises from the redox reactions of the incorporated electroactive units, leading to changes in the polymer's electronic absorption spectrum and thus its color.[6]
Experimental Protocols
Synthesis of 6FDA-Based Electrochromic Poly(amide-imide)s
This protocol describes a typical two-step polycondensation method for synthesizing a 6FDA-based poly(amide-imide) (PAI) containing triphenylamine moieties.[5]
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Triphenylamine-based diamine monomer (e.g., 4,4'-bis(p-aminobenzamido)triphenylamine)[5]
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
In a dry, nitrogen-purged flask, dissolve the triphenylamine-based diamine monomer in anhydrous NMP with stirring.
-
Once the diamine has completely dissolved, add an equimolar amount of 6FDA in portions.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) solution.
-
For chemical imidization, add acetic anhydride and pyridine to the poly(amic acid) solution and stir at room temperature for 12 hours.
-
Precipitate the resulting poly(amide-imide) by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C overnight.
Caption: Workflow for the synthesis of 6FDA-based electrochromic polyimides.
Fabrication of a Single-Layer Electrochromic Device
This protocol outlines the assembly of a basic single-layer electrochromic device for testing the performance of the synthesized polymers.[7]
Materials:
-
Synthesized 6FDA-based electrochromic polymer
-
Indium tin oxide (ITO) coated glass slides
-
Gel electrolyte (e.g., PMMA-based with a lithium salt)[8][9]
-
Solvent for the polymer (e.g., NMP or chloroform)
-
Spacer material (e.g., 15-20 µm thick tape)
-
UV-curable epoxy sealant
Procedure:
-
Clean the ITO-coated glass slides thoroughly by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Prepare a solution of the 6FDA-based polymer in a suitable solvent (e.g., 10 mg/mL in NMP).
-
Deposit a thin film of the polymer onto the conductive side of an ITO slide using spin-coating or drop-casting.
-
Dry the polymer film in a vacuum oven to remove the solvent completely.
-
Prepare the gel electrolyte. For a PMMA-based gel, dissolve PMMA and a lithium salt (e.g., LiClO₄) in a plasticizer like propylene carbonate (PC).[10]
-
Place a spacer along the edges of the polymer-coated ITO slide.
-
Apply the gel electrolyte onto the polymer film.
-
Place a second clean ITO slide on top, with the conductive side facing the electrolyte, to form a sandwich structure.
-
Press the device to ensure a uniform electrolyte layer and good contact.
-
Seal the edges of the device with a UV-curable epoxy and cure under a UV lamp.
Caption: Workflow for the fabrication of a single-layer electrochromic device.
Characterization Protocols
Electrochemical Characterization
Cyclic voltammetry (CV) is used to investigate the redox behavior of the polymer films.[7]
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode: Polymer-coated ITO slide
-
Counter electrode: Platinum wire or foil
-
Reference electrode: Ag/AgCl or Ag/Ag⁺
-
Electrolyte solution: e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) in acetonitrile
Procedure:
-
Assemble the three-electrode cell with the polymer-coated ITO as the working electrode.
-
Fill the cell with the electrolyte solution.
-
Perform cyclic voltammetry by sweeping the potential within a range that covers the redox processes of the polymer.
-
Record the current response as a function of the applied potential to identify the oxidation and reduction peaks.
Spectroelectrochemical Characterization
This technique combines UV-Vis-NIR spectroscopy with electrochemistry to monitor the changes in the optical properties of the polymer film as a function of the applied potential.[6][11]
Equipment:
-
UV-Vis-NIR spectrophotometer
-
Potentiostat
-
Spectroelectrochemical cell (a thin-layer quartz cuvette with connections for the three electrodes)
Procedure:
-
Set up the spectroelectrochemical cell inside the spectrophotometer.
-
Place the polymer-coated ITO slide as the working electrode, along with the counter and reference electrodes, in the cell.
-
Fill the cell with the electrolyte solution.
-
Record the UV-Vis-NIR absorption spectrum of the polymer film at different applied potentials (in its neutral, oxidized, and reduced states).
-
Correlate the changes in the absorption spectra with the electrochemical redox processes.
Data Presentation
The performance of electrochromic devices based on 6FDA polymers is evaluated based on several key parameters. The following tables summarize typical performance data found in the literature for TPA-containing poly(amide-imide)s.
Table 1: Electrochemical Properties of 6FDA-based Poly(amide-imide)s [5]
| Polymer | Oxidation Potentials (E½, V vs. Ag/AgCl) |
| PAI-1 | 0.85, 1.25 |
| PAI-2 | 0.78, 1.18 |
| PAI-3 | 0.90, 1.30 |
Table 2: Electrochromic Performance of 6FDA-based Poly(amide-imide)s [5]
| Polymer | Color Change (Neutral → Oxidized) | Switching Time (s) | Optical Contrast (ΔT%) | Coloration Efficiency (η, cm²/C) |
| PAI-1 | Colorless → Green → Blue | 3.5 (coloring), 2.8 (bleaching) | 55 at 750 nm | 150 at 750 nm |
| PAI-2 | Colorless → Yellow-Green → Blue | 3.2 (coloring), 2.5 (bleaching) | 60 at 760 nm | 165 at 760 nm |
| PAI-3 | Colorless → Green → Dark Blue | 4.0 (coloring), 3.2 (bleaching) | 50 at 745 nm | 140 at 745 nm |
Note: The specific values can vary depending on the exact monomer structure, film thickness, and device configuration.
Signaling Pathways and Logical Relationships
The electrochromic switching mechanism in TPA-based polymers involves the reversible oxidation and reduction of the triphenylamine units.
Caption: Redox states and corresponding color changes in a TPA-based electrochromic polymer.
These application notes and protocols provide a foundational framework for researchers and scientists to develop and characterize electrochromic devices based on 6FDA polymers. The detailed methodologies and performance data serve as a valuable resource for advancing the field of electrochromic materials and their applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. Electrosynthesis of Aromatic Poly(amide-amine) Films from Triphenylamine-Based Electroactive Compounds for Electrochromic Applications [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. azom.com [azom.com]
Application Notes and Protocols for Crosslinking of Polymers Containing 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6F-AP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the crosslinking of polymers incorporating the monomer 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6F-AP). This monomer is a key building block for high-performance polymers, particularly polyimides and polybenzoxazines, known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties. Crosslinking these polymers further enhances their physical and chemical properties, opening up a wide range of applications in advanced materials and, increasingly, in the biomedical field.
This document outlines various crosslinking strategies, presents detailed experimental protocols, summarizes key quantitative data, and discusses potential applications relevant to drug development, including advanced drug delivery systems and the fabrication of biocompatible materials.
Introduction to 6F-AP and Crosslinking
This compound (6F-AP) is a fluorinated aromatic diamine containing both amino and hydroxyl functional groups. This unique structure allows for its polymerization into various polymer backbones, most notably polyimides, through reaction with dianhydrides. The hexafluoroisopropylidene (-C(CF3)2-) group imparts several beneficial properties to the resulting polymers, including increased solubility, lower dielectric constant, and enhanced thermal stability.
Crosslinking is a process that introduces covalent or ionic bonds between polymer chains, transforming a linear or branched polymer into a three-dimensional network. This network structure significantly improves the material's mechanical strength, thermal stability, and resistance to solvents and chemical attack. For polymers containing 6F-AP, several crosslinking methods can be employed, primarily targeting the reactive sites on the polymer backbone or through the incorporation of crosslinkable moieties.
Crosslinking Methodologies
Several methods have been successfully employed to crosslink polymers containing 6F-AP. The choice of method depends on the specific polymer, the desired properties of the final material, and the intended application.
Thermal Crosslinking
Thermal crosslinking is a widely used method that involves heating the polymer to induce reactions between reactive groups on the polymer chains. For 6F-AP based polyimides, this can be achieved by incorporating monomers with thermally labile groups or by utilizing the inherent reactivity of the polymer backbone at elevated temperatures.
One common approach is the incorporation of monomers containing phenylethynyl groups. Upon heating, these groups undergo a complex series of reactions to form a highly crosslinked, thermally stable network.
Diamine Crosslinking
Diamine crosslinking involves the reaction of the imide rings in the polyimide backbone with a diamine. This reaction opens the imide ring to form two amide linkages, effectively creating a crosslink between adjacent polymer chains. This method is often reversible upon heating under vacuum.
Epoxy Crosslinking
Epoxy crosslinking utilizes the reaction between epoxy resins and the functional groups present in the 6F-AP containing polymer. The hydroxyl groups of the 6F-AP monomer units can react with the epoxy groups of a crosslinking agent, such as a multifunctional epoxide, to form a robust three-dimensional network.
Quantitative Data Summary
The following tables summarize the quantitative data on the properties of crosslinked polymers containing 6F-AP and similar fluorinated polyimides.
Table 1: Thermal Properties of Crosslinked Fluorinated Polyimides
| Polymer System | Crosslinking Method | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) | Reference |
| 6FDA-6FpDA:DABA (3:2) | Thermal (Decarboxylation) | > 400 | > 500 | [1] |
| 6FDA-DAM:DABA (3:2) | Thermal (Decarboxylation) | 385 | 530 | [2] |
| Phenylethynyl-terminated Imide | Thermal | 350-400 | > 550 | [3] |
| 6FDA-durene | Diamine (PDA) | Increased | Not Reported | [4] |
| Epoxy-crosslinked Polyimide | Thermal | Increased | > 500 | [3] |
Table 2: Mechanical Properties of Crosslinked Fluorinated Polyimides
| Polymer System | Crosslinking Method | Tensile Strength (MPa) | Elastic Modulus (GPa) | Elongation at Break (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 6FDA-ODA | Epoxy | 72.9 | 2.51 | 4.0 |[5] | | Neat 6FDA-ODA | - | 57.4 | 1.85 | 4.9 |[5] | | FPI5 (high fluorine content) | - | 122.14 | 2.06 | 8.44 |[6] | | FPI1 (low fluorine content) | - | 107.44 | 2.02 | 8.16 |[6] |
Experimental Protocols
Protocol for Synthesis of a 6F-AP Based Polyimide
This protocol describes the synthesis of a polyimide from this compound (6F-AP) and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) via a two-step polycondensation reaction.
Materials:
-
This compound (6F-AP)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 6F-AP in anhydrous DMAc under a nitrogen atmosphere.
-
Slowly add an equimolar amount of 6FDA to the solution. The reaction is exothermic, and the viscosity of the solution will increase.
-
Continue stirring at room temperature for 24 hours to form the poly(amic acid) (PAA) solution.
-
For chemical imidization, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit) to the PAA solution.
-
Stir the mixture at room temperature for 12 hours, followed by heating at 50°C for another 12 hours to complete the imidization.
-
Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 120°C for 24 hours.
Protocol for Thermal Crosslinking of a Polyimide Film
This protocol outlines the thermal crosslinking of a polyimide film containing a crosslinkable moiety.
Materials:
-
Synthesized polyimide with crosslinkable groups (e.g., from a DABA-containing co-monomer)
-
Solvent (e.g., NMP or DMAc)
-
Glass substrate
Procedure:
-
Dissolve the crosslinkable polyimide in a suitable solvent to form a viscous solution (e.g., 15-20 wt%).
-
Cast the polymer solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.
-
Dry the cast film in a vacuum oven at 80°C for 12 hours to remove the solvent.
-
Carefully peel the film from the glass substrate.
-
Place the freestanding film in a high-temperature furnace under a nitrogen atmosphere.
-
Heat the film to the desired crosslinking temperature (e.g., 350-400°C) at a controlled rate (e.g., 5°C/min).[7]
-
Hold the film at the crosslinking temperature for a specified duration (e.g., 1-3 hours) to ensure complete crosslinking.[7]
-
Cool the furnace down to room temperature slowly to obtain the crosslinked polyimide film.
Applications in Drug Development
The unique properties of crosslinked 6F-AP containing polymers make them promising candidates for various applications in the biomedical field, particularly in drug delivery and as biocompatible materials.
Drug Delivery Systems
The controlled porosity and chemical resistance of crosslinked polyimides can be leveraged for the development of advanced drug delivery systems. Porous polyimide structures can serve as reservoirs for therapeutic agents, allowing for sustained and controlled release. The release kinetics can be tuned by controlling the degree of crosslinking and the pore size of the material.[8] Fluorinated polymers, in general, are being explored for their potential in drug delivery applications.[9]
Biocompatible Coatings and Implants
Polyimides have demonstrated good biocompatibility, with low cytotoxicity and minimal inflammatory response.[6][10] Crosslinking enhances their mechanical strength and stability, making them suitable for use as coatings for medical implants or as materials for fabricating implantable devices. The high thermal stability of these materials allows for sterilization using standard methods without degradation.[6] Studies have shown that the biocompatibility of fluorinated polyimides can be influenced by the curing temperature, with higher temperatures leading to surfaces that suppress protein adsorption and complement activation.[8]
Visualizations
Experimental Workflow for Polymer Synthesis and Crosslinking
Caption: Workflow for the synthesis of a 6F-AP based polyimide and its subsequent thermal crosslinking.
Signaling Pathway for Diamine Crosslinking
Caption: Simplified reaction pathway for the diamine crosslinking of a polyimide.
Logical Relationship for Epoxy Crosslinking
Caption: Logical workflow for the epoxy crosslinking of a 6F-AP containing polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Relationship between Structure and Performance of Different Polyimides Based on Molecular Simulations | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Biocompatibility of Polyimides: A Mini-Review [mdpi.com]
- 7. osti.gov [osti.gov]
- 8. Biocompatibility of fluorinated polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biocompatibility of Polyimides: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyimides as biomaterials: preliminary biocompatibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Fabricating Low-Dielectric-Constant Films from 6FAP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fabrication of low dielectric constant (low-k) films using hexafluoro-2-propanol-substituted aromatic polymers (6FAP), primarily focusing on polyimides derived from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). These materials are of significant interest in microelectronics and other advanced applications requiring high-performance insulators.
Introduction
The relentless miniaturization of microelectronic devices necessitates the use of interlayer dielectric materials with low dielectric constants to mitigate signal delay, crosstalk, and power dissipation.[1] Fluorinated polyimides, particularly those incorporating the hexafluoroisopropylidene (6F) group, have emerged as promising candidates due to their excellent thermal stability, mechanical properties, and inherently low dielectric constants. The introduction of bulky, fluorine-containing groups like the -C(CF₃)₂- moiety disrupts polymer chain packing, thereby increasing free volume and reducing the overall dielectric constant.[1][2] This document outlines the synthesis of 6FAP-based polyimides and the subsequent fabrication of thin films via spin-coating and thermal curing.
Experimental Protocols
Synthesis of Poly(amic acid) (PAA) Precursor
The synthesis of 6FAP-based polyimides is typically achieved through a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted to the final polyimide in the second step.
Protocol 2.1.1: Synthesis of 6FDA-ODA Poly(amic acid)
This protocol describes the synthesis of a common 6FAP-based polyimide precursor using 6FDA and 4,4'-oxydianiline (ODA).
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
4,4'-oxydianiline (ODA)
-
N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Argon or Nitrogen gas
-
Ice bath
Procedure:
-
In a dried three-neck flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve a stoichiometric amount of ODA in anhydrous DMF (or NMP) to achieve a desired solids content (typically 10-20 wt%).
-
Cool the diamine solution to 0-5 °C using an ice bath.
-
Gradually add an equimolar amount of 6FDA powder to the stirred diamine solution over 1-2 hours to control the reaction exotherm.
-
After the complete addition of 6FDA, remove the ice bath and continue stirring the reaction mixture at room temperature for 8-24 hours under an inert atmosphere.[3]
-
The completion of the reaction is indicated by a significant increase in viscosity, yielding a clear, viscous poly(amic acid) solution.
-
The PAA solution can be stored in a refrigerator before use.
Diagram 2.1.1: Poly(amic acid) Synthesis Workflow
Caption: Workflow for the synthesis of poly(amic acid) precursor.
Fabrication of Low-k Polyimide Films
The synthesized PAA solution is then used to cast thin films, which are subsequently converted to the final polyimide through a thermal curing process.
Protocol 2.2.1: Spin-Coating of Poly(amic acid) Films
Spin-coating is a widely used technique to produce uniform thin films on various substrates.[4]
Materials and Equipment:
-
Poly(amic acid) solution
-
Substrates (e.g., silicon wafers, glass slides)
-
Spin coater
-
Pipette or syringe with a filter
Procedure:
-
Ensure the substrate is clean and dry. A common cleaning procedure involves sonication in acetone, followed by isopropanol, and then drying with a nitrogen gun.
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense an appropriate amount of the PAA solution onto the center of the substrate. The volume will depend on the substrate size and desired film thickness.
-
Start the spin coater. A typical two-step process is employed:
-
Spread Cycle: A low spin speed (e.g., 500 rpm) for a short duration (e.g., 10 seconds) to evenly distribute the solution across the substrate.
-
Spin Cycle: A higher spin speed (e.g., 1000-4000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.[4]
-
-
After the spin cycle, the substrate with the PAA film is carefully removed from the spin coater.
Diagram 2.2.1: Spin-Coating Process
Caption: General workflow for the spin-coating of PAA films.
Protocol 2.2.2: Thermal Imidization of Poly(amic acid) Films
Thermal imidization involves heating the PAA film to elevated temperatures to induce cyclodehydration, converting the amic acid linkages to imide rings.
Equipment:
-
Programmable oven or hot plate with controlled temperature ramping.
-
Inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
Procedure:
-
Place the PAA-coated substrate in the oven or on the hot plate.
-
A multi-step curing process is typically employed to ensure gradual solvent removal and complete imidization without causing film defects. A representative thermal curing profile is as follows:
-
Step 1 (Solvent Removal): Heat to 80-100 °C and hold for 30-60 minutes to slowly evaporate the solvent.
-
Step 2 (Initial Imidization): Ramp the temperature to 150-200 °C and hold for 30-60 minutes.
-
Step 3 (Final Curing): Ramp the temperature to 250-350 °C and hold for 1-2 hours to ensure complete imidization.[5][6]
-
-
After the final curing step, allow the film to cool down slowly to room temperature to minimize thermal stress.
Diagram 2.2.2: Thermal Imidization Process
Caption: Multi-step thermal imidization profile for PAA films.
Data Presentation
The dielectric properties of 6FAP-based polyimide films are highly dependent on the chemical structure of the monomers used. The following tables summarize the dielectric and other relevant properties of various 6FDA-based polyimides.
Table 3.1: Dielectric Properties of 6FDA-Based Polyimide Films
| Dianhydride | Diamine | Dielectric Constant (k) at 1 MHz | Dissipation Factor (tan δ) at 1 MHz | Reference |
| 6FDA | ODA | 2.8 - 3.0 | ~0.002 | [2] |
| 6FDA | HFBAPP | 2.78 | 0.00687 | [7] |
| 6FDA | 3,3'-ODA | ~2.7 | - | [1] |
| 6FDA | HFBODA | 2.63 (at 10 GHz) | 0.00372 (at 10 GHz) | [8] |
Table 3.2: Thermal and Mechanical Properties of Selected 6FDA-Based Polyimides
| Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| 6FDA-HFBODA | 240 | 521 | - | - | [8] |
| FAPI-100 | 346.3 - 351.6 | 544.1 - 612.3 | up to 326.7 | up to 43.2 | [9] |
| 50%HFBAPP/50%ODA//PMDA | 351 | 540 | 72 | 17.32 | [10] |
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the fabrication and characterization of low dielectric constant films from 6FAP-based polyimides. The synthesis of the poly(amic acid) precursor followed by spin-coating and a carefully controlled thermal imidization process allows for the creation of high-quality thin films with desirable dielectric, thermal, and mechanical properties. The choice of diamine monomer in conjunction with 6FDA dianhydride offers a versatile platform for tuning the final properties of the polyimide films to meet the specific requirements of various advanced applications.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendan ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00773A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Note: Thermal Imidization of 6FDA-Based Polyamic Acids
Audience: Researchers, scientists, and professionals in materials science and polymer chemistry.
Introduction:
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, excellent mechanical properties, and chemical resistance. A common and versatile synthetic route to aromatic polyimides is a two-step process. The first step involves the polycondensation reaction between an aromatic dianhydride and an aromatic diamine in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) (PAA) precursor.[1][2] The second step is the conversion of the PAA into the final polyimide through a process called imidization, which involves cyclodehydration.
This conversion can be achieved either chemically or, more commonly, thermally.[1] Thermal imidization involves heating the PAA, typically in the form of a cast film, through a carefully controlled temperature program. This process removes the solvent and the water generated during the ring-closing reaction, resulting in a solid polyimide film.[3][4] The hexafluoroisopropylidene-containing dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), is a key monomer used to synthesize fluorinated polyimides with enhanced solubility, optical transparency, and low dielectric constants.
This application note provides a detailed overview and experimental protocols for the thermal imidization of 6FDA-based polyamic acids.
Chemical Transformation
The thermal imidization process is a cyclodehydration reaction where the amic acid functional groups in the PAA precursor convert into imide rings, releasing water as a byproduct.
Caption: Chemical conversion of Polyamic Acid to Polyimide via thermal treatment.
Data Presentation
The properties of the final polyimide film are highly dependent on the thermal imidization conditions. The following tables summarize typical temperature programs and the resulting thermal properties of 6FDA-based polyimides.
Table 1: Example Thermal Imidization Programs for 6FDA-Based Polyamic Acid Films
| Program | Step 1 | Step 2 | Step 3 | Step 4 | Step 5 | Atmosphere | Reference |
|---|---|---|---|---|---|---|---|
| A | 80°C for 1 hr | 120°C for 1 hr | 150°C for 1 hr | 180°C for 30 min | 210-300°C for 30-60 min | Vacuum / Inert | [5] |
| B | 100°C for 1 hr | 200°C for 1 hr | 300°C for 1 hr | - | - | Inert | [2] |
| C | Gradually heat to 250-350°C | - | - | - | - | Inert | [2][4] |
| D | 160°C for 2 hr | - | - | - | - | Vacuum |[6] |
Table 2: Thermal Properties of Selected 6FDA-Based Polyimide Films
| Diamine Monomer | Imidization Program | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) | Reference |
|---|---|---|---|---|
| BAPP | Stepwise heating to 250-300°C | 224°C | >500°C | [7] |
| BAPF | Stepwise heating to 250-300°C | 293°C | >500°C | [7] |
| ODA | Stepwise heating to 250-300°C | 260°C | >500°C | [7] |
| Various | High-temperature curing | 339°C - 421°C | 505°C - 585°C |[8] |
Experimental Protocols
This section provides detailed methodologies for the preparation and thermal imidization of 6FDA-based polyimide films.
Protocol 1: Synthesis of Poly(amic acid) (PAA) Solution
This protocol describes the synthesis of the PAA precursor solution via solution polycondensation.
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), 2,2-bis(4-aminophenyl)hexafluoropropane (BAPF))
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Nitrogen (N₂) gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer and N₂ inlet/outlet
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of N₂.
-
Add the aromatic diamine to the reaction flask.
-
Add anhydrous NMP (or DMAc) to the flask to dissolve the diamine under a gentle N₂ purge. The desired solids content is typically 15-20 wt%.
-
Once the diamine is fully dissolved, slowly add a stoichiometric amount of 6FDA powder to the solution in portions over 30-60 minutes.[9] Maintain a positive N₂ pressure.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.[7]
-
The resulting viscous PAA solution should be stored in a refrigerator (e.g., at 4°C) to minimize molecular weight degradation.[10]
Protocol 2: Film Casting and Thermal Imidization
This protocol details the process of casting the PAA solution into a film and converting it to a polyimide film via a stepwise thermal treatment.
Materials & Equipment:
-
PAA solution (from Protocol 1)
-
Glass or aluminum substrate
-
Film applicator (doctor blade) or spin coater
-
Programmable vacuum oven or furnace with an inert atmosphere (N₂) capability
Procedure:
-
Film Casting:
-
Clean the glass or aluminum substrate thoroughly.
-
Pour the PAA solution onto the substrate.
-
Cast a uniform wet film using a doctor blade set to the desired thickness. Alternatively, use a spin coater for thinner films.
-
-
Solvent Removal (Pre-Bake):
-
Place the substrate with the wet film on a level surface in a vacuum oven.
-
Heat the film at a low temperature (e.g., 80°C) for 1-2 hours under vacuum to slowly remove the bulk of the solvent without creating bubbles.[5]
-
-
Stepwise Thermal Imidization:
-
Transfer the substrate to a programmable furnace. Purge the furnace with nitrogen.
-
Execute a multi-step heating program to ensure complete imidization and to minimize residual stress in the film. A typical program is as follows:[2][5]
-
After the final hold, turn off the heater and allow the film to cool slowly to room temperature inside the furnace under a nitrogen atmosphere.
-
-
Film Removal:
-
Once cooled, the polyimide film can typically be peeled off the substrate. If removal is difficult, immersing the substrate in warm water may help.
-
Caption: Experimental workflow for preparing polyimide films via thermal imidization.
Protocol 3: Characterization of Imidization
The degree of imidization (DOI) and thermal properties of the resulting film should be characterized to ensure the process was successful.
1. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To monitor the conversion of amic acid to imide.
-
Procedure: Collect an FTIR spectrum of the final polyimide film.
-
Interpretation: The disappearance of amic acid bands (e.g., amide C=O stretch around 1660 cm⁻¹) and the appearance of characteristic imide bands confirm imidization. Key imide absorptions include the asymmetric C=O stretch (~1780 cm⁻¹), symmetric C=O stretch (~1720 cm⁻¹), and C-N stretch (~1370 cm⁻¹).[11] The DOI can be quantified by comparing the absorbance ratio of an imide band to a stable internal reference band (e.g., aromatic C=C at ~1500 cm⁻¹) against a fully cured reference sample.[11]
2. Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability of the polyimide film.
-
Procedure: Heat a small sample of the film (5-10 mg) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to around 800°C.[8]
-
Interpretation: The TGA curve will show the temperature at which the polymer begins to decompose. The temperature at 5% weight loss (Td5) is a common metric for thermal stability.
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the polyimide.
-
Procedure: Heat a small sample of the film at a constant rate (e.g., 10°C/min) through its expected glass transition.
-
Interpretation: The Tg will appear as a step change in the heat flow curve, indicating the transition from a glassy to a rubbery state. A sharp Tg is often indicative of a successfully prepared amorphous polymer.
References
- 1. Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 5. CN105461923A - Polyimide film and preparation method thereof - Google Patents [patents.google.com]
- 6. ukm.my [ukm.my]
- 7. researchgate.net [researchgate.net]
- 8. matec-conferences.org [matec-conferences.org]
- 9. Synthesis and Imidization of Polyamic Acid | Scientific.Net [scientific.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Solution-Processable Polyimides from 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and processing of solution-processable polyimides derived from the diamine monomer 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (APAF) and the dianhydride 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). These fluorinated polyimides exhibit a unique combination of excellent thermal stability, chemical resistance, and solubility in common organic solvents, making them highly attractive for a range of advanced applications.
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical properties. However, their application has often been limited by poor processability, particularly their insolubility in common solvents. The incorporation of hexafluoroisopropylidene (-C(CF₃)₂-) groups into the polymer backbone, as is the case with 6FDA-APAF polyimides, disrupts polymer chain packing, thereby enhancing solubility without significantly compromising their desirable properties. This allows for solution-based processing techniques such as spin coating and solution casting, opening up possibilities for their use in advanced materials and devices.
The APAF monomer, with its pre-imidized hydroxyl groups, further contributes to the polymer's properties, including potential sites for cross-linking or modification and influencing gas transport properties in membrane applications.
Key Applications
The unique properties of 6FDA-APAF polyimides make them suitable for a variety of applications, including:
-
Gas Separation Membranes: The high fractional free volume and tunable polarity of these polyimides lead to excellent performance in the separation of gases such as CO₂/CH₄ and O₂/N₂. Their solution processability allows for the fabrication of thin, defect-free membranes.
-
Dielectric Films and Coatings: Their low dielectric constant, high thermal stability, and good mechanical properties make them ideal for use as insulating layers in microelectronics and flexible displays.
-
Biomedical Devices: The biocompatibility and sterilizability of polyimides, coupled with their solution processability, suggest potential applications in implantable devices and biocompatible coatings.
-
Composite Matrices: Their high-temperature resistance and processability make them excellent candidates for use as matrices in advanced composite materials for aerospace and automotive applications.
Physicochemical Properties
The properties of 6FDA-APAF polyimides can be tailored by controlling the synthesis conditions and molecular weight. A summary of typical properties is presented in the tables below.
Table 1: Solubility of 6FDA-APAF Polyimide
| Solvent | Solubility |
| N-Methyl-2-pyrrolidone (NMP) | Excellent |
| N,N-Dimethylacetamide (DMAc) | Excellent |
| N,N-Dimethylformamide (DMF) | Good |
| Tetrahydrofuran (THF) | Good |
| Chloroform | Moderate |
| m-Cresol | Good |
| Alcohol (e.g., Methanol) | Soluble[1] |
| 2-Methoxyethanol | Soluble[1] |
Table 2: Thermal Properties of 6FDA-APAF Polyimide
| Property | Value |
| Glass Transition Temperature (Tg) | 260 - 318 °C[2][3] |
| 5% Weight Loss Temperature (Td5%) in N₂ | > 500 °C[3] |
| 5% Weight Loss Temperature (Td5%) in Air | > 500 °C[3] |
Table 3: Gas Permeability and Selectivity of 6FDA-APAF Polyimide Membranes
| Gas Pair | Permeability (Barrer)1 | Ideal Selectivity |
| CO₂ | 5 - 7[1] | |
| N₂ | ||
| CO₂/N₂ | 18 - 27[1] | |
| CH₄ | ||
| CO₂/CH₄ | 48 - 86[1] | |
| H₂ | ||
| O₂ |
11 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Experimental Protocols
Synthesis of 6FDA-APAF Polyimide (Two-Step Method)
This protocol describes the synthesis of the poly(amic acid) precursor followed by chemical imidization.
Caption: Workflow for the two-step synthesis of 6FDA-APAF polyimide.
Materials:
-
This compound (APAF)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
β-Picoline
-
Methanol
Procedure:
-
Dissolution of Diamine: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of APAF in anhydrous NMP to achieve a desired concentration (e.g., 15-20 wt% solids).
-
Addition of Dianhydride: Slowly add an equimolar amount of 6FDA to the stirred APAF solution at room temperature under a nitrogen atmosphere. The 6FDA should be added portion-wise over 30-60 minutes to control the exothermic reaction.
-
Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature for 12-24 hours to ensure the formation of a viscous poly(amic acid) solution.
-
Chemical Imidization: To the poly(amic acid) solution, add a molar excess of acetic anhydride (e.g., 4 times the molar amount of the repeating unit) and β-picoline (e.g., 2 times the molar amount of the repeating unit) as the imidization catalyst.
-
Heating: Heat the reaction mixture to 80-100°C and maintain for 3-4 hours to complete the imidization process. The solution will remain clear.
-
Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyimide.
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 120-150°C for 24 hours to obtain the final 6FDA-APAF polyimide powder.
Preparation of Polyimide Films by Solution Casting
This protocol describes the fabrication of dense polyimide films for characterization and application testing.
Materials:
-
6FDA-APAF polyimide powder
-
N-Methyl-2-pyrrolidone (NMP) or another suitable solvent
-
Glass substrate
-
Casting knife or doctor blade
Procedure:
-
Polymer Solution Preparation: Prepare a 10-15 wt% solution of the 6FDA-APAF polyimide in NMP by dissolving the dried polymer powder with stirring. Gentle heating (50-60°C) may be applied to facilitate dissolution.
-
Casting: Place a clean, dry glass plate on a level surface. Pour the polymer solution onto the glass plate and use a casting knife or doctor blade to spread the solution into a uniform film of desired thickness.
-
Solvent Evaporation: Place the cast film in a dust-free oven and dry it in a stepwise manner to remove the solvent. A typical drying program is:
-
80°C for 2 hours
-
120°C for 2 hours
-
150°C for 2 hours
-
200°C for 1 hour (under vacuum)
-
-
Film Detachment: After cooling to room temperature, the polyimide film can be carefully detached from the glass substrate, often by immersing it in water.
Characterization Protocols
Caption: A typical workflow for the characterization of synthesized 6FDA-APAF polyimides.
-
Objective: To confirm the chemical structure and the completion of imidization.
-
Sample Preparation: A thin film of the polyimide is cast directly onto a KBr pellet or a small amount of the powdered polymer is mixed with KBr and pressed into a pellet.
-
Analysis: The FTIR spectrum should show characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching). The absence of amic acid bands (around 3300 cm⁻¹ for O-H and 1660 cm⁻¹ for amide C=O) indicates complete imidization.
-
Objective: To provide detailed structural information of the polymer.
-
Sample Preparation: Dissolve 10-20 mg of the polyimide in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Analysis: ¹H and ¹³C NMR spectra will show characteristic peaks corresponding to the aromatic protons and carbons of the 6FDA and APAF units, confirming the polymer structure.
-
Objective: To determine the thermal stability of the polyimide.
-
Procedure:
-
Place 5-10 mg of the polyimide sample in a TGA pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.
-
The temperature at which 5% weight loss occurs (Td5%) is recorded as the decomposition temperature.
-
-
Objective: To determine the glass transition temperature (Tg).[1]
-
Procedure:
-
Seal 5-10 mg of the polyimide sample in an aluminum DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 350°C) at a heating rate of 10°C/min to erase its thermal history.[1]
-
Cool the sample rapidly to room temperature.
-
Reheat the sample at the same heating rate. The Tg is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.
-
-
Objective: To evaluate the performance of the polyimide membrane for gas separation.
-
Apparatus: A constant-volume, variable-pressure gas permeation setup.
-
Procedure:
-
Mount the polyimide membrane in a permeation cell, ensuring a good seal.
-
Evacuate the entire system.
-
Introduce the feed gas (e.g., CO₂, CH₄, N₂, O₂) at a constant pressure to the upstream side of the membrane.
-
Monitor the pressure increase on the downstream side over time.
-
The permeability coefficient (P) is calculated from the steady-state rate of pressure increase using the following equation: P = (V * l * dp/dt) / (A * R * T * (p₂ - p₁)) where V is the downstream volume, l is the membrane thickness, dp/dt is the rate of pressure increase at steady state, A is the membrane area, R is the gas constant, T is the absolute temperature, and p₂ - p₁ is the pressure difference across the membrane.
-
The ideal selectivity for a gas pair (A/B) is the ratio of their individual permeability coefficients (PA / PB).
-
Safety Precautions
-
Always work in a well-ventilated fume hood when handling organic solvents and reagents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
-
Exercise caution when working with high temperatures during the imidization and drying steps.
By following these detailed protocols, researchers can reliably synthesize, process, and characterize 6FDA-APAF polyimides for a variety of advanced applications. The excellent solubility and high performance of these materials offer significant advantages for the development of next-generation technologies.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 6FAP, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low yield of the intermediate, 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane.
-
Question: My nitration reaction is resulting in a low yield of the dinitro intermediate. What are the likely causes and how can I improve it?
-
Answer: Low yields in the nitration of 2,2-bis(4-hydroxyphenyl)hexafluoropropane are often related to reaction conditions. Key parameters to investigate include:
-
Molar Ratios: Ensure the optimal molar ratio of nitric acid to the starting material is used. A suggested ratio is 2.15 moles of dilute nitric acid to 1 mole of 2,2-bis(4-hydroxyphenyl)hexafluoropropane.[1]
-
Solvent: The choice and amount of solvent are critical. Using ethanol as a solvent at a molar ratio of 4:1 with the starting material has been shown to be effective.[1]
-
Temperature Control: The reaction temperature should be carefully controlled. A temperature of 60°C for 6 hours has been reported to provide high yields of the dinitro intermediate (up to 96%).[1]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress to ensure it goes to completion.
-
Issue 2: Incomplete reduction of the dinitro intermediate.
-
Question: I am observing incomplete conversion of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane to the final 6FAP product. What factors could be contributing to this?
-
Answer: Incomplete reduction can stem from several factors related to the catalyst, reducing agent, and reaction environment:
-
Catalyst Activity: The activity of the catalyst is paramount. For catalytic hydrogenation, ensure the palladium on carbon (Pd/C) catalyst is fresh and active.[2][3][4] For reductions using hydrazine, catalysts like FeCl₃/activated carbon or Raney nickel have been used successfully.[1][5]
-
Catalyst Loading: The amount of catalyst used is crucial. For a FeCl₃/activated carbon catalyzed reduction with hydrazine, a mass ratio of 0.05 for the catalyst to the dinitro compound is recommended.[1]
-
Reducing Agent: The choice and amount of reducing agent are critical.
-
Hydrogenation: When using hydrogen gas, ensure a sufficient pressure (e.g., 1 MPa) is maintained throughout the reaction.[2][3][4]
-
Hydrazine: With hydrazine hydrate, the molar ratio to the dinitro compound is important. A ratio of 0.2 has been reported to be effective when using FeCl₃/activated carbon as a catalyst.[1]
-
-
Reaction Temperature and Time: The reaction needs to be conducted at an appropriate temperature for a sufficient duration. For example, a reduction using FeCl₃/activated carbon and hydrazine hydrate may require a temperature of 85°C for 10 hours to achieve a high yield (92%).[1] Catalytic hydrogenation with Pd/C is often carried out at around 70°C.[2][3][4]
-
Issue 3: Difficulty in purifying the final 6FAP product.
-
Question: My crude 6FAP product is difficult to purify and appears discolored. What are the best methods for purification?
-
Answer: Discoloration and purification challenges often arise from residual starting materials, byproducts, or catalyst residues. Effective purification is crucial for obtaining high-purity 6FAP.
-
Catalyst Removal: After the reaction, it is essential to completely remove the catalyst. This is typically done by filtration.[2][3][4][5]
-
Recrystallization: Recrystallization is a common and effective method for purifying the crude product.[2][3][4][5]
-
Washing: Washing the filtered crystals with an appropriate solvent can help remove impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step synthesis route for 6FAP?
A1: The most common synthesis pathway for 6FAP involves two main steps:
-
Nitration: 2,2-bis(4-hydroxyphenyl)hexafluoropropane is reacted with a nitrating agent, typically dilute nitric acid, to form the intermediate 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane.[1]
-
Reduction: The dinitro intermediate is then reduced to the final product, this compound (6FAP). This reduction can be achieved through catalytic hydrogenation using a palladium catalyst or by using a reducing agent like hydrazine hydrate in the presence of a catalyst such as FeCl₃/activated carbon or Raney nickel.[1][2][5]
Q2: What are the key safety precautions to consider during the synthesis of 6FAP?
A2: Safety is paramount in any chemical synthesis. For 6FAP synthesis, consider the following:
-
Handling of Nitric Acid: Nitric acid is corrosive and a strong oxidizing agent. Handle it with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.
-
Use of Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. When performing catalytic hydrogenation, ensure the equipment is properly sealed and grounded, and operate in a well-ventilated area away from ignition sources.
-
Handling of Hydrazine: Hydrazine is toxic and a suspected carcinogen. Handle it with extreme care in a fume hood, using appropriate PPE.
-
Catalyst Handling: Some catalysts, like Raney nickel, can be pyrophoric (ignite spontaneously in air) when dry. Handle them under a solvent or an inert atmosphere. Palladium on carbon can also be flammable.
Q3: How can I monitor the progress of the reduction reaction?
A3: Monitoring the reaction is crucial to determine the endpoint and avoid over-reduction or incomplete reaction. High-Performance Liquid Chromatography (HPLC) is a common and effective technique to monitor the disappearance of the starting dinitro compound and the appearance of the 6FAP product.[5] Some studies have also used gas chromatography to monitor the reaction progress.[2][3][4]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of the Dinitro Intermediate
| Parameter | Method 1 |
| Starting Material | 2,2-bis(4-hydroxyphenyl)hexafluoropropane |
| Nitrating Agent | Dilute Nitric Acid |
| Solvent | Ethanol |
| Molar Ratio (Nitric Acid:Starting Material) | 2.15 : 1[1] |
| Molar Ratio (Solvent:Starting Material) | 4 : 1[1] |
| Temperature | 60°C[1] |
| Reaction Time | 6 hours[1] |
| Yield | 96%[1] |
Table 2: Comparison of Reaction Conditions for the Reduction of the Dinitro Intermediate to 6FAP
| Parameter | Method 1 (Catalytic Hydrogenation) | Method 2 (Hydrazine/FeCl₃) | Method 3 (Hydrazine/Raney Nickel) |
| Starting Material | 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane | 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane | 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane |
| Reducing Agent | Hydrogen Gas (1 MPa)[2][3][4] | Hydrazine Hydrate[1] | Hydrazine Hydrate[5] |
| Catalyst | 5% Palladium on Carbon[2][3][4] | FeCl₃ / Activated Carbon[1] | Raney Nickel[5] |
| Solvent | Dimethylformamide (DMF)[2][3][4] | Ethanol[1] | Methanol[5] |
| Temperature | 70°C[2][3][4] | 85°C[1] | 60-65°C[5] |
| Reaction Time | Not specified, monitored by GC[2][3][4] | 10 hours[1] | 4 hours (hydrazine addition) + 30 min[5] |
| Crude Yield | Not specified | 92%[1] | 98%[5] |
| Final Purity | 99.6%[2][3][4] | Not specified | 99.9%[5] |
Experimental Protocols
Protocol 1: Synthesis of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane [1]
-
Charge a reaction vessel with 2,2-bis(4-hydroxyphenyl)hexafluoropropane and ethanol in a 1:4 molar ratio.
-
Stir the mixture to dissolve the starting material.
-
Slowly add dilute nitric acid (2.15 molar equivalents) to the solution while maintaining the temperature.
-
Heat the reaction mixture to 60°C and maintain for 6 hours.
-
After the reaction is complete, cool the mixture and isolate the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain the pure dinitro intermediate.
Protocol 2: Synthesis of 6FAP via Catalytic Hydrogenation [2][3][4]
-
In a high-pressure autoclave, add 30 g of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, 300 g of DMF, and 1.5 g of 5% palladium on carbon.
-
Seal the autoclave and pressurize with hydrogen gas to 1 MPa.
-
Heat the mixture to 70°C with stirring.
-
Monitor the reaction until the content of the starting material is less than 0.1%.
-
Cool the reactor to room temperature and filter to remove the catalyst.
-
The filtrate is concentrated under reduced pressure at 70-80°C to obtain the crude 6FAP.
-
Recrystallize the crude product from a mixture of water and DMF (mass ratio of 1:4:2 for crude product:water:DMF) to get the pure product.
Protocol 3: Synthesis of 6FAP using Hydrazine and FeCl₃/Activated Carbon [1]
-
To a solution of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane in ethanol, add FeCl₃/activated carbon catalyst (0.05 mass ratio to the starting material).
-
Heat the mixture to 85°C.
-
Slowly add hydrazine hydrate (0.2 molar equivalents).
-
Maintain the reaction at 85°C for 10 hours.
-
After completion, cool the reaction mixture and filter to remove the catalyst.
-
Isolate the crude product from the filtrate.
-
Purify the crude product by recrystallization to obtain pure 6FAP.
Visualizations
Caption: General experimental workflow for the two-step synthesis of 6FAP.
Caption: Troubleshooting logic for addressing low yield in 6FAP synthesis.
References
- 1. The synthesis of this compound [finechemicals.com.cn]
- 2. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]
- 3. Cas 83558-87-6,this compound | lookchem [lookchem.com]
- 4. This compound | 83558-87-6 [chemicalbook.com]
- 5. EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (BAPAF)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (BAPAF). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude BAPAF?
A1: The most common and effective method for purifying crude BAPAF is recrystallization. Mixed solvent systems are often employed to achieve high purity. Another potential method, especially for difficult separations or removal of baseline impurities, is column chromatography.
Q2: What are the likely impurities in crude BAPAF?
A2: Crude BAPAF is typically synthesized by the reduction of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane. Therefore, common impurities may include:
-
Unreacted 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane.
-
Partially reduced intermediates.
-
By-products from the reduction reaction.
-
Residual catalyst from the synthesis (e.g., Palladium or Raney Nickel).[1][2]
-
Coloring components.[1]
Q3: What level of purity can I expect after recrystallization?
A3: With optimized recrystallization protocols, it is possible to achieve a purity of >99.5%, often reaching 99.9% as determined by liquid chromatography.[1][3]
Troubleshooting Guides
Recrystallization Issues
Q4: My BAPAF fails to crystallize from the solution, what should I do?
A4: This is a common issue often related to the solvent volume or supersaturation.
-
Too much solvent: This is the most frequent reason for crystallization failure. Try to reduce the solvent volume by evaporation (e.g., using a rotary evaporator) and then allow the solution to cool again.[4]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature. To induce crystallization, you can:
Q5: The purified BAPAF is still colored (e.g., dark gray or off-white), how can I decolorize it?
A5: A persistent color indicates the presence of impurities.
-
Perform a second recrystallization: A second recrystallization can often remove residual colored impurities.
-
Charcoal treatment: During the recrystallization process, after dissolving the crude BAPAF in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Heat the mixture for a short period, and then hot filter it to remove the charcoal before allowing the solution to cool and crystallize. Caution: Use charcoal sparingly as it can also adsorb some of your product, reducing the yield.
Q6: The product "oils out" instead of forming crystals. What is happening and how can I fix it?
A6: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.
-
Increase the solvent volume: The solution might be too concentrated, causing the BAPAF to precipitate too quickly at a high temperature. Re-heat the mixture to dissolve the oil and add a small amount of the primary solvent to increase the solubility.[5]
-
Slower cooling: Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on a benchtop, insulated with a cloth, before moving it to a colder environment like a refrigerator or ice bath.[4]
-
Change the solvent system: The chosen solvent system may not be ideal. Experiment with different solvent ratios or completely different solvents.
Column Chromatography Issues
Q7: My BAPAF is not moving down the silica gel column, even with a polar eluent.
A7: BAPAF is a polar compound with two amino and two hydroxyl groups, which can lead to strong interactions with the silica gel (a polar stationary phase).
-
Increase eluent polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is not sufficient, consider adding a small percentage of a more polar solvent like methanol.
-
Use a modifier: For basic compounds like amines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing and improve elution by competing for the active sites on the silica gel.
-
Consider a different stationary phase: If the interaction with silica is too strong, consider using a less acidic stationary phase like alumina (neutral or basic).[6]
Q8: The separation on the column is poor, and I'm getting mixed fractions.
A8: Poor separation can result from several factors.
-
Improper solvent system: The polarity difference between your eluent and the compounds may not be optimal. Spend time developing a good solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of around 0.3 for your product.
-
Column overloading: You may have loaded too much crude material onto the column for its size. As a general rule, use a silica gel to crude product ratio of at least 30:1 by weight for good separation.
-
Flow rate is too fast: A high flow rate reduces the equilibrium time between the stationary and mobile phases, leading to broader peaks and poorer separation. Reduce the flow rate.
Data Presentation
Table 1: Summary of Recrystallization Purification Data for BAPAF
| Recrystallization Solvent System | Crude Purity (by LC, area %) | Final Purity (by LC, area %) | Purification Yield (%) |
| Isopropyl Alcohol / Toluene | 96.5 | 99.9 | 85.5 |
| Isopropyl Alcohol / Toluene | 97.9 | 99.9 | 89.3 |
| Ethyl Acetate / n-Hexane | 97.0 | Not specified, "intended product" | Not specified |
| Water / DMF | 98.0 | 99.6 | 98.3 |
Data compiled from patents and chemical synthesis literature.[1][2][3]
Experimental Protocols
Protocol 1: Recrystallization from Isopropyl Alcohol and Toluene
-
Dissolution: In a flask equipped with a condenser, dissolve the crude BAPAF in a minimal amount of hot isopropyl alcohol with stirring.[1]
-
Concentration: If necessary, evaporate a portion of the isopropyl alcohol to induce precipitation.[1]
-
Co-solvent Addition: While the solution is still hot, gradually add toluene.[1]
-
Cooling: Allow the mixture to cool slowly to room temperature to facilitate crystal growth. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the white crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of a cold mixture of isopropyl alcohol and toluene.[1]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography (General Guidance)
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude BAPAF in a minimal amount of a suitable solvent (ideally the eluent). If solubility is an issue, you can use a slightly more polar solvent or perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent to move the BAPAF down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: General workflows for BAPAF purification.
Caption: Troubleshooting logic for BAPAF purification.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. This compound | 83558-87-6 [chemicalbook.com]
- 3. EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane - Google Patents [patents.google.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
controlling molecular weight in 6FAP-based polyimide polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6FDA-based polyimide polymerization, with a specific focus on controlling molecular weight.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for achieving high molecular weight in 6FDA-based polyimide synthesis?
A1: Achieving high molecular weight in 6FDA-based polyimide synthesis, a step-growth polymerization, relies on maintaining a precise 1:1 stoichiometric balance between the dianhydride (6FDA) and the diamine monomers. The reaction proceeds through the formation of a poly(amic acid) (PAA) precursor, which is then cyclized to the final polyimide. Any deviation from this equimolar ratio will limit the chain growth and result in a lower molecular weight.[1] Additionally, the purity of monomers and solvents is critical, as impurities can terminate the growing polymer chains.
Q2: How do reaction temperature and time affect the molecular weight of the poly(amic acid) (PAA) intermediate?
A2: The formation of the PAA intermediate is typically carried out at low temperatures, around 5°C, for an extended period, often 24 hours.[1] These conditions are crucial for minimizing side reactions and preventing premature imidization, which can limit the growth of the PAA chains and consequently the final polyimide's molecular weight. Higher temperatures during this stage can lead to a broader molecular weight distribution and lower overall molecular weight.
Q3: What are the common methods for converting the poly(amic acid) (PAA) to polyimide, and do they impact molecular weight?
A3: There are two primary methods for imidization: thermal and chemical.
-
Thermal imidization involves heating the PAA solution or film to high temperatures (e.g., 200°C) to drive the cyclodehydration reaction.[2]
-
Chemical imidization is performed at lower temperatures by adding dehydrating agents like acetic anhydride and a catalyst such as beta-picoline.[3]
Both methods can yield high molecular weight polyimides if the preceding PAA synthesis was successful. The choice of method may depend on the desired final properties of the polyimide and the processing requirements.
Q4: Can different diamine monomers affect the final molecular weight of the 6FDA-based polyimide?
A4: Yes, the structure of the diamine monomer can influence the reactivity and solubility of the growing polymer chains, which in turn can affect the achievable molecular weight.[2] Highly reactive diamines in a well-solubilizing solvent system will favor the formation of high molecular weight polymers. The incorporation of different diamines is a common strategy to tune the final properties of the polyimide, such as gas permeability and selectivity.[1][2]
Troubleshooting Guide
Problem: The molecular weight of my 6FDA-based polyimide is consistently low.
This is a common issue that can often be traced back to several key experimental factors. The following guide will help you troubleshoot the potential causes.
Q1: Have you confirmed the purity of your monomers and solvents?
A1: Impurities are a primary cause of low molecular weight in step-growth polymerization.
-
Monomers: Both the 6FDA dianhydride and the diamine should be of high purity. Recrystallization is often recommended to remove any contaminants.
-
Solvents: The reaction solvent, typically N-methyl-2-pyrrolidinone (NMP), must be anhydrous.[3] Water can react with the dianhydride, leading to chain termination. Ensure solvents are properly dried before use, for example, with molecular sieves.[1]
Q2: How are you ensuring a precise 1:1 stoichiometric ratio of dianhydride to diamine?
A2: As step-growth polymerization is highly sensitive to stoichiometry, even small errors in weighing the monomers can significantly limit molecular weight.
-
Accurate Weighing: Use a high-precision analytical balance.
-
Molar Mass Calculation: Double-check the molar masses of your specific 6FDA and diamine monomers.
-
Transfer Efficiency: Ensure complete transfer of both monomers to the reaction vessel.
Q3: What are your reaction conditions for the poly(amic acid) (PAA) formation step?
A3: The conditions for PAA synthesis are critical for achieving a high molecular weight precursor.
-
Low Temperature: The reaction should be carried out at a low temperature, typically around 5°C, to control the reaction rate and prevent side reactions.[1]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen purge) to prevent side reactions with atmospheric moisture and oxygen.[1]
-
Sufficient Reaction Time: A reaction time of 24 hours is often employed to ensure the polymerization goes to high conversion.[1]
Q4: Could the imidization process be the source of the problem?
A4: While the molecular weight is primarily determined during the PAA formation, improper imidization can lead to chain scission.
-
Chemical Imidization: Ensure the correct amounts of acetic anhydride and beta-picoline are used.[3]
-
Thermal Imidization: A staged heating protocol is often recommended to gently remove the solvent and water of imidization without degrading the polymer.
Data Presentation
Table 1: Effect of Monomer Ratio on Molecular Weight of Copolymers
| Copolymer Composition (Monomer Ratio) | Weight Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) |
| (PIM-PI)x-(6FDA-durene-PI)y (1:4) | 47.0 | 2.20 |
| (PIM-PI)x-(6FDA-durene-PI)y (1:6) | 48.8 | 1.74 |
| (PIM-PI)x-(6FDA-durene-PI)y (1:10) | 43-49 (range) | - |
| MDI-6FDA | 35.6 | 1.33 |
Data synthesized from multiple sources for illustrative purposes.[4][5][6]
Experimental Protocols
Detailed Methodology for the Synthesis of a High Molecular Weight 6FDA-based Polyimide
This protocol provides a general procedure for the synthesis of a 6FDA-based polyimide via a two-step polycondensation reaction.
1. Materials and Reagents:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Selected diamine monomer (e.g., 2,4,6-trimethyl-1,3-phenylenediamine - DAM)
-
N-methyl-2-pyrrolidinone (NMP), anhydrous
-
Acetic anhydride
-
Beta-picoline
-
Methanol
-
Molecular sieves
2. Pre-reaction Preparations:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Dry the NMP solvent over molecular sieves before use.[1]
-
Purify the 6FDA and diamine monomers by recrystallization if necessary.
3. Polymerization - Step 1: Poly(amic acid) (PAA) Synthesis
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the diamine monomer in anhydrous NMP.
-
Cool the solution to approximately 5°C using an ice bath.
-
Slowly add an equimolar amount of 6FDA to the stirred diamine solution under a continuous nitrogen purge.
-
Continue stirring the reaction mixture at 5°C for 24 hours to produce a viscous PAA solution.[1]
4. Polymerization - Step 2: Chemical Imidization
-
To the PAA solution, add acetic anhydride as a dehydrating agent and beta-picoline as a catalyst.
-
Stir the mixture at room temperature for a specified period to complete the imidization process.
-
Precipitate the resulting polyimide by slowly pouring the reaction solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at an elevated temperature (e.g., 210°C for 24 hours) to remove any residual solvent.[3]
5. Characterization:
-
The molecular weight (Mw and Mn) and polydispersity index (PDI) of the final polyimide can be determined by gel permeation chromatography (GPC).[4]
Visualizations
Caption: Experimental workflow for controlling molecular weight in 6FDA-based polyimide synthesis.
Caption: Troubleshooting decision tree for low molecular weight in 6FDA-based polyimide synthesis.
References
Technical Support Center: Polymer Synthesis with 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6F-AP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing gelation during the synthesis of polymers using 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6F-AP).
Frequently Asked Questions (FAQs)
Q1: What is gelation and why does it occur during polymerization with 6F-AP?
A1: Gelation is the formation of a three-dimensional, cross-linked polymer network, resulting in a sudden increase in viscosity and the formation of an insoluble gel. In polymerizations involving 6F-AP, which is a tetra-functional monomer (two amino groups and two hydroxyl groups), gelation can occur if there is uncontrolled cross-linking between the polymer chains. This can be triggered by factors such as improper stoichiometry, side reactions, high monomer concentration, or inappropriate reaction temperature.
Q2: What are the primary functional groups in 6F-AP responsible for polymerization and potential cross-linking?
A2: The primary functional groups in 6F-AP are the two primary aromatic amine (-NH2) groups and the two phenolic hydroxyl (-OH) groups. In the synthesis of polyimides, the amine groups are the primary reactive sites. For polybenzoxazoles, both the amine and hydroxyl groups participate in the cyclization reaction. Uncontrolled side reactions involving either of these groups can lead to cross-linking and gelation.
Q3: How does monomer purity of 6F-AP and the co-monomer (e.g., dianhydride) affect gelation?
A3: High monomer purity is crucial for preventing premature gelation. Impurities in 6F-AP or the co-monomer can act as cross-linking agents or catalysts for side reactions. For instance, impurities with more than two reactive functional groups can lead to branching and eventual gelation. It is essential to use highly purified monomers to ensure controlled polymerization.[1][2] A patent for the purification of 2,2-bis(3-amino-4-hydroxyphenyl) hexafluoropropane highlights the importance of high purity for this monomer.
Q4: Can the order of monomer addition influence the risk of gelation?
A4: Yes, the order of monomer addition can be critical. In polyimide synthesis, it is a common practice to slowly add the dianhydride to a solution of the diamine (6F-AP). This method helps to maintain a slight excess of the diamine initially, which can help prevent the formation of high molecular weight branched structures that are precursors to gelation.
Troubleshooting Guide: Preventing Gelation
This guide provides a systematic approach to troubleshooting and preventing gelation during polymerization reactions with 6F-AP.
Problem: The reaction mixture becomes viscous and forms a gel.
Monomer Stoichiometry and Purity
Possible Cause: Inaccurate stoichiometry between 6F-AP and the co-monomer, or the presence of reactive impurities.
Troubleshooting Steps:
-
Verify Monomer Purity: Ensure the purity of both 6F-AP and the co-monomer (e.g., dianhydride) is high (typically >99%). Impurities can introduce unintended reactive sites.
-
Precise Stoichiometry: Carefully control the molar ratio of the monomers. For polyimide synthesis, a slight excess of the diamine can sometimes be used to cap the growing chains and prevent excessive molecular weight build-up that can lead to gelation.
-
Monomer Purification: If monomer purity is questionable, recrystallize or sublime the monomers before use.
| Parameter | Recommended Value | Rationale |
| Monomer Purity | > 99% | Minimizes side reactions and unpredictable cross-linking.[1][2] |
| Stoichiometric Ratio (Diamine:Dianhydride) | 1:0.98 to 1:1 | A slight excess of diamine can help control molecular weight. |
Reaction Conditions
Possible Cause: Inappropriate reaction temperature, high monomer concentration, or unsuitable solvent.
Troubleshooting Steps:
-
Temperature Control: Maintain the recommended reaction temperature. For the initial poly(amic acid) formation in polyimide synthesis, the reaction is typically carried out at a low temperature (0-25 °C) to minimize side reactions.
-
Monomer Concentration: High monomer concentrations can accelerate the rate of polymerization and increase the probability of intermolecular chain-chain reactions leading to gelation. Working at lower concentrations can mitigate this.
-
Solvent Selection: Use a high-purity, anhydrous aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The solvent should be able to keep the growing polymer chains in solution.
| Parameter | Recommended Range | Rationale |
| Reaction Temperature (Poly(amic acid) formation) | 0 - 25 °C | Minimizes side reactions and allows for better control of the polymerization. |
| Monomer Concentration | 5 - 15 wt% | Reduces the likelihood of intermolecular cross-linking. |
| Solvent | Anhydrous NMP, DMAc | Ensures solubility of monomers and the resulting polymer, preventing precipitation and localized high concentrations. |
Reaction Monitoring and Control
Possible Cause: The polymerization has proceeded too far, leading to an excessively high molecular weight and the onset of cross-linking.
Troubleshooting Steps:
-
Viscosity Monitoring: Regularly monitor the viscosity of the reaction mixture. A rapid, non-linear increase in viscosity can be an early indicator of impending gelation.[3][4][5]
-
Molecular Weight Control: To prevent the molecular weight from becoming too high, which increases the chance of entanglement and cross-linking, consider using a monofunctional reagent as a chain stopper once the desired molecular weight is achieved.
-
Controlled Addition: Add the more reactive monomer (often the dianhydride) portion-wise or via a syringe pump over a prolonged period to maintain better control over the polymerization rate and molecular weight distribution.[6][7][8][9][10]
Experimental Protocols
Protocol for Synthesis of Soluble Polyimide from 6F-AP and 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)
This protocol is designed to produce a soluble polyimide and minimize the risk of gelation.
Materials:
-
This compound (6F-AP), high purity (>99%)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), high purity (>99%)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Monomer Preparation: Dry the 6F-AP and 6FDA in a vacuum oven at 120 °C for 12 hours before use.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube, dissolve the desired amount of 6F-AP in anhydrous NMP to achieve a final polymer concentration of 10-15 wt%.
-
Dissolution: Stir the mixture under a slow stream of inert gas at room temperature until the 6F-AP is completely dissolved.
-
Dianhydride Addition: Slowly add an equimolar amount of 6FDA powder to the diamine solution in small portions over 30-60 minutes. Maintain the reaction temperature at or below 25 °C using a water bath.
-
Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. The viscosity of the solution will gradually increase.
-
Imidization (Chemical):
-
To the poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride and pyridine (e.g., in a 1:1 molar ratio relative to the amic acid repeating unit).
-
Stir the mixture at room temperature for 12 hours, followed by heating to 50-80 °C for 2-4 hours to complete the imidization.
-
-
Imidization (Thermal):
-
Alternatively, the poly(amic acid) solution can be cast onto a glass plate and thermally imidized by stepwise heating in an oven with a nitrogen atmosphere (e.g., 100 °C for 1 hr, 200 °C for 1 hr, and 300 °C for 1 hr).
-
-
Polymer Isolation: Precipitate the polyimide solution into a non-solvent like methanol or ethanol. Filter the polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 150 °C for 24 hours.
Visualization of Troubleshooting Logic
The following diagram illustrates the decision-making process for troubleshooting gelation.
Caption: Troubleshooting workflow for preventing gelation.
References
- 1. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05012J [pubs.rsc.org]
- 2. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. rheosense.com [rheosense.com]
- 5. blog.rheosense.com [blog.rheosense.com]
- 6. Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Molecular Weight Control in Frontal Ring‐Opening Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 6FAP-Derived Polyimides
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the solubility of polyimides derived from 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP) and related fluorinated dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). The content is structured into troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.
Troubleshooting Guides
Issue 1: The synthesized polyimide precipitates from the reaction solvent during or after polymerization.
Possible Cause: The polymer possesses high chain rigidity and strong intermolecular forces, leading to low solubility in the chosen reaction solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc)). This is a common issue with fully imidized aromatic polyimides.
| Solution ID | Recommended Action | Detailed Explanation |
| TS1-A | Modify Monomer Composition | Introduce a more flexible or bulky co-monomer (diamine or dianhydride) into the reaction mixture to create a more soluble copolyimide. Even a small molar percentage of a solubilizing co-monomer can disrupt chain packing and prevent precipitation.[1][2] |
| TS1-B | Adjust the Synthesis Method | Employ a two-step synthesis approach. First, synthesize the soluble poly(amic acid) precursor. This precursor solution can then be cast into a film or coating before being converted to the final, less soluble polyimide through thermal or chemical imidization.[1][3][4] |
| TS1-C | Optimize Imidization Conditions | Opt for chemical imidization at lower temperatures using agents like acetic anhydride and pyridine, as this can yield more soluble products compared to high-temperature thermal imidization.[1][5] |
| TS1-D | Use a Different Solvent | While NMP and DMAc are standard, some polyimides exhibit better solubility in other high-boiling point solvents such as m-cresol, particularly in a one-pot synthesis.[1][6] |
Issue 2: The final, dried polyimide powder is insoluble in common organic solvents, hindering characterization and processing.
Possible Cause: The polyimide's molecular structure is highly regular and rigid, resulting in strong intermolecular forces that common solvents cannot overcome.
| Solution ID | Recommended Action | Detailed Explanation |
| TS2-A | Re-evaluate Monomer Selection | This is the most effective long-term solution. Redesign the polymer by incorporating structural features known to enhance solubility. Examples include bulky pendant groups (e.g., tert-butyl), flexible ether linkages from the diamine, or non-coplanar monomers that disrupt chain packing.[1][7][8] |
| TS2-B | Attempt Dissolution in Aggressive Solvents | For analytical purposes, attempt to dissolve a small amount of the polymer in more aggressive or less common solvents like m-cresol, pyridine, or tetrahydrofuran (THF).[6] Heating may also improve solubility. |
| TS2-C | Consider Copolymerization | Synthesizing a copolyimide by introducing a second, more soluble dianhydride or diamine disrupts the polymer's structural regularity, which can significantly improve solubility.[1][9] |
| TS2-D | Post-Synthesis Modification | If the polymer backbone contains reactive groups (e.g., carboxylic acid), post-synthesis modification can be performed. For instance, esterification to add bulky groups can enhance solubility.[7] |
Frequently Asked Questions (FAQs)
Q1: Why are 6FAP-derived polyimides often difficult to dissolve?
Aromatic polyimides, including those derived from 6FAP and 6FDA, are known for their exceptional thermal and mechanical properties, which are a direct result of their rigid molecular structure. The planarity of the aromatic and imide rings allows for strong intermolecular interactions (like charge-transfer complex formation) and efficient chain packing. The inclusion of the hexafluoroisopropylidene (-C(CF₃)₂-) group in 6FDA does enhance solubility compared to non-fluorinated polyimides by increasing the fractional free volume, but high rigidity can still lead to poor solubility in many common organic solvents.[1][2][10]
Q2: What are the primary molecular design strategies to improve the solubility of 6FAP-derived polyimides?
Improving solubility involves modifying the polymer structure to disrupt chain packing and weaken intermolecular forces. The main strategies include:
-
Introducing Flexible Linkages: Incorporating flexible groups like ether (-O-), sulfone (-SO₂-), or ketone (-CO-) into the polymer backbone, typically via the diamine monomer, increases rotational freedom.[1]
-
Incorporating Bulky/Pendant Groups: Attaching large side groups to the polymer backbone physically separates the chains, which hinders efficient packing and increases free volume.[7][8][11][12] Examples include tert-butyl, isopropyl, or other alkyl groups.
-
Creating Non-Coplanar or Bent Structures: Using monomers with kinked, asymmetric, or meta-linked structures disrupts the linearity of the polymer chain, preventing close packing and improving solubility.[1][13]
-
Copolymerization: Synthesizing copolyimides by introducing a second, more flexible dianhydride or diamine disrupts the structural regularity of the polymer chain, which can significantly enhance solubility.[2][9]
Q3: How does the choice of the diamine monomer specifically impact the solubility of a 6FDA-based polyimide?
The diamine monomer plays a critical role. To enhance solubility, select diamines that possess:
-
Flexible bridging groups (e.g., ether linkages in 4,4'-oxydianiline, ODA).
-
Bulky side groups that physically separate the polymer chains.[8][11]
-
Non-coplanar structures to introduce kinks in the polymer backbone.[13]
-
Fluorinated groups (e.g., -CF₃), which increase the fractional free volume.[10][14]
Q4: Can solubility be improved without significantly compromising thermal stability?
Yes, it is a balancing act. While introducing flexible aliphatic chains can enhance solubility, it may lower the glass transition temperature (Tg) and thermal decomposition temperature. However, incorporating bulky, rigid pendant groups (like naphthalene or tert-butyl groups) or using kinked but fully aromatic monomers can increase solubility by disrupting chain packing while maintaining high thermal stability.[8][12]
Quantitative Data on Solubility
The solubility of 6FAP-derived and other relevant polyimides is highly dependent on their specific chemical structure. The following tables summarize qualitative solubility data from various studies in common organic solvents at room temperature unless otherwise noted.
Table 1: Solubility of Modified Polyimides
| Polymer ID | Modification Strategy | NMP | DMAc | THF | Chloroform | m-cresol | Other Solvents |
| PI-1 | Introduction of tert-butyl groups | ++ | ++ | ++ | ++ | ++ | Soluble in dioxane[12] |
| PI-2 | Naphthalene-containing with isopropyl side groups | ++ | ++ | ++ | ++ | ++ | Soluble in DMF[8] |
| 6FDA-DMEPMA | Bulky alkyl groups on diamine | ++ | ++ | ++ | ++ | ++ | Soluble in cyclohexanone[6] |
| PI-Im(Me)-6FDA | Ionic modification | ++ | ++ | ++ | ++ | N/A | Soluble in DMSO, acetone[15] |
Table 2: Solubility of Copolyamides
| Polymer ID | Copolymer Composition | DMAc | DMF | DMSO | THF | Acetone | m-cresol |
| Copolyimide-1 | 6FDA with alicyclic and aromatic dianhydrides | ++ | ++ | ++ | ++ | ++ | + |
| Copolyimide-2 | Varied ratios of two aromatic diamines | ++ | ++ | ++ | + | - | +/- |
Legend:
-
++ : Soluble
-
+ : Partially Soluble / Soluble on Heating
-
- : Insoluble
-
N/A : Not Assessed
Experimental Protocols
Protocol 1: Two-Step Synthesis of Polyimide via Chemical Imidization
This protocol describes a general procedure for synthesizing a soluble polyimide.
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve the diamine monomer (e.g., a modified 6FAP derivative) (1.0 eq) in an anhydrous polar aprotic solvent (e.g., NMP or DMAc) to achieve a concentration of 15-20 wt%.
-
Stir the solution under nitrogen at room temperature until the diamine is fully dissolved.
-
Slowly add an equimolar amount of 6FDA powder (1.0 eq) to the stirred solution in portions, ensuring the temperature remains below 10 °C to control the reaction rate.
-
Continue stirring the viscous solution at room temperature for 24 hours to form the poly(amic acid) precursor.[5]
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a dehydrating agent, typically an excess of acetic anhydride (4.0 eq).
-
Add a catalyst, such as pyridine or triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100 °C for 3-4 hours to ensure complete cyclization to the polyimide.[1]
-
Cool the resulting polyimide solution to room temperature.
-
-
Isolation and Purification:
-
Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol or ethanol, while stirring vigorously. This will precipitate the polyimide.
-
Collect the fibrous or powdered polymer precipitate by filtration.
-
Wash the collected polymer thoroughly with additional non-solvent to remove residual chemicals.
-
Dry the purified polyimide powder in a vacuum oven at 150-200 °C for 24 hours.[1]
-
Protocol 2: Qualitative Solubility Testing
-
Add 10 mg of the dried polyimide powder to a vial.
-
Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform). This corresponds to a concentration of 1% (w/v).
-
Stir or shake the mixture vigorously at room temperature for 24 hours.[1]
-
Observe and record the solubility using the following criteria:
-
++ (Soluble): The polymer completely dissolves, forming a clear, homogeneous solution.
-
+ (Partially Soluble/Soluble on Heating): The polymer swells or only partially dissolves at room temperature. Re-test by heating the mixture.
-
- (Insoluble): The polymer remains as a solid precipitate with no visible change.[1]
-
Visualizations
Caption: Experimental workflow for polyimide synthesis and solubility troubleshooting.
Caption: Key strategies for enhancing the solubility of polyimides.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. dakenchem.com [dakenchem.com]
- 5. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 7. www2.ictp.csic.es [www2.ictp.csic.es]
- 8. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. public.magnet.fsu.edu [public.magnet.fsu.edu]
optimizing reaction conditions for the reduction step in 6FAP synthesis.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (6FAP), a key intermediate in the manufacturing of several atypical antipsychotics. This guide addresses common challenges through troubleshooting guides and frequently asked questions, with a focus on the critical oximation and cyclization steps.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic pathway for 6FAP?
The most common and industrially applied synthesis of 6FAP involves a two-step process:
-
Oximation: The reaction of (2,4-difluorophenyl)(piperidin-4-yl)methanone with hydroxylamine to form the corresponding oxime intermediate.
-
Cyclization: An intramolecular cyclization of the oxime intermediate, typically base-mediated, to form the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole ring system.
A "one-pot" method where the oximation and cyclization occur in the same reaction vessel is also a widely used and efficient approach.[1]
Q2: Is a reduction step involved in the synthesis of 6FAP?
While the main synthetic pathway to 6FAP from its ketone precursor does not involve a formal reduction step, there are related reductive processes that are critical to understand and control:
-
Unwanted Oxime Reduction: The oxime intermediate is susceptible to reduction to a primary amine. This is a common side reaction that can significantly reduce the yield of the desired 6FAP and complicate purification.
-
Reductive Cleavage of the Benzisoxazole Ring: The N-O bond in the benzisoxazole ring can be cleaved under certain reductive conditions, such as catalytic hydrogenation.[2][3] This is an important consideration if downstream processing of 6FAP involves such conditions.
Therefore, while you are not actively performing a reduction to obtain 6FAP, preventing unwanted reductions is a key aspect of optimizing the synthesis.
Q3: What are the most critical parameters to control for a high yield of 6FAP?
For a high-yielding synthesis of 6FAP, the following parameters are crucial:
-
Purity of Starting Materials: Impurities in the ketone precursor or hydroxylamine can interfere with the reaction.
-
Base Selection and Stoichiometry: The choice of base (e.g., KOH, NaOH, triethylamine) and its molar ratio to the starting material are critical for efficient cyclization.[1]
-
Solvent: The solvent can influence the reaction rate and solubility of reactants and intermediates. Common solvents include alcohols (methanol, ethanol) and aprotic solvents.
-
Temperature and Reaction Time: These parameters need to be optimized to ensure complete reaction while minimizing the formation of byproducts.
Q4: How can I monitor the progress of the reaction?
The progress of the oximation and cyclization reactions can be monitored by standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check for the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of 6FAP and any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the product and any byproducts formed during the reaction.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of 6FAP.
Problem: Low or no yield of the oxime intermediate.
-
Question: My oximation reaction is not proceeding to completion, resulting in a low yield. What could be the cause?
-
Answer: Low conversion in oximation reactions can be due to several factors:
-
Inadequate Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction by TLC or HPLC and consider extending the reaction time or increasing the temperature.
-
Poor Quality of Reagents: The hydroxylamine reagent may have degraded. It is advisable to use fresh, high-quality hydroxylamine hydrochloride.
-
Incorrect pH: The pH of the reaction mixture is crucial for oximation. If using hydroxylamine hydrochloride, a base is required to liberate the free hydroxylamine. Ensure the correct stoichiometry of the base is used.
-
Problem: Incomplete cyclization of the oxime to 6FAP.
-
Question: I have successfully synthesized the oxime, but the cyclization step is giving a low yield of 6FAP. How can I improve this?
-
Answer: Incomplete cyclization is a common issue and can be addressed by optimizing the following:
-
Base Strength and Concentration: The cyclization is base-mediated. A stronger base or a higher concentration may be required to drive the reaction to completion. Alkali metal hydroxides like KOH are often effective.[1]
-
Solvent Choice: The polarity of the solvent can affect the rate of cyclization. Experiment with different solvents, such as methanol, ethanol, or DMF, to find the optimal conditions.
-
Temperature: Increasing the reaction temperature can often improve the rate and yield of the cyclization. However, be cautious of potential side reactions at higher temperatures.
-
Problem: Formation of a primary amine impurity.
-
Question: My final product is contaminated with a significant amount of a primary amine. How can I prevent its formation?
-
Answer: The formation of a primary amine is due to the unwanted reduction of the oxime intermediate. To prevent this:
-
Avoid Reductive Conditions: Ensure that no reducing agents are present in the reaction mixture. Be mindful of the potential for certain reagents or metals from the reactor to act as catalysts for reduction, especially if hydrogen is inadvertently introduced.
-
Choice of Catalyst: If a catalyst is used, ensure it does not promote the reduction of the oxime. For example, some transition metal catalysts can facilitate this side reaction.
-
Reaction Conditions: Harsh reaction conditions (very high temperatures or pressures) might favor the reduction pathway. Stick to the optimized, milder conditions for cyclization.
-
Problem: Degradation of the final 6FAP product.
-
Question: I am observing degradation of my purified 6FAP. What could be the cause?
-
Answer: 6FAP can be susceptible to degradation under certain conditions. A potential degradation pathway is the reductive cleavage of the N-O bond in the benzisoxazole ring.[2][3]
-
Storage: Store purified 6FAP in a cool, dark, and dry place, preferably under an inert atmosphere if it is to be stored for an extended period.
-
Downstream Processing: If subsequent synthetic steps involve reductive conditions (e.g., catalytic hydrogenation), the 6FAP molecule may not be stable. In such cases, alternative synthetic strategies may be necessary.
-
Data Presentation
The following tables summarize optimized reaction conditions for the key steps in 6FAP synthesis based on literature data.
Table 1: Optimized Conditions for Oximation of (2,4-difluorophenyl)(piperidin-4-yl)methanone
| Parameter | Condition | Reference |
| Reagents | (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, Hydroxylamine hydrochloride, Inorganic Base (e.g., KOH) | [1] |
| Solvent | Methanol or Ethanol | [1] |
| Temperature | 20-65 °C | [1] |
| Time | 5-72 hours (dependent on temperature) | [1] |
| Molar Ratio | Ketone:Hydroxylamine:Base = 1:1-2:3-5 | [1] |
Table 2: Optimized Conditions for Cyclization to 6FAP (One-Pot Method)
| Parameter | Condition | Yield | Purity | Reference |
| Base | Potassium Hydroxide | 90.4% | 99.82% | [1] |
| Solvent | Methanol | [1] | ||
| Temperature | 40-45 °C | [1] | ||
| Time | 12 hours | [1] | ||
| Base | Sodium Hydroxide | 81.2% | 99.52% | [1] |
| Solvent | Methanol | [1] | ||
| Temperature | 40-45 °C | [1] | ||
| Time | 12 hours | [1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride [1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-(2,4-difluorobenzoyl)piperidine hydrochloride in methanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride to the solution.
-
Base Addition: Slowly add a solution of potassium hydroxide while maintaining the reaction temperature between 40-45 °C.
-
Reaction: Maintain the reaction mixture at 40-45 °C for 12 hours with stirring.
-
Work-up: After the reaction is complete, cool the mixture to below 30 °C.
-
Acidification: Carefully add concentrated hydrochloric acid dropwise to adjust the pH to less than 1.
-
Crystallization: Cool the solution to 0-5 °C and hold for 2 hours to allow for crystallization.
-
Isolation: Filter the solid product and wash it with purified water.
-
Drying: Dry the product under vacuum to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield or purity in 6FAP synthesis.
References
- 1. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 2. Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles [ouci.dntb.gov.ua]
- 3. Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6F-AP) Polymer Film Casting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for film casting defects encountered with 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6F-AP) based polymers.
Troubleshooting Guide
This guide addresses common defects observed during the solution casting of 6F-AP polymer films.
| Defect | Potential Causes | Recommended Solutions |
| Bubbles or Voids in the Film | - Entrapped air in the polymer solution. - Solvent boiling during drying. - Too rapid solvent evaporation. | - Degas the polymer solution prior to casting using a vacuum or sonication. - Lower the drying temperature to avoid solvent boiling. - Control the solvent evaporation rate by partially covering the casting surface or using a solvent with a higher boiling point. |
| Film Cracking or Crazing | - High internal stress due to rapid solvent removal. - Mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate. - Insufficient plasticization of the polymer. | - Employ a slower, multi-stage drying process with gradually increasing temperatures. - Select a substrate with a CTE closer to that of the 6F-AP polymer. - Consider the addition of a small amount of a suitable plasticizer to the polymer solution. |
| Film Delamination or Poor Adhesion | - Improper substrate cleaning or surface preparation. - High surface tension of the polymer solution. - Incompatible substrate material. | - Thoroughly clean the substrate with appropriate solvents to remove any contaminants. - Consider surface treatments for the substrate, such as plasma or chemical etching, to improve wetting. - Use a substrate known to have good adhesion with polyimides, such as glass or certain metals. |
| Surface Roughness or "Orange Peel" Effect | - Non-uniform solvent evaporation. - Convection currents in the drying atmosphere. - Too high viscosity of the polymer solution. | - Ensure a uniform and controlled drying environment with minimal air currents. - Optimize the polymer concentration to achieve a suitable viscosity for casting. - Utilize a slower evaporating solvent to allow for better film leveling. |
| Hazy or Opaque Film | - Polymer precipitation or aggregation in the solution. - Incomplete dissolution of the polymer. - Absorption of moisture from the atmosphere during drying. | - Ensure the polymer is fully dissolved in a good solvent. - Filter the polymer solution before casting to remove any undissolved particles. - Conduct the drying process in a low-humidity environment or a desiccator. |
| Gel Particles or Inclusions | - Presence of cross-linked polymer or impurities in the starting material. - Contamination from the processing environment. | - Filter the polymer solution through a fine mesh filter before casting. - Ensure a clean, dust-free environment for film casting and drying. |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for dissolving 6F-AP based polymers for film casting?
A1: 6F-AP based polyimides generally exhibit good solubility in polar aprotic solvents. Commonly used solvents include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). The choice of solvent can significantly impact the solution viscosity and the final film properties.
Q2: What is a typical concentration range for the polymer solution?
A2: The optimal concentration depends on the molecular weight of the polymer and the desired film thickness. A typical starting point is a 10-20% (w/w) solids concentration in the chosen solvent. For instance, a 15% solid concentration in DMAc has been used for casting films of related fluorinated polyimides.
Q3: How can I control the thickness and uniformity of the cast film?
A3: Film thickness and uniformity are primarily controlled by the volume of the polymer solution cast per unit area and the viscosity of the solution. Using a doctor blade or a film applicator with a specific gap size can provide precise control over the initial wet film thickness. Ensuring a level casting surface is also crucial for uniformity.
Q4: What is the importance of the thermal curing (imidization) step?
A4: The thermal curing step is critical for converting the poly(amic acid) precursor into the final polyimide. This process involves the removal of water and the formation of the stable imide rings, which imparts the excellent thermal and mechanical properties to the film. Incomplete imidization can lead to inferior film properties. The degree of imidization is a function of both the curing temperature and time.
Q5: Can thermal annealing improve the properties of the cast film?
A5: Yes, thermal annealing at a temperature below the glass transition temperature (Tg) can be beneficial. Annealing can help to reduce residual stresses, remove any remaining solvent, and improve the dimensional stability of the film.
Experimental Protocols
Protocol 1: Preparation of a 6F-AP Polyimide Solution
-
Materials: this compound (6F-AP) based polyimide, N-methyl-2-pyrrolidone (NMP).
-
Procedure:
-
Dry the 6F-AP polyimide powder in a vacuum oven at 120 °C for 4 hours to remove any absorbed moisture.
-
In a clean, dry glass vial, add the desired amount of NMP.
-
Gradually add the dried 6F-AP polyimide powder to the solvent while stirring continuously with a magnetic stirrer.
-
Continue stirring at room temperature until the polymer is completely dissolved. This may take several hours.
-
For a 15% (w/w) solution, combine 1.5 g of 6F-AP polyimide with 8.5 g of NMP.
-
Protocol 2: Solution Casting of 6F-AP Polyimide Film
-
Materials: 6F-AP polyimide solution, glass substrate.
-
Procedure:
-
Thoroughly clean a glass substrate with acetone, followed by isopropanol, and dry it with a stream of nitrogen.
-
Place the cleaned substrate on a perfectly level surface in a dust-free environment.
-
Pour the prepared 6F-AP polyimide solution onto the center of the glass substrate.
-
Use a doctor blade or a film applicator to spread the solution evenly across the substrate to the desired thickness.
-
Cover the casting setup with a petri dish to slow down the initial solvent evaporation and prevent dust contamination.
-
Protocol 3: Thermal Curing and Annealing of 6F-AP Polyimide Film
-
Materials: Cast 6F-AP poly(amic acid) film on a substrate.
-
Procedure:
-
Place the cast film and substrate in a programmable vacuum oven.
-
Drying/Solvent Removal: Heat the film at 80 °C for 2 hours to slowly remove the bulk of the solvent.
-
Thermal Imidization: Gradually increase the temperature to 150 °C and hold for 1 hour, then to 200 °C and hold for 1 hour, and finally to 250-300 °C and hold for 1 hour. A slow ramp rate between temperature steps is recommended to prevent film stress.
-
Annealing: After the final imidization step, slowly cool the film to a temperature approximately 20-30 °C below its glass transition temperature (Tg) and hold for 1-2 hours.
-
Finally, cool the oven down to room temperature slowly before removing the film.
-
Quantitative Data Summary
The following tables provide representative data for fluorinated polyimides, which can serve as a starting point for optimizing the processing of 6F-AP based polymer films.
Table 1: Solvent Properties and Their Influence on Film Casting
| Solvent | Boiling Point (°C) | Vapor Pressure (at 20°C, mmHg) | General Effect on Film Formation |
| N-methyl-2-pyrrolidone (NMP) | 202 | 0.22 | Slow evaporation, good for leveling, may require higher drying temperatures. |
| N,N-dimethylacetamide (DMAc) | 165 | 1.3 | Moderate evaporation rate, widely used for polyimide casting. |
| Dimethyl sulfoxide (DMSO) | 189 | 0.42 | Slow evaporation, similar to NMP. |
| Tetrahydrofuran (THF) | 66 | 143 | Fast evaporation, may lead to defects like "orange peel" if not controlled. |
Table 2: Example Thermal Curing Profile and Resulting Film Properties for a Fluorinated Polyimide
| Curing Step | Temperature (°C) | Time (hours) | Resulting Film Properties |
| 1 | 80 | 2 | Removal of residual solvent. |
| 2 | 150 | 1 | Initial imidization. |
| 3 | 200 | 1 | Further imidization. |
| 4 | 250 | 1 | Completion of imidization. |
| Tensile Strength | ~100-120 MPa | ||
| Elongation at Break | ~5-10% | ||
| Glass Transition Temp. (Tg) | > 250 °C |
Visualizations
Below are diagrams to illustrate key workflows and relationships in troubleshooting film casting defects.
Caption: A generalized workflow for troubleshooting film casting defects.
Caption: A typical experimental workflow for solution casting of 6F-AP polymer films.
Technical Support Center: Enhancing the Mechanical Properties of 6FAP-Based Membranes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the mechanical properties of 6FAP-based (hexafluoroisopropylidene bis(p-phenoxy)aniline) membranes.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the fabrication and modification of 6FAP-based membranes, offering potential solutions in a direct question-and-answer format.
Issue 1: Membrane Brittleness and Low Flexibility
-
Question: Why did my 6FAP-based membrane become brittle and crack easily after fabrication or modification?
Answer: Brittleness in 6FAP-based membranes can arise from several factors. High molecular weight polymers, while often exhibiting good thermal stability, can lead to rigid and brittle membranes. Additionally, certain modifications, such as thermal annealing at very high temperatures, can induce excessive chain packing and reduce flexibility. The introduction of some bulky side groups into the polyimide backbone can also restrict chain mobility, leading to decreased elongation at break.
-
Question: How can I improve the flexibility and reduce the brittleness of my membranes?
Answer: To enhance flexibility, consider incorporating flexible diamines or dianhydrides into the polymer backbone during synthesis. Another approach is the addition of plasticizers, which are small molecules that can increase the free volume between polymer chains, thereby improving flexibility. However, be mindful that plasticizers can sometimes migrate out of the membrane over time. For modifications like thermal annealing, optimizing the temperature and duration is crucial to avoid excessive brittleness.
Issue 2: Poor Mechanical Strength (Low Tensile Strength and Young's Modulus)
-
Question: My 6FAP-based membrane is too weak and tears easily. What are the likely causes?
Answer: Low mechanical strength can be attributed to several factors. Incomplete polymerization can result in a lower molecular weight polymer with reduced chain entanglement, leading to poor mechanical integrity. The presence of residual solvent or casting defects like air bubbles and un-dissolved polymer particles can also act as stress concentration points, causing premature failure under mechanical stress. Furthermore, a lack of strong intermolecular interactions within the polymer matrix can contribute to lower tensile strength and modulus.
-
Question: What methods can I use to increase the tensile strength and Young's modulus of my 6FAP-based membranes?
Answer:
-
Chemical Cross-linking: Introducing covalent bonds between polymer chains through chemical cross-linking is a highly effective method to enhance mechanical strength.[1] Diamines are commonly used cross-linkers for polyimides.[2]
-
Incorporation of Fillers: Creating mixed-matrix membranes (MMMs) by incorporating inorganic fillers (e.g., nanoparticles, MOFs) can significantly improve mechanical properties.[3] Ensure good compatibility between the filler and the polymer matrix to avoid agglomeration and defect formation.
-
Thermal Annealing: Controlled thermal annealing below the glass transition temperature can improve chain packing and intermolecular interactions, leading to increased stiffness and strength. However, excessive temperatures can lead to brittleness.[4][5]
-
Issue 3: Inconsistent Mechanical Properties Across Different Batches
-
Question: I am observing significant variations in the mechanical properties of my 6FAP-based membranes from batch to batch. What could be the reason?
Answer: Inconsistent mechanical properties are often a result of poor control over fabrication parameters. Variations in the casting solution viscosity, solvent evaporation rate, curing temperature and time, and humidity during casting can all lead to different membrane morphologies and, consequently, different mechanical behaviors. Incomplete removal of residual solvent can also plasticize the membrane to varying degrees, affecting its mechanical response.
-
Question: How can I ensure reproducible mechanical properties for my membranes?
Answer: Strict control over all fabrication parameters is essential. This includes ensuring a consistent polymer concentration and viscosity of the casting solution, maintaining a controlled environment (temperature and humidity) during casting and drying, and following a standardized protocol for any post-fabrication modifications like thermal annealing or cross-linking.
Data Presentation: Mechanical Properties of Modified 6FAP-Based Membranes
The following tables summarize quantitative data on the mechanical properties of 6FAP-based and other relevant fluorinated polyimide membranes, demonstrating the impact of various modifications.
Table 1: Mechanical Properties of Different Fluorinated Polyimide Films
| Polyimide Composition | Tensile Strength (MPa) | Elastic Modulus (GPa) | Elongation at Break (%) |
| FAPI-70 | 168.5 | 4.9 | 16.5 |
| FAPI-80 | 203.3 | 5.9 | - |
| FAPI-100 | 326.7 | 8.4 | 43.2 |
| TPPI50 | 232.73 | 5.53 | 26.26 |
Data sourced from multiple studies on fluorinated aromatic polyimides (FAPI) and a trifluoromethylbenzene-containing polyimide (TPPI50).[6][7][8]
Table 2: Effect of 6FDA Content on Tensile Strength of Polyimide Films
| Polyimide Series | 6FDA Ratio | Tensile Strength (MPa) |
| PI(ODPA) | - | 198.832 |
| PI(ODPA) with 6FDA | Increased | 120.625 |
| PI(BPDA) | - | 229.195 |
| PI(BPDA) with 6FDA | Increased | 146.75 |
This table illustrates that increasing the 6FDA content can sometimes lead to a decrease in tensile strength due to the weakening of intermolecular charge transfer complex interactions.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at improving the mechanical properties of 6FAP-based membranes.
Protocol 1: Chemical Cross-linking of 6FDA-based Polyimide Membranes using Diamines
This protocol describes a general procedure for the chemical cross-linking of dense 6FDA-based polyimide films.
Materials:
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Dense 6FDA-based polyimide membrane
-
Cross-linking agent (e.g., p-xylenediamine, 1,3-diaminopropane)
-
Methanol (reagent grade)
-
Deionized water
Procedure:
-
Prepare a solution of the diamine cross-linker in methanol at the desired concentration (e.g., 1-5 wt%).
-
Immerse the dense 6FDA-based polyimide membrane into the diamine/methanol solution.
-
Allow the cross-linking reaction to proceed at room temperature for a specific period (e.g., 1 to 24 hours). The duration will depend on the desired degree of cross-linking.
-
After the specified time, remove the membrane from the cross-linking solution.
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Wash the cross-linked membrane thoroughly with fresh methanol to remove any unreacted diamine.
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Subsequently, wash the membrane with deionized water.
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Dry the membrane at ambient temperature, followed by drying in a vacuum oven at a moderate temperature (e.g., 80 °C) to remove any residual solvent.
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Characterize the mechanical properties of the cross-linked membrane using tensile testing and compare them to the uncross-linked membrane.[1]
Protocol 2: Fabrication of 6FAP-Based Mixed-Matrix Membranes (MMMs)
This protocol outlines the steps for preparing MMMs with enhanced mechanical properties by incorporating fillers into a 6FAP-based polymer matrix.
Materials:
-
6FAP-based polyimide
-
Appropriate solvent (e.g., N,N-dimethylformamide (DMF), chloroform)
-
Filler material (e.g., UiO-66-NH2, silica nanoparticles)
-
Methanol (for precipitation)
Procedure:
-
Dry the filler material in a vacuum oven to remove any adsorbed moisture.
-
Disperse the desired amount of filler in a portion of the solvent using ultrasonication to ensure a uniform dispersion and prevent agglomeration.
-
In a separate container, dissolve the 6FAP-based polyimide in the remaining solvent with stirring until a homogeneous solution is formed.
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Add the filler dispersion to the polymer solution and continue to stir or sonicate to ensure the filler is evenly distributed throughout the polymer matrix.
-
Pour the resulting mixture into a level Petri dish or cast it onto a suitable substrate.
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., at room temperature or slightly elevated temperature) to form a membrane.
-
To remove any residual solvent, further dry the prepared membrane in a vacuum oven at an elevated temperature (e.g., 80-100 °C).
-
Evaluate the mechanical properties of the resulting MMM and compare them to the pristine polymer membrane.[3][10]
Visualizations
Logical Workflow for Selecting a Mechanical Enhancement Strategy
Caption: A decision-making workflow for improving the mechanical properties of 6FAP-based membranes.
Experimental Workflow for Chemical Cross-linking
Caption: Step-by-step workflow for the chemical cross-linking of 6FAP-based membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. Diamine-Crosslinked and Blended Polyimide Membranes: An Emerging Strategy in Enhancing H2/CO2 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
minimizing side reactions in the synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions and optimizing the synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My final product has a low yield after the two-step synthesis. What are the likely causes and how can I improve it?
A1: Low overall yield can stem from issues in either the nitration or the reduction step. A systematic approach is best to identify the root cause.
-
Nitration Step Issues:
-
Incomplete Nitration: The formation of mono-nitrated Bisphenol AF is a likely side reaction that reduces the yield of the desired dinitro compound. Ensure the molar ratio of nitric acid to 2,2-Bis(4-hydroxyphenyl)hexafluoropropane is optimal. A reported successful ratio is 2.15:1.[1]
-
Suboptimal Reaction Conditions: Verify that the reaction temperature and time are appropriate. A temperature of 60°C for 6 hours has been shown to produce high yields (up to 96%) of the dinitro intermediate.[1]
-
Loss During Work-up: Ensure complete precipitation of the dinitro intermediate during the work-up and minimize losses during filtration and washing.
-
-
Reduction Step Issues:
-
Catalyst Inactivity: The catalyst (e.g., Pd/C, FeCl3/activated carbon) may be old or poisoned. Use fresh, high-quality catalyst for each reaction.
-
Insufficient Reducing Agent: Ensure the correct molar ratio of hydrazine hydrate to the dinitro intermediate is used. A ratio of 0.2:1 (hydrazine hydrate to dinitro compound) has been reported with an FeCl3/activated carbon catalyst system.[1]
-
Incomplete Reduction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a small, fresh portion of the catalyst may be added.
-
Suboptimal Temperature: The reduction reaction often requires elevated temperatures. For the FeCl3/activated carbon system, a temperature of 85°C for 10 hours has been reported to give high yields (up to 92%).[1] For Pd/C with hydrazine, a temperature of 60-65°C has been used.[2]
-
Loss During Purification: Significant loss of product can occur during recrystallization if the solvent system or cooling process is not optimized.
-
Q2: The crude product after the reduction step is dark and difficult to purify. What causes this discoloration and how can I remove it?
A2: The appearance of a dark gray or black crude product is a common issue.[2][3] This discoloration is often due to the formation of colored byproducts and residual catalyst.
-
Causes of Discoloration:
-
Oxidation Products: The aminophenol product is susceptible to oxidation, which can form highly colored impurities. It is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially at elevated temperatures.
-
Residual Catalyst: Finely divided catalysts like Palladium on carbon (Pd/C) or activated carbon can be difficult to remove completely by filtration, leading to a dark-colored product.[3]
-
Side Reactions from Nitration: Impurities from the nitration step, if not completely removed, can lead to colored byproducts during the reduction.
-
-
Methods for Decolorization:
-
Thorough Catalyst Filtration: Ensure the catalyst is completely removed after the reaction. Using a filter aid like Celite can help in removing fine catalyst particles.
-
Recrystallization: This is the most effective method for purification and color removal. Several solvent systems have been reported to yield a white, crystalline product:
-
Activated Carbon Treatment: If recrystallization alone is insufficient, you can treat a solution of the crude product with activated carbon to adsorb colored impurities. However, be aware that this may also lead to some product loss.
-
Alternative Chromatography: For very persistent color issues, reversed-phase flash chromatography could be an effective, albeit more resource-intensive, purification method.[4]
-
Q3: I am observing multiple spots on the TLC plate for my nitration reaction mixture. What are these side products?
A3: The presence of multiple spots on the TLC plate during the nitration of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) likely indicates the formation of incompletely nitrated or over-nitrated species.
-
Likely Side Products:
-
Mono-nitro Bisphenol AF: This is a common byproduct when the nitrating agent is not in sufficient excess or if the reaction does not go to completion.
-
Tri-nitro Bisphenol AF: Although the electron-withdrawing hexafluoroisopropylidene group deactivates the aromatic rings, over-nitration to form a tri-nitro compound is possible under harsh conditions.
-
Positional Isomers: While nitration is directed ortho to the hydroxyl group, minor amounts of other positional isomers might form.
-
-
Minimizing these Side Products:
-
Control Stoichiometry: Carefully control the molar ratio of nitric acid to Bisphenol AF. A slight excess of nitric acid is generally used to drive the reaction to the dinitro product.[1]
-
Temperature Control: Maintain a consistent reaction temperature. Excursions to higher temperatures can increase the rate of side reactions.
-
Reaction Time: Allow sufficient time for the reaction to go to completion to minimize the amount of mono-nitrated intermediate.
-
Frequently Asked Questions (FAQs)
Q: What is the typical two-step synthesis route for this compound?
A: The most common synthesis involves:
-
Nitration: 2,2-Bis(4-hydroxyphenyl)hexafluoropropane is reacted with a nitrating agent, typically dilute nitric acid, to form 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane.[1]
-
Reduction: The resulting dinitro compound is then reduced to the diamino product. Common methods include catalytic hydrogenation with a catalyst like Pd/C and a hydrogen source such as hydrogen gas or hydrazine hydrate.[1][2][3]
Q: What are the key safety precautions to take during this synthesis?
A:
-
Nitration: Nitric acid is highly corrosive and a strong oxidizing agent. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood. Nitration reactions can be exothermic, so ensure proper temperature control to avoid runaway reactions.
-
Reduction:
-
Hydrazine: Hydrazine is toxic and a suspected carcinogen. Handle it with extreme care in a fume hood.
-
Catalytic Hydrogenation: If using hydrogen gas, be aware of its high flammability and ensure the reaction is carried out in a properly sealed and vented apparatus. Catalysts like Pd/C can be pyrophoric when dry and exposed to air, especially after use. Handle the used catalyst wet.
-
-
Solvents: Use appropriate ventilation and PPE when handling organic solvents.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Melting Point: The reported melting point is in the range of 245-248 °C. A sharp melting point close to this range is indicative of high purity.
-
Chromatography: HPLC is a reliable method to determine the purity of the final product.[2] TLC can be used for rapid, qualitative assessment.
-
Spectroscopy:
-
NMR: 1H and 19F NMR spectroscopy can confirm the chemical structure of the product.[3]
-
FTIR: Fourier-transform infrared spectroscopy can be used to identify the characteristic functional groups (e.g., -OH, -NH2, C-F).
-
Quantitative Data Summary
Table 1: Optimized Conditions for the Nitration of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane
| Parameter | Value | Reference |
| Molar Ratio (Ethanol : Substrate) | 4:1 | [1] |
| Molar Ratio (Dilute Nitric Acid : Substrate) | 2.15:1 | [1] |
| Temperature | 60 °C | [1] |
| Reaction Time | 6 hours | [1] |
| Yield of Dinitro Intermediate | 96% | [1] |
Table 2: Comparison of Reduction Methods for 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane
| Parameter | Method 1 | Method 2 | Method 3 |
| Catalyst | FeCl3 / Activated Carbon | Palladium on Carbon (Pd/C) | Palladium on Carbon (Pd/C) |
| Reducing Agent | Hydrazine Hydrate | Hydrazine Monohydrate | Hydrogen Gas (1 MPa) |
| Solvent | Ethanol | Methanol | DMF |
| Temperature | 85 °C | 60-65 °C | 70 °C |
| Reaction Time | 10 hours | 4 hours (dropwise addition) | Not specified |
| Crude Yield | 92% | 98% | Not specified |
| Crude Purity (LC) | Not specified | 97.9% | 98% (gas phase) |
| Final Purity (after recrystallization) | Not specified | 99.9% | 99.6% |
| Reference | [1] | [2] | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane
This protocol is based on the high-yield method described in the literature.[1]
-
In a reaction vessel equipped with a stirrer, thermometer, and condenser, add 2,2-Bis(4-hydroxyphenyl)hexafluoropropane and ethanol in a 1:4 molar ratio.
-
Stir the mixture to dissolve the starting material.
-
Slowly add dilute nitric acid to the solution with stirring, maintaining a molar ratio of 2.15:1 with respect to the starting bisphenol.
-
Heat the reaction mixture to 60°C and maintain this temperature for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to water.
-
Filter the solid product, wash thoroughly with water, and dry to obtain the crude 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane.
Protocol 2: Reduction of 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane using Hydrazine and Pd/C
This protocol is adapted from a high-purity synthesis method.[2]
-
To a four-neck flask equipped with a thermometer, condenser, and stirrer, add 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane and methanol.
-
Add a catalytic amount of 5% Palladium on Carbon (Pd/C).
-
Heat the mixture to 60-65°C with stirring.
-
Slowly add a 60% aqueous solution of hydrazine monohydrate dropwise over a period of 4 hours. The reaction is exothermic; control the addition rate to maintain the temperature.
-
After the addition is complete, continue stirring for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Remove the Pd/C catalyst by filtration through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of isopropyl alcohol and toluene, to obtain high-purity, white crystals of this compound.
Visualizations
References
- 1. The synthesis of this compound [finechemicals.com.cn]
- 2. EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane - Google Patents [patents.google.com]
- 3. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]
- 4. biotage.com [biotage.com]
Technical Support Center: Scaling Up 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up production of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6FAP).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for scaling up this compound production?
A1: The most prevalent and well-documented method for industrial-scale synthesis involves a two-step process. The first step is the nitration of 2,2-bis(4-hydroxyphenyl)hexafluoropropane, followed by a reduction of the resulting dinitro intermediate to the desired diamino product.[1]
Q2: What are the key reactants and catalysts used in the synthesis process?
A2: For the nitration step, dilute nitric acid is commonly used. In the subsequent reduction step, several catalyst systems can be employed, including hydrazine hydrate with an FeCl3/activated carbon catalyst or catalytic hydrogenation using palladium on carbon (Pd/C).[1][2][3]
Q3: What are the typical yields and purity levels expected from this process?
A3: With optimized conditions, the nitration step can achieve yields as high as 96%. The reduction step can yield up to 92%.[1] After purification, final product purities can exceed 99.5%, as determined by liquid chromatography.[2][3][4][5]
Q4: What are the common solvents used for the reaction and purification?
A4: Ethanol is often used as a solvent for both the nitration and reduction reactions.[1] For purification via recrystallization, ethanol, a mixture of isopropyl alcohol and toluene, or a combination of water and dimethylformamide (DMF) have been reported to be effective.[2][3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Nitration Step | - Incorrect molar ratio of nitric acid to the starting material.- Reaction temperature is too low or too high.- Inadequate reaction time. | - Ensure the molar ratio of dilute nitric acid to 2,2-bis(4-hydroxyphenyl)hexafluoropropane is approximately 2.15.[1]- Maintain the reaction temperature at 60°C.[1]- Allow the reaction to proceed for at least 6 hours.[1] |
| Incomplete Reduction | - Insufficient amount of reducing agent (e.g., hydrazine hydrate).- Catalyst deactivation or insufficient catalyst loading.- Low reaction temperature or insufficient reaction time. | - For reduction with hydrazine hydrate, use a molar ratio of approximately 0.2 relative to the dinitro intermediate.[1]- Ensure the mass ratio of FeCl3/activated carbon catalyst to the dinitro intermediate is around 0.05.[1]- For catalytic hydrogenation, use a 5% palladium on carbon catalyst.[2][3]- Maintain a reaction temperature of 85°C for the hydrazine hydrate method or 70°C for catalytic hydrogenation, with reaction times of 10 hours and until the starting material is consumed, respectively.[1][2][3] |
| Product Discoloration (Dark Gray or Black) | - Formation of colored impurities during the reaction.- Incomplete removal of the catalyst after the reaction. | - One method, catalytic hydrogenation with palladium-carbon, is known to sometimes produce a dark gray product.[4]- Thorough filtration is crucial to remove the catalyst before crystallization.[4][5]- Recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and n-hexane, can help remove coloring components.[4][5] |
| Low Purity After Recrystallization | - Inappropriate solvent choice for recrystallization.- Crystallization temperature is too high, or the cooling rate is too fast. | - Experiment with different recrystallization solvents. Effective options include ethanol, a mixture of isopropyl alcohol and toluene, or a combination of water and DMF.[2][3][4][5]- After dissolving the crude product at an elevated temperature (e.g., 60°C), allow it to cool slowly to a lower temperature (e.g., 10-20°C) to promote the formation of pure crystals.[2][3] |
Experimental Protocols
Synthesis of 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane (Nitration)
-
Reaction Setup: In a suitable reactor, charge 2,2-bis(4-hydroxyphenyl)hexafluoropropane and ethanol with a molar ratio of 1:4.
-
Reagent Addition: Slowly add dilute nitric acid to the mixture, maintaining a molar ratio of 2.15 relative to the starting phenol.
-
Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature for 6 hours with continuous stirring.[1]
-
Work-up: Upon completion, cool the reaction mixture and isolate the crude product. This intermediate can then be purified or used directly in the next step.
Synthesis of this compound (Reduction via Hydrazine Hydrate)
-
Reaction Setup: Charge the crude 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane, ethanol as the solvent, and the FeCl3/activated carbon catalyst into a reactor. The mass ratio of the catalyst to the nitro compound should be 0.05.[1]
-
Reagent Addition: Add hydrazine hydrate to the mixture with a molar ratio of 0.2 relative to the nitro compound.
-
Reaction Conditions: Heat the mixture to 85°C and maintain this temperature for 10 hours with vigorous stirring.[1]
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the catalyst by filtration. The crude product can be obtained by evaporating the solvent. Purify the crude product by recrystallization from a suitable solvent.
Data Summary
Optimized Reaction Conditions
| Step | Parameter | Value | Reference |
| Nitration | Molar Ratio (Ethanol:Starting Material) | 4 | [1] |
| Molar Ratio (Nitric Acid:Starting Material) | 2.15 | [1] | |
| Temperature | 60°C | [1] | |
| Reaction Time | 6 hours | [1] | |
| Reduction | Molar Ratio (Hydrazine Hydrate:Nitro Intermediate) | 0.2 | [1] |
| Mass Ratio (Catalyst:Nitro Intermediate) | 0.05 | [1] | |
| Temperature | 85°C | [1] | |
| Reaction Time | 10 hours | [1] |
Reported Yields and Purity
| Stage | Metric | Value | Reference |
| Nitration | Yield | 96% | [1] |
| Reduction | Yield | 92% | [1] |
| Purification | Final Purity (via Liquid Chromatography) | >99.5% | [2][3][4][5] |
Visualized Workflows
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for production issues.
References
- 1. The synthesis of this compound [finechemicals.com.cn]
- 2. Cas 83558-87-6,this compound | lookchem [lookchem.com]
- 3. This compound | 83558-87-6 [chemicalbook.com]
- 4. EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
comparing thermal properties of 6FAP polyimides with other aromatic polyimides
In the landscape of high-performance polymers, aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. Among these, polyimides incorporating the 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) monomer, a type of 6FAP polyimide, have garnered significant attention. The inclusion of the bulky, fluorine-containing hexafluoroisopropylidene (6F) group imparts unique characteristics that often surpass those of conventional aromatic polyimides. This guide provides a detailed comparison of the thermal properties of 6FAP polyimides against other common aromatic polyimides, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development and other advanced fields.
Enhanced Thermal Stability of 6FAP Polyimides
The defining feature of 6FAP polyimides is their remarkable thermal performance. The presence of the -C(CF3)2- group in the polymer backbone introduces a combination of flexibility and steric hindrance that significantly influences the material's properties. This typically results in a higher glass transition temperature (Tg), enhanced thermal decomposition temperature (Td), and a manageable coefficient of thermal expansion (CTE) compared to their non-fluorinated counterparts.
Data Summary
The following table summarizes the key thermal properties of various 6FAP polyimides compared with other common aromatic polyimides.
| Polyimide Type | Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/K) |
| 6FAP Polyimide | 6FDA | HFBODA | 240[1] | 521[1] | - |
| 6FAP Polyimide | 6FDA | DAM:DABA (crosslinked) | Up to 402 | - | - |
| 6FAP Polyimide | 6FDA | CzDA | - | - | 45[2] |
| Aromatic Polyimide | PMDA | ODA (Kapton®) | ~360-400 | >500 | ~20 |
| Aromatic Polyimide | BPDA | PPD | >400 | >550 | ~3 |
| Aromatic Polyimide | BTDA | ODA | ~285 | ~500 | ~40 |
Note: The properties of polyimides can vary significantly based on the specific diamine used, curing conditions, and film preparation methods.
Experimental Protocols
Accurate determination of thermal properties is crucial for material selection and application. Below are detailed methodologies for the key experiments cited.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature (Td) of the polyimide.
Apparatus: Thermogravimetric Analyzer
Procedure:
-
A small sample of the polyimide film or powder (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate, commonly 10 °C/min.[3][4][5]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The Td is typically reported as the temperature at which 5% weight loss occurs (T5%).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polyimide.
Apparatus: Differential Scanning Calorimeter
Procedure:
-
A small, encapsulated sample of the polyimide (typically 5-10 mg) is placed in the DSC cell. An empty, sealed aluminum pan is used as a reference.
-
The sample is subjected to a heat-cool-heat cycle to erase its previous thermal history.
-
First Heating Scan: The sample is heated from room temperature to a temperature above its expected Tg (e.g., 400 °C) at a controlled rate, typically 10 or 20 °C/min, under a nitrogen atmosphere.[6][7]
-
Cooling Scan: The sample is then cooled back to room temperature at a controlled rate.
-
Second Heating Scan: The sample is heated again at the same rate as the first scan.
-
-
The heat flow to the sample is measured relative to the reference pan.
-
The Tg is determined from the second heating scan as the midpoint of the step-like transition in the heat flow curve.[8]
Thermomechanical Analysis (TMA)
Objective: To determine the coefficient of thermal expansion (CTE) of the polyimide film.
Apparatus: Thermomechanical Analyzer
Procedure:
-
A rectangular strip of the polyimide film with known dimensions is cut and mounted in the TMA instrument under a small tensile load.
-
The sample is heated at a constant rate, typically 5 or 10 °C/min, under a nitrogen atmosphere.[7][9]
-
The change in the length of the film is measured as a function of temperature.
-
To eliminate the effects of absorbed water, a preliminary heating run to 120-150 °C is often performed, followed by cooling, before the actual measurement run.[10]
-
The CTE is calculated from the slope of the linear portion of the dimensional change versus temperature curve within a specified temperature range (e.g., 50-250 °C).[9]
Structure-Property Relationship
The enhanced thermal properties of 6FAP polyimides can be attributed to their unique molecular structure. The bulky trifluoromethyl (-CF3) groups introduce significant steric hindrance, which restricts segmental motion and increases the energy required for the polymer chains to move, thus elevating the glass transition temperature. Furthermore, the strong C-F bonds contribute to the overall thermal stability of the polymer, leading to high decomposition temperatures. The following diagram illustrates this relationship.
Caption: Impact of 6FAP group on polyimide thermal properties.
References
- 1. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendan ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00773A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and characterization of a high temperature thermosetting polyimide oligomer derived from a non-toxic, sustainable bisaniline - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02182H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and Properties of Modified Phenylethynyl Terminated Polyimide with Neodymium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 8. osti.gov [osti.gov]
- 9. Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Solution-Processable, Optically Transparent Polyimides with Ultra-Low Linear Coefficients of Thermal Expansion - PMC [pmc.ncbi.nlm.nih.gov]
gas separation performance of 6FAP membranes vs commercial membranes
An Objective Comparison of Gas Separation Performance: 6FDA-Based Polyimide Membranes vs. Commercial Alternatives
In the field of membrane-based gas separation, the pursuit of materials with both high permeability and high selectivity is paramount. Among the advanced polymeric materials being explored, polyimides based on 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) have garnered significant attention. This guide provides a detailed comparison of the gas separation performance of these 6FDA-based membranes against established commercial membranes such as Polysulfone (PSf) and Cellulose Acetate (CA), offering researchers and industry professionals a data-driven overview.
Performance Data Overview
The separation efficiency of a membrane is primarily evaluated by its permeability and selectivity. Permeability, often measured in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg), indicates the rate at which a gas passes through the membrane. Selectivity is the ratio of the permeabilities of two different gases, signifying the membrane's ability to separate them.
6FDA-Based Polyimide Membranes
6FDA-based polyimides are a class of glassy polymers known for their excellent thermal stability, chemical resistance, and tunable gas transport properties.[1] The incorporation of the hexafluoro-isopropylidene (-C(CF₃)₂-) group into the polymer backbone hinders efficient chain packing, leading to a higher fractional free volume (FFV).[2] This increased free volume facilitates faster gas diffusion, resulting in high gas permeabilities.[2] By selecting different diamine monomers, the chain packing and free volume can be effectively modulated to optimize separation performance for specific gas pairs.[3]
Studies have shown that 6FDA-based polyimides exhibit impressive performance, often approaching or surpassing the Robeson upper bound, which represents the trade-off limit between permeability and selectivity for polymeric membranes.[3][4] For instance, 6FDA-Durene membranes have demonstrated a CO₂ permeability of 13,271.40 Barrer with a CO₂/CH₄ selectivity of 26.87 in simulations.[5] Another example, the 6FDA-DAM polyimide, is considered a benchmark polymer with performance near the 2008 Robeson upper bound for CO₂/CH₄ separation.[3]
Commercial Membranes
Commercial gas separation membranes are typically made from polymers like polysulfone, cellulose acetate, and other polyimides. These materials are widely used due to their cost-effectiveness, good mechanical properties, and established manufacturing processes.[6][7]
-
Polysulfone (PSf): PSf is a robust glassy polymer known for its low price, chemical stability, and mechanical strength.[7] While it has been extensively studied for CO₂/CH₄ separation, it generally exhibits lower CO₂ permeability and selectivity compared to Cellulose Acetate.[7] However, PSf membranes have a higher plasticization pressure, meaning they can maintain their selectivity better at high CO₂ concentrations or high operating pressures.[7][8]
-
Cellulose Acetate (CA): CA is one of the most widely used commercial polymers for CO₂ separation, historically dominating the market for natural gas processing.[6][9] Its advantages include low cost, good film-forming ability, and noteworthy CO₂ solubility.[6][10][11] However, CA membranes typically show good selectivity but lower gas permeability and are susceptible to plasticization by CO₂.[8][9]
-
Commercial Polyimides: Polyimides, in general, are valued for their excellent thermal, chemical, and mechanical properties, making them prime candidates for gas separation membranes.[1] Commercial polyimides like Matrimid® have been used to create membranes with a CO₂/CH₄ separation factor of 47, which is higher than the intrinsic selectivity of the dense flat membranes.[12]
Quantitative Performance Comparison
The following tables summarize the gas separation performance data for various 6FDA-based and commercial membranes.
Table 1: Gas Separation Performance of 6FDA-Based Polyimide Membranes
| Polymer Composition | Gas Pair | CO₂ Permeability (Barrer) | Selectivity (CO₂/CH₄) | Test Conditions | Reference |
| 6FDA-DAM | CO₂/CH₄ | ~900 | ~25 | 35 °C | [3][4] |
| 6FDA-mPDA | CO₂/CH₄ | ~48 | ~53 | 35 °C | [4] |
| 6FDA-DABA | CO₂/CH₄ | 5 - 7 | 48 - 86 | Not Specified | [13] |
| 6FDA-DAM:DABA (3:2) | CO₂/CH₄ | ~150 | ~40 | 35 °C | [4] |
| 6FDA-Durene | CO₂/CH₄ | 143.95 | 34.4 | 35 °C, 6.8 bar | [3] |
| 6FDD (Treated) | CO₂/CH₄ | 93.1 | 57.5 | Not Specified | [3] |
Table 2: Gas Separation Performance of Commercial Membranes
| Polymer Type | Gas Pair | CO₂ Permeability (Barrer) | Selectivity (CO₂/CH₄) | Test Conditions | Reference |
| Polysulfone (PSf) | O₂/N₂ | 1.3 (O₂) | 5.7 | 35 °C, 10 bar | [14] |
| Polysulfone (PSf) | CO₂/CH₄ | ~5 | ~30 | 35 °C | [7] |
| Cellulose Acetate (CA) | CO₂/CH₄ | 4.57 | 25.4 | 35 °C, 10 atm | [9] |
| CTA:CDA (80:20) Blend | CO₂/CH₄ | 17.32 | 18.55 | 5 bar | [9] |
| Matrimid® (Polyimide) | CO₂/CH₄ | ~9 | ~35 | 35 °C | [4] |
Logical Comparison of Membrane Classes
The diagram below illustrates the general positioning of 6FDA-based membranes relative to conventional commercial membranes in the context of gas separation performance.
Caption: A logical diagram comparing 6FDA-based and commercial membranes for gas separation.
Experimental Protocols for Performance Evaluation
The reliable comparison of membrane performance necessitates standardized testing protocols. The most common method for determining the permeability and selectivity of dense polymeric membranes is the constant-volume, variable-pressure method, often referred to as the "time-lag" technique.[15]
General Experimental Workflow
The workflow below outlines the typical steps for evaluating membrane gas separation performance.
Caption: A typical experimental workflow for gas permeability measurement.
Detailed Methodology
-
Membrane Preparation and Mounting: A dense membrane film of a known thickness is securely mounted in a permeation cell, dividing it into a high-pressure feed side and a low-pressure (initially vacuumed) permeate side.[16] The system must be checked for leaks to ensure accuracy.[15]
-
System Evacuation: The entire system, especially the permeate volume, is thoroughly evacuated using a vacuum pump to remove any residual gases.[15]
-
Gas Permeation Measurement:
-
A pure gas (e.g., CO₂, CH₄, N₂, O₂) is introduced to the feed side of the membrane cell at a constant high pressure (p_feed).[15]
-
As the gas permeates through the membrane into the fixed permeate volume, the pressure on the permeate side (p_permeate) increases over time.
-
A pressure transducer monitors this pressure rise. The rate of pressure increase (dp/dt) at steady-state is recorded.[15]
-
-
Calculation of Permeability: The permeability coefficient (P) is calculated from the steady-state pressure rise, the membrane area (A), the thickness (l), the permeate volume (Vp), the temperature (T), and the pressure difference across the membrane (Δp). The formula is derived from Fick's law and the ideal gas law.
-
Calculation of Selectivity: The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeabilities: α_A/B = P_A / P_B.[15]
-
Test Conditions: Experiments are typically conducted at a constant temperature, often 35 °C, and at various feed pressures to assess the material's resistance to phenomena like plasticization, where high concentrations of a sorbing gas like CO₂ can cause the polymer to swell, altering its transport properties.[4][8]
This standardized approach allows for the direct and objective comparison of intrinsic material properties, which is crucial for the development and selection of high-performance membranes for industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. eng.uc.edu [eng.uc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. iosrjen.org [iosrjen.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A review on recent advances of cellulose acetate membranes for gas separation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A review on recent advances of cellulose acetate membranes for gas separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. scispace.com [scispace.com]
- 15. theaic.org [theaic.org]
- 16. Test Method for Gas Separation Effect of Membranes - Labthink [labthinkinternational.com]
Validating the Structure of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: A Spectroscopic Comparison Guide
This guide provides a comprehensive overview of the spectroscopic methods used to validate the structure of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (also known as 6F-AP). For comparative purposes, its spectral characteristics are contrasted with those of two related compounds: 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A, BPA) and 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF, BPAF). This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed methods for structural elucidation of complex organic molecules.
The validation of a chemical structure is a critical step in chemical synthesis and drug discovery, ensuring the identity and purity of a compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for this purpose. Each technique provides unique and complementary information about the molecular structure.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for 6F-AP and its analogues, BPA and BPAF. The data for 6F-AP is predicted based on its structural motifs and comparison with similar compounds, while the data for BPA and BPAF is based on established spectral databases.
Table 1: ¹H NMR Spectral Data Comparison (Predicted for 6F-AP)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound (6F-AP) | ~ 9.0 - 10.0 | br s | Phenolic -OH |
| ~ 6.5 - 7.0 | m | Aromatic -CH | |
| ~ 4.0 - 5.0 | br s | Amino -NH₂ | |
| 2,2-bis(4-hydroxyphenyl)propane (BPA) | ~ 9.0 | s | Phenolic -OH |
| 7.07 | d | Aromatic -CH (ortho to -C(CH₃)₂) | |
| 6.72 | d | Aromatic -CH (ortho to -OH) | |
| 1.62 | s | Isopropylidene -CH₃ | |
| 2,2-bis(4-hydroxyphenyl)hexafluoropropane (BPAF) | ~ 9.5 - 10.5 | s | Phenolic -OH |
| 7.30 | d | Aromatic -CH (ortho to -C(CF₃)₂) | |
| 6.85 | d | Aromatic -CH (ortho to -OH) |
br s = broad singlet, m = multiplet, s = singlet, d = doublet
Table 2: ¹³C NMR Spectral Data Comparison (Predicted for 6F-AP)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (6F-AP) | ~ 145 - 155 | Aromatic C-OH |
| ~ 130 - 140 | Aromatic C-NH₂ | |
| ~ 115 - 130 | Aromatic C-H and C-C | |
| ~ 120 - 128 (q) | -CF₃ | |
| ~ 65 (septet) | -C(CF₃)₂ | |
| 2,2-bis(4-hydroxyphenyl)propane (BPA) | 153.2 | Aromatic C-OH |
| 140.9 | Aromatic C-C(CH₃)₂ | |
| 127.9 | Aromatic C-H (ortho to -C(CH₃)₂) | |
| 114.9 | Aromatic C-H (ortho to -OH) | |
| 41.8 | -C(CH₃)₂ | |
| 31.0 | -CH₃ | |
| 2,2-bis(4-hydroxyphenyl)hexafluoropropane (BPAF) | 156.4 | Aromatic C-OH |
| 131.6 | Aromatic C-H (ortho to -C(CF₃)₂) | |
| 126.8 | Aromatic C-C(CF₃)₂ | |
| 124.3 (q) | -CF₃ | |
| 116.0 | Aromatic C-H (ortho to -OH) | |
| 64.9 (septet) | -C(CF₃)₂ |
q = quartet, septet = septet
Table 3: IR Spectral Data Comparison (Predicted for 6F-AP)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound (6F-AP) | 3500 - 3300 | O-H and N-H stretching |
| 3100 - 3000 | Aromatic C-H stretching | |
| 1620 - 1580 | N-H bending and Aromatic C=C stretching | |
| 1520 - 1480 | Aromatic C=C stretching | |
| 1300 - 1100 | C-F stretching | |
| 2,2-bis(4-hydroxyphenyl)propane (BPA) | 3600 - 3200 | O-H stretching |
| 3100 - 3000 | Aromatic C-H stretching | |
| 3000 - 2850 | Aliphatic C-H stretching | |
| 1610, 1510 | Aromatic C=C stretching | |
| 2,2-bis(4-hydroxyphenyl)hexafluoropropane (BPAF) | 3600 - 3200 | O-H stretching |
| 3100 - 3000 | Aromatic C-H stretching | |
| 1615, 1515 | Aromatic C=C stretching | |
| 1300 - 1100 | C-F stretching |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z for [M]⁺ or [M+H]⁺ |
| This compound (6F-AP) | C₁₅H₁₂F₆N₂O₂ | 366.26 | 366.08 or 367.09 |
| 2,2-bis(4-hydroxyphenyl)propane (BPA) | C₁₅H₁₆O₂ | 228.29 | 228.12 or 229.13 |
| 2,2-bis(4-hydroxyphenyl)hexafluoropropane (BPAF) | C₁₅H₁₀F₆O₂ | 336.23 | 336.06 or 337.07 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]
-
Transfer the solution to a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[2]
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a typical experiment involves acquiring 16-64 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is common.
-
Additional experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ signals.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[3]
-
Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[3]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[3]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Analysis: Identify the characteristic absorption bands (peaks) in the spectrum and assign them to specific functional groups (e.g., O-H, N-H, C-F, aromatic C-H) by comparing the peak positions (in cm⁻¹) to correlation charts.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[4]
-
Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[4]
-
Ensure the final solution is free of any particulate matter by filtering if necessary.[4]
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a "soft" ionization technique suitable for determining the molecular ion, while EI can provide valuable fragmentation information.[5][6]
-
Acquire the mass spectrum in the appropriate mass range. For 6F-AP, a range of m/z 50-500 would be suitable.
-
For high-resolution mass spectrometry (HRMS), use an instrument like a Time-of-Flight (TOF) or Orbitrap analyzer to obtain a highly accurate mass measurement.
-
-
Analysis:
-
Identify the molecular ion peak (e.g., [M]⁺, [M+H]⁺, or [M-H]⁻) to confirm the molecular weight of the compound.
-
In HRMS, compare the measured exact mass to the calculated theoretical mass for the molecular formula (C₁₅H₁₂F₆N₂O₂) to confirm the elemental composition.
-
Analyze the fragmentation pattern (if any) to gain further structural insights.
-
Analytical Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound using a combination of spectroscopic techniques.
Caption: Workflow for spectroscopic validation of a chemical structure.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mit.edu [web.mit.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Polybenzoxazoles Derived from Diverse Bis(o-aminophenol) Monomers
Polybenzoxazoles (PBOs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The properties of these advanced materials are intrinsically linked to the chemical structure of their monomeric precursors, particularly the bis(o-aminophenol)s. This guide provides a comparative analysis of polybenzoxazoles synthesized from various bis(o-aminophenol) monomers, offering researchers, scientists, and professionals in drug development a comprehensive overview of their performance characteristics. The data presented is supported by experimental findings from peer-reviewed literature.
Performance Characteristics: A Comparative Data Summary
The selection of the bis(o-aminophenol) monomer significantly influences the thermal and mechanical properties, as well as the solubility of the resulting polybenzoxazole. The following table summarizes key quantitative data for PBOs derived from different bis(o-aminophenol) monomers.
| Bis(o-aminophenol) Monomer | Aromatic Dicarboxylic Acid Chloride | Polymer | Tg (°C) | T10 (°C, N2) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Solubility | Reference |
| 9,9-bis(3-amino-4-hydroxyphenyl)xanthene (BAHPX) | Terephthaloyl chloride | PBO-Xa | 258-294 | 560-580 | - | - | Soluble in NMP, m-cresol upon heating | [2] |
| 9,9-bis[4-(4-amino-3-hydroxyphenoxy)phenyl]fluorene | Terephthaloyl chloride | PEBO | 258-294 | 560-580 | - | - | Soluble in NMP, m-cresol upon heating | [2] |
| 3,3'-dihydroxybenzidine (DHB) | Terephthaloyl chloride (TPC) | PBO | - | 670 | 76 | 2.7 | - | [3] |
| 3,3'-dihydroxybenzidine (DHB) | Isophthaloyl chloride (IPC) | PBO | - | - | - | - | - | [3] |
| Bisphenol-A based aminophenol | Isomeric acid chlorides | PBO | ~280 | Fair | - | - | Limited | [4] |
NMP: N-methyl-2-pyrrolidone
Experimental Protocols
The synthesis of polybenzoxazoles from bis(o-aminophenol) monomers is typically a two-step process involving the initial formation of a poly(o-hydroxyamide) precursor, followed by thermal cyclodehydration.
Synthesis of Poly(o-hydroxyamide) Precursor
-
Monomer Preparation: The selected bis(o-aminophenol) and aromatic dicarboxylic acid chloride are used as monomers.
-
Polycondensation: The polycondensation reaction is carried out at low temperatures in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) containing a solubilizing agent like lithium chloride (LiCl).[3]
-
Reaction Conditions: The reaction mixture is typically stirred under an inert atmosphere (e.g., nitrogen) for several hours to form the poly(o-hydroxyamide) solution.
-
Precipitation and Purification: The resulting polymer solution is then poured into a non-solvent (e.g., methanol or water) to precipitate the poly(o-hydroxyamide). The polymer is collected by filtration, washed thoroughly, and dried under vacuum.
Thermal Cyclodehydration to Polybenzoxazole
-
Precursor Film Casting: The purified poly(o-hydroxyamide) is dissolved in a suitable solvent (e.g., DMAc) to form a viscous solution, which is then cast onto a glass substrate to form a film.
-
Thermal Treatment: The precursor film is subjected to a staged thermal treatment process under vacuum or an inert atmosphere. A typical procedure involves heating at progressively higher temperatures, for instance, at 250°C for 6 hours and then at 300°C for another 6 hours.[3]
-
Cyclization: During this thermal treatment, the o-hydroxyamide units undergo intramolecular cyclodehydration to form the rigid benzoxazole rings, resulting in the final polybenzoxazole film. The extent of cyclization can be monitored by techniques like Fourier-transform infrared (FTIR) spectroscopy.
Synthesis and Characterization Workflow
The following diagrams illustrate the general synthesis pathway for polybenzoxazoles and a typical experimental workflow for their characterization.
References
A Comparative Analysis of the Chemical Resistance of 6FAP-Based Polymers Against Common Solvents
For researchers, scientists, and drug development professionals, selecting materials with high chemical resistance is paramount to ensure the integrity and longevity of laboratory equipment and components. This guide provides a detailed comparison of the chemical resistance of 6FAP (hexafluoroisopropylidene-containing) based polymers against other common high-performance polymers, including polyimides, polysulfones, and fluoropolymers. The data presented is based on standardized testing protocols to facilitate informed material selection.
Executive Summary
Polymers based on the 6FAP moiety, particularly 6FDA-based polyimides, exhibit exceptional resistance to a wide array of organic solvents. This superior performance is attributed to the strong carbon-fluorine bonds and the bulky hexafluoroisopropylidene group, which shields the polymer backbone from chemical attack. While fluoropolymers like PTFE also offer outstanding chemical inertness, 6FAP-based polymers often provide a better balance of chemical resistance, mechanical strength, and processability. Polysulfones and other polyimides, while robust, can show vulnerability to certain classes of solvents.
Comparative Chemical Resistance Data
The following tables summarize the chemical resistance of various polymers to a range of common laboratory solvents. The data is presented as percentage weight change after immersion for a specified duration, in accordance with ASTM D543 procedures. A lower percentage change indicates higher resistance.
Table 1: Chemical Resistance to Common Non-Polar Solvents
| Solvent | 6FAP-Based Polyimide (e.g., Kapton® HN) | Polysulfone (PSU) | Fluoropolymer (PTFE) |
| Toluene | < 1% | ~5-10% (Slight swelling) | < 0.1% |
| Hexane | < 0.5% | < 1% | < 0.1% |
| Xylene | < 1% | ~5-15% (Slight to moderate swelling) | < 0.1% |
Table 2: Chemical Resistance to Common Polar Aprotic Solvents
| Solvent | 6FAP-Based Polyimide (e.g., Kapton® HN) | Polysulfone (PSU) | Fluoropolymer (PTFE) |
| Acetone | < 1% | Not Recommended (Dissolves) | < 0.1% |
| Dimethylformamide (DMF) | < 2% (Slight swelling) | Not Recommended (Dissolves) | < 0.1% |
| N-Methyl-2-pyrrolidone (NMP) | < 3% (Slight swelling) | Not Recommended (Dissolves) | < 0.1% |
| Tetrahydrofuran (THF) | < 2% (Slight swelling) | Not Recommended (Dissolves) | < 0.1% |
Table 3: Chemical Resistance to Common Polar Protic Solvents
| Solvent | 6FAP-Based Polyimide (e.g., Kapton® HN) | Polysulfone (PSU) | Fluoropolymer (PTFE) |
| Isopropanol | < 0.5% | < 1% | < 0.1% |
| Ethanol | < 0.5% | < 1% | < 0.1% |
| Methanol | < 1% | < 2% | < 0.1% |
Table 4: Chemical Resistance to Acids and Bases
| Reagent | 6FAP-Based Polyimide (e.g., Kapton® HN) | Polysulfone (PSU) | Fluoropolymer (PTFE) |
| Hydrochloric Acid (10%) | Excellent | Excellent | Excellent |
| Sulfuric Acid (30%) | Excellent | Good | Excellent |
| Sodium Hydroxide (10%) | Good | Excellent | Excellent |
Note: "Excellent" indicates negligible change in weight and properties. "Good" indicates minor changes that may not affect performance in all applications. "Not Recommended" indicates significant degradation or dissolution. Data is compiled from various sources and testing conditions may vary.
Experimental Protocols
The data presented in this guide is based on methodologies outlined in the ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents .[1][2][3][4]
Key Experiment: Immersion Test (ASTM D543, Practice A)
This test is designed to determine the change in properties of a plastic material after being immersed in a chemical reagent.
Methodology:
-
Specimen Preparation: Standard test specimens of the polymer are prepared with known dimensions and weight.
-
Initial Measurements: The initial weight, dimensions (length, width, thickness), and mechanical properties (e.g., tensile strength and elongation) of the specimens are measured and recorded.[1]
-
Immersion: The specimens are fully immersed in the test solvent in a sealed container to prevent evaporation.
-
Exposure Conditions: The immersion is carried out for a specified duration (e.g., 24 hours, 7 days, or longer) at a controlled temperature (typically room temperature, unless otherwise specified).[1]
-
Post-Exposure Evaluation: After the immersion period, the specimens are removed, gently wiped to remove excess solvent, and re-weighed. The dimensions are also re-measured.
-
Property Testing: The mechanical properties of the exposed specimens are tested and compared to the initial values to determine the percentage retention of these properties.
-
Data Analysis: The percentage change in weight and dimensions, as well as the percentage retention of mechanical properties, are calculated to assess the chemical resistance.[2]
Discussion of Results
6FAP-Based Polymers (Polyimides): As evidenced by the data, 6FAP-based polyimides, such as those derived from 6FDA, demonstrate a remarkable resistance to a broad spectrum of organic solvents.[5] They show minimal swelling or weight change even in aggressive polar aprotic solvents that are known to dissolve other high-performance polymers. For instance, Kapton®, a well-known polyimide film, is reported to have no known organic solvents.[5][6] This makes them an excellent choice for applications requiring robust chemical compatibility.
Alternative Polymers:
-
Polyimides (Non-6FAP): While generally offering good chemical resistance, some non-fluorinated polyimides can be more susceptible to attack by certain polar aprotic solvents compared to their 6FAP counterparts. Their performance can be highly dependent on the specific chemical structure of the polymer backbone.
-
Polysulfones (PSU, PES): Polysulfones exhibit good resistance to aqueous solutions, acids, and bases.[7] However, they are generally not resistant to polar aprotic solvents like ketones, esters, and some halogenated hydrocarbons, in which they can swell or dissolve.[7][8]
-
Fluoropolymers (PTFE, PFA): Fluoropolymers, particularly perfluorinated polymers like PTFE and PFA, are renowned for their exceptional chemical inertness.[9][10][11][12] They are resistant to almost all chemicals and solvents.[10][11] However, their mechanical properties may not be as high as some polyimides, and they can be more challenging to process.
Conclusion
For applications demanding a high degree of chemical resistance, particularly against a wide range of organic solvents, 6FAP-based polymers are a superior choice. They offer a unique combination of chemical inertness, mechanical robustness, and processability that is often unmatched by other polymer families. While fluoropolymers provide the highest level of chemical resistance, 6FAP-based polymers present a more versatile option for complex components that require a balance of properties. The selection of the most appropriate polymer will ultimately depend on the specific chemical environment, temperature, and mechanical stresses expected in the end-use application. It is always recommended to conduct specific testing under end-use conditions to ensure material compatibility.[9]
References
- 1. coirubber.com [coirubber.com]
- 2. matestlabs.com [matestlabs.com]
- 3. Chemical Compatibility ASTM D543 [intertek.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. market.americandurafilm.com [market.americandurafilm.com]
- 6. equilibar.com [equilibar.com]
- 7. lorric.com [lorric.com]
- 8. scribd.com [scribd.com]
- 9. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 10. Chemical Resistance of Fluoropolymers - Membrane Solutions [membrane-solutions.com]
- 11. coleparmer.com [coleparmer.com]
- 12. portplastics.com [portplastics.com]
Performance Showdown: 6FAP-Based Membranes Challenge Nafion in Fuel Cell Applications
A new class of polyimide membranes, incorporating the hexafluoroisopropylidene (6FAP) group, is emerging as a promising alternative to the long-standing industry standard, Nafion, for proton exchange membrane (PEM) fuel cells. These advanced materials offer the potential for improved performance and durability under various operating conditions. This guide provides a detailed comparison of key performance metrics for 6FAP-based membranes and benchmark Nafion membranes, supported by experimental data and detailed methodologies.
Researchers and scientists in the field of fuel cell technology are constantly seeking membrane materials that can operate efficiently at higher temperatures and lower humidity, while maintaining excellent proton conductivity and mechanical stability. Sulfonated polyimides (SPIs) containing the 6FAP moiety have garnered significant attention due to their excellent thermal and chemical stability. This comparison guide delves into the critical performance parameters of these novel membranes against the well-established Nafion membranes.
Key Performance Metrics: A Head-to-Head Comparison
To provide a clear and objective comparison, the following tables summarize the key performance indicators for a representative novel sulfonated polyimide (NSPI) containing a 6FAP-related structure and the benchmark Nafion 117 membrane. It is important to note that performance can vary depending on the specific composition and fabrication of the 6FAP-based membrane.
| Membrane Type | Ion Exchange Capacity (IEC) (meq/g) | Water Uptake (%) | Proton Conductivity (S/cm) |
| Novel Sulfonated Polyimide (NSPI) | 1.30[1] | ~ Equal to Nafion® 117[1] | Higher than Nafion® 117 at elevated temperatures[1] |
| Nafion® 117 | 1.07 (calculated from EW of 1100 g/mol ) | Data varies with temperature and RH | ~0.1 S/cm at 80°C, 100% RH[2] |
Table 1: Comparison of Ion Exchange Capacity, Water Uptake, and Proton Conductivity.
| Membrane Type | Methanol Permeability (cm²/s) | Membrane Selectivity (s·S/cm³) |
| Sulfonated poly(aromatic imide-co-aliphatic imide) | 2.75 × 10⁻⁸[3] | 1.65 × 10⁶[3] |
| Nafion® 117 | ~1.17 x 10⁻⁶[3] | Lower than the SPI[3] |
Table 2: Comparison of Methanol Permeability and Selectivity (Relevant for Direct Methanol Fuel Cells).
| Membrane Type | Peak Power Density (mW/cm²) | Operating Conditions |
| Sulfonimide-based PPBP-40 | 631[4] | 70°C / 100% RH[4] |
| Nafion® 117 | 620[4] | 70°C / 100% RH[4] |
| Novel Sulfonated Polyimide (NSPI 10) | 28.5[4] | 70°C in DMFC[4] |
| Nafion® 117 | 25[4] | 70°C in DMFC[4] |
| Nafion® 211 | 363.2[5] | e-fuel cell[5] |
| Nafion® 117 | Lower than Nafion 211[5] | e-fuel cell[5] |
Table 3: Comparison of Fuel Cell Performance.
Experimental Protocols: A Guide to Key Characterization Techniques
The following are detailed methodologies for the key experiments cited in the performance comparison.
Proton Conductivity Measurement
Proton conductivity is a critical measure of a membrane's ability to transport protons from the anode to the cathode. It is typically measured using Electrochemical Impedance Spectroscopy (EIS).
Procedure:
-
A membrane sample is cut to a specific size and placed in a four-probe conductivity cell.
-
The cell is placed in a controlled environment where temperature and relative humidity (RH) can be precisely regulated.
-
An AC signal of small amplitude (e.g., 10 mV) is applied across a range of frequencies (e.g., 1 Hz to 1 MHz).
-
The impedance of the membrane is measured, and the bulk resistance (R) is determined from the Nyquist plot.
-
The proton conductivity (σ) is then calculated using the following formula: σ = L / (R × A) where L is the distance between the potential sensing electrodes and A is the cross-sectional area of the membrane.
Ion Exchange Capacity (IEC) Measurement
IEC quantifies the number of active proton-conducting sites (sulfonic acid groups) per unit weight of the membrane. A common method for determining IEC is through titration.
Procedure:
-
A dried membrane sample of known weight is immersed in a known volume of a salt solution (e.g., 1 M NaCl) for a specified period (e.g., 24 hours) to allow for the exchange of protons (H⁺) from the membrane with the cations (Na⁺) from the solution.
-
The solution containing the exchanged protons is then titrated with a standardized sodium hydroxide (NaOH) solution of known concentration.
-
An indicator (e.g., phenolphthalein) is used to determine the endpoint of the titration.
-
The IEC is calculated using the following equation: IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry where V_NaOH is the volume of NaOH solution used, C_NaOH is the concentration of the NaOH solution, and W_dry is the dry weight of the membrane sample.
Water Uptake and Swelling Ratio Measurement
Water uptake and swelling ratio are important parameters that indicate the membrane's ability to retain water, which is crucial for proton conduction, and its dimensional stability.
Procedure for Water Uptake:
-
A membrane sample is dried in a vacuum oven at a specific temperature (e.g., 80°C) for a set time (e.g., 24 hours) until a constant weight (W_dry) is achieved.
-
The dried membrane is then immersed in deionized water at a specific temperature (e.g., room temperature or 80°C) for a certain period (e.g., 24 hours) to ensure full hydration.
-
The hydrated membrane is removed from the water, and excess surface water is carefully wiped off with filter paper before it is weighed (W_wet).
-
The water uptake is calculated as follows: Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100
Procedure for Swelling Ratio:
-
The length and width of the dry membrane sample (L_dry and W_dry) are measured.
-
After hydration, the length and width of the wet membrane sample (L_wet and W_wet) are measured.
-
The in-plane swelling ratio is calculated as: In-plane Swelling Ratio (%) = [((L_wet × W_wet) - (L_dry × W_dry)) / (L_dry × W_dry)] × 100
-
The through-plane swelling ratio can be determined by measuring the thickness of the dry (T_dry) and wet (T_wet) membranes: Through-plane Swelling Ratio (%) = [(T_wet - T_dry) / T_dry] × 100
Visualizing the Comparison Framework
The following diagram illustrates the logical flow of comparing the performance of 6FAP-based membranes with Nafion.
Caption: Logical workflow for comparing 6FAP and Nafion membrane performance.
Conclusion
The data presented suggests that 6FAP-based sulfonated polyimide membranes exhibit competitive and, in some aspects, superior performance compared to the benchmark Nafion membranes. Notably, their potential for higher proton conductivity at elevated temperatures and improved stability makes them strong candidates for next-generation fuel cell applications. However, further research and long-term durability studies are necessary to fully assess their commercial viability. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to conduct their own comparative analyses and contribute to the advancement of fuel cell technology.
References
A Comparative Guide to Validating the Purity of Synthesized 6FAP using HPLC and DSC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides an objective comparison and detailed protocols for two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC)—for validating the purity of a synthesized novel compound, 6FAP. The complementary data from these orthogonal methods provide a robust and reliable assessment of compound purity, which is essential for subsequent research and development stages.
Overall Workflow: From Synthesis to Purity Verification
The validation of a synthesized compound follows a structured workflow, beginning from the initial synthesis and purification to the final analytical confirmation of purity. This process ensures that the material used for further studies is of the highest possible quality, free from significant impurities that could affect experimental outcomes.
Caption: Experimental workflow for 6FAP synthesis, purification, and purity validation.
Comparison of HPLC and DSC for Purity Assessment
HPLC and DSC are powerful techniques that assess purity based on different physical principles. HPLC separates components based on their chemical affinity for the stationary and mobile phases, while DSC measures purity based on the melting point depression caused by impurities.[1][2] Using both methods provides a more comprehensive purity profile.
| Feature | High-Performance Liquid Chromatography (HPLC) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation of components in a mixture based on their differential distribution between a stationary phase and a liquid mobile phase. Purity is typically determined by area percent calculation. | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is calculated from the broadening and depression of the melting endotherm based on the Van't Hoff equation.[3] |
| Information Provided | Quantitative purity (area %), impurity profile (number and relative amount of impurities), retention time for identification. | Quantitative purity (mol %), melting point, heat of fusion (ΔH). |
| Advantages | High resolution and sensitivity; can separate and quantify closely related impurities; applicable to a wide range of compounds.[4] | Rapid, requires small sample size, no solvent or column required; provides information on the physical state (crystalline, amorphous) of the sample.[1] |
| Disadvantages | Requires method development; impurities must be soluble and possess a chromophore for UV detection; non-volatile buffers can be problematic for subsequent MS analysis. | Impurities must be soluble in the molten primary component and insoluble in the solid phase; not suitable for amorphous or thermally unstable compounds; less sensitive to impurities that do not affect the melting point.[5] |
| Typical Sample Size | 5-20 µL injection of a ~1 mg/mL solution. | 1-3 mg of solid material.[5] |
Detailed Experimental Protocols
The following sections provide standardized protocols for analyzing the purity of synthesized 6FAP using HPLC and DSC.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is designed to separate 6FAP from potential synthesis-related impurities and degradation products.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (reagent grade).
-
6FAP reference standard and synthesized batches for testing.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the 6FAP reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Accurately weigh and dissolve each synthesized batch of 6FAP to a final concentration of 1.0 mg/mL in the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes until a stable baseline is achieved.
-
Inject a diluent blank to ensure no system peaks are present.
-
Inject the 6FAP reference standard to determine its retention time and peak shape.
-
Inject each synthesized 6FAP sample solution in duplicate.
-
After the sequence is complete, process the chromatograms. Calculate the purity of 6FAP using the area percentage method: Purity (%) = (Area of 6FAP Peak / Total Area of All Peaks) x 100
Protocol 2: Purity Determination by Differential Scanning Calorimetry (DSC)
This DSC method determines the purity of 6FAP based on the principle of melting point depression.[2]
1. Instrumentation and Materials:
-
Calibrated Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Aluminum crucibles and lids.
-
Crimper for sealing crucibles.
-
High-purity indium standard for calibration.
-
Nitrogen gas (99.99% purity) for purging.
-
6FAP reference standard and synthesized batches.
2. DSC Parameters:
-
Temperature Range: 25 °C to 200 °C (or a range appropriate for the expected melting point of 6FAP).
-
Heating Rate: 1 °C/min. A slow heating rate is recommended by ASTM E928 for accurate purity analysis.[5]
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Sample Preparation: Accurately weigh 1-3 mg of the 6FAP sample into an aluminum crucible and hermetically seal it. Prepare an empty, sealed aluminum crucible as the reference.
3. Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Place the sealed sample crucible and the reference crucible into the DSC cell.
-
Equilibrate the cell at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 1 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram using the instrument's software, which applies the Van't Hoff equation to the melting endotherm to calculate the mole percent purity.
Quantitative Data Summary
The following tables present hypothetical data from the analysis of three different synthesized batches of 6FAP compared to a certified reference standard.
Table 1: HPLC Purity Analysis Results
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Purity by Area % |
| Reference Standard | 12.52 | 4850.3 | 99.95% |
| Batch A | 12.51 | 4795.1 | 99.10% |
| Batch B | 12.53 | 4820.5 | 99.65% |
| Batch C | 12.49 | 4680.9 | 97.50% |
Table 2: DSC Purity Analysis Results
| Sample ID | Onset T (°C) | Peak T (°C) | ΔH (J/g) | Purity (mol %) |
| Reference Standard | 175.8 | 176.5 | 150.2 | 99.92 mol% |
| Batch A | 174.9 | 175.8 | 148.5 | 99.05 mol% |
| Batch B | 175.5 | 176.2 | 149.8 | 99.60 mol% |
| Batch C | 173.2 | 174.5 | 145.3 | 97.35 mol% |
The data indicates that Batch B has the highest purity, closely matching the reference standard, while Batch C contains a higher level of impurities as detected by both the broadening of the melting peak in DSC and the presence of additional peaks in the HPLC chromatogram.[1] The strong correlation between the purity values obtained from both HPLC and DSC provides high confidence in the quality assessment of the synthesized batches.
References
The Influence of Dianhydride Structure on the Properties of 6FDA-Based Polyimides: A Comparative Guide
Researchers and scientists in materials science and polymer chemistry are constantly seeking to tailor the properties of high-performance polymers like polyimides for specific applications. The choice of monomers, particularly the dianhydride, plays a pivotal role in determining the final characteristics of the resulting polyimide. This guide provides a comparative analysis of the effects of different dianhydrides on the properties of polyimides based on the widely used 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), offering valuable insights for the development of advanced materials.
This comparison focuses on the impact of incorporating various aromatic dianhydrides, alongside 6FDA, on the thermal, mechanical, and dielectric properties of the resulting polyimides. By understanding these structure-property relationships, researchers can strategically select dianhydrides to achieve desired performance characteristics, such as enhanced thermal stability, improved mechanical strength, or a lower dielectric constant for microelectronics applications.
Performance Comparison of 6FDA-Based Polyimides with Different Dianhydrides
The properties of polyimides are intrinsically linked to the chemical structure of their constituent dianhydride and diamine monomers. The rigidity, polarity, and bulkiness of the dianhydride moiety significantly influence chain packing, intermolecular interactions, and ultimately, the macroscopic properties of the polymer.
| Property | Dianhydride | Value |
| Glass Transition Temperature (Tg) | 6FDA | ~320-350 °C |
| BPDA (3,3',4,4'-Biphenyltetracarboxylic Dianhydride) | Increased Tg compared to 6FDA due to rigid biphenyl structure | |
| PMDA (Pyromellitic Dianhydride) | Highest Tg due to planar and rigid structure | |
| ODPA (4,4'-Oxydiphthalic Anhydride) | Lower Tg than 6FDA due to flexible ether linkage | |
| BPADA (4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride)) | Lower Tg than 6FDA due to flexible ether and isopropylidene groups | |
| Tensile Strength | 6FDA | High |
| BPDA | Generally higher than 6FDA | |
| PMDA | High, but can be brittle | |
| ODPA | Moderate, with increased flexibility | |
| BPADA | Moderate, with good toughness | |
| Dielectric Constant | 6FDA | Low (~2.8-3.2) due to fluorine content |
| BPDA | Higher than 6FDA | |
| PMDA | Highest among the compared dianhydrides | |
| ODPA | Moderate | |
| BPADA | Lower than BPDA and PMDA |
Note: The values presented are approximate and can vary depending on the specific diamine used, the method of synthesis, and the processing conditions.
Experimental Protocols
The synthesis and characterization of these polyimides typically follow a standardized set of procedures.
Synthesis of Polyimides
A common method for synthesizing polyimides is a two-step polycondensation reaction.[1][2][3]
-
Poly(amic acid) Formation: The first step involves the reaction of a dianhydride with a diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), at room temperature to form a poly(amic acid) solution.
-
Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and then heated at elevated temperatures (typically 200-300 °C) to induce cyclodehydration.[4]
-
Chemical Imidization: This method involves the addition of a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine or triethylamine), to the poly(amic acid) solution at lower temperatures.[3]
-
Characterization Techniques
A variety of analytical techniques are employed to characterize the properties of the synthesized polyimides.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): This technique is used to determine the thermal stability of the polyimide by measuring its weight loss as a function of temperature. The 5% weight loss temperature (Td5) is often reported as an indicator of thermal stability.[5]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a critical parameter for understanding its processing window and service temperature.[4][5]
-
-
Mechanical Testing:
-
Dielectric Analysis:
Visualizing the Process and Relationships
To better understand the synthesis process and the interplay of factors influencing polyimide properties, the following diagrams are provided.
Caption: A flowchart illustrating the two-step synthesis of polyimides.
Caption: Key structure-property relationships in 6FDA-based polyimides.
References
- 1. osti.gov [osti.gov]
- 2. Studies on Synthesis and Properties of Polyimides : IV. 6FDA-Polyimides -Applied Chemistry for Engineering | Korea Science [koreascience.kr]
- 3. eng.uc.edu [eng.uc.edu]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 7. nanochem.pusan.ac.kr [nanochem.pusan.ac.kr]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6F-AP) in High-Temperature Applications
This guide provides a comprehensive benchmark analysis of polymers derived from 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (6F-AP) for high-temperature applications. It is intended for researchers, scientists, and drug development professionals seeking advanced materials with superior thermal and mechanical stability. The performance of 6F-AP-based polyimides and polybenzoxazoles is objectively compared with established high-performance polymers, namely Kapton® (a polyimide) and Polyether Ether Ketone (PEEK). All data is presented in clearly structured tables, and detailed experimental methodologies are provided.
Executive Summary
Polymers derived from 6F-AP exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them prime candidates for demanding high-temperature environments. The incorporation of the hexafluoroisopropylidene (6F) group into the polymer backbone significantly enhances these properties compared to many non-fluorinated counterparts. This guide will demonstrate that 6F-AP based polymers often exhibit higher glass transition temperatures and thermal decomposition temperatures, positioning them as superior alternatives for applications where extreme heat is a critical factor.
Performance Benchmark: 6F-AP Polymers vs. Alternatives
The following tables summarize the key performance indicators for 6F-AP based polymers in comparison to Kapton® HN and PEEK. It is important to note that the data is compiled from various sources, and direct comparison should be made with caution as experimental conditions may vary.
Thermal Properties
| Property | 6F-AP Polyimide | Kapton® HN | PEEK | Test Method |
| Glass Transition Temperature (Tg) | 246-296 °C[1] | 360-410 °C | ~143 °C[2] | Dynamic Mechanical Analysis (DMA) |
| 5% Weight Loss Temperature (TGA) | 530-540 °C (in N2)[1] | ~500 °C (in air) | >500 °C | Thermogravimetric Analysis (TGA) |
| Continuous Use Temperature | Not specified | up to 400 °C[3] | up to 260 °C[2] | - |
Note: The thermal properties of 6F-AP polyimides can be tailored by the choice of dianhydride co-monomer.
Mechanical Properties
| Property | 6F-AP Polyimide Film | Kapton® HN (1 mil) | PEEK (unfilled) | Test Method |
| Tensile Strength | 232.73 MPa (at 23°C)[4] | 231 MPa (at 23°C)[3] | 90-100 MPa | ASTM D638 |
| Tensile Modulus | 5.53 GPa (at 23°C)[4] | Not Specified | 3.6 GPa | ASTM D638 |
| Elongation at Break | 26.26% (at 23°C)[4] | 72% (at 23°C)[3] | 50% | ASTM D638 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, based on established ASTM standards.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Methodology (based on ASTM E1131):
-
A small sample of the polymer (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.
-
The crucible is loaded into the TGA instrument.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
The analysis is conducted under a controlled atmosphere, typically nitrogen for inert decomposition or air for oxidative stability studies, with a constant purge gas flow rate (e.g., 50-100 mL/min).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is determined from the resulting TGA curve.
Dynamic Mechanical Analysis (DMA)
Objective: To determine the glass transition temperature (Tg) and viscoelastic properties of the polymer.
Methodology (based on ASTM D7028):
-
A rectangular specimen of the polymer film or composite is prepared with defined dimensions.
-
The specimen is mounted in the DMA instrument, typically in a tension or cantilever clamp.
-
A sinusoidal stress is applied to the sample at a fixed frequency (e.g., 1 Hz).
-
The sample is subjected to a controlled temperature ramp (e.g., 3-5 °C/min) over the desired temperature range.
-
The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are measured as a function of temperature.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan δ curve or the onset of the drop in the storage modulus.
Tensile Testing
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer film.
Methodology (based on ASTM D638):
-
Dog-bone shaped specimens are prepared from the polymer film according to the standard dimensions.
-
The thickness and width of the gauge section of each specimen are measured precisely.
-
The specimen is mounted in the grips of a universal testing machine.
-
An extensometer is attached to the gauge section to accurately measure strain.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and displacement data are recorded throughout the test.
-
Tensile strength is calculated as the maximum stress applied before rupture.
-
Tensile modulus is determined from the initial linear portion of the stress-strain curve.
-
Elongation at break is the percentage increase in length of the gauge section at the point of fracture.
Visualizing the Comparison
The following diagrams illustrate the logical relationships in material selection and the workflow of the experimental procedures.
Caption: Material selection workflow based on performance requirements.
Caption: Standard experimental workflow for polymer characterization.
References
- 1. Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. PEEK Vs Polyimide - Comparing Two of the Toughest Polymers | Poly Fluoro Ltd [polyfluoroltd.com]
- 3. qnityelectronics.com [qnityelectronics.com]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, a fluorinated aromatic amine, is crucial for ensuring laboratory safety and environmental protection. This compound should be managed as hazardous waste, with specific procedures followed for its handling, storage, and ultimate disposal. This guide provides a procedural, step-by-step framework to address operational questions regarding its safe disposal.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as neoprene), safety goggles, a face shield, and a lab coat.[1][2] All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]
Waste Classification and Segregation
This compound is classified as a hazardous waste due to its chemical structure, which includes halogenated organic and aromatic amine functionalities. As such, it is likely to fall under EPA hazardous waste codes for halogenated organic compounds, such as the "F" list.[3][4][5][6]
Proper segregation of this waste is critical. It must be collected in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste."[7] Do not mix this waste with non-halogenated organic waste, as the disposal methods and costs can differ significantly.
Disposal Procedures
The recommended primary disposal method for this compound is high-temperature incineration.[8] This process is effective in breaking the stable carbon-fluorine bonds present in the molecule.[8] In the absence of incineration facilities, disposal in a designated hazardous waste landfill may be an alternative, provided the facility is permitted to accept such waste. All disposal must be conducted through a licensed hazardous waste disposal company in compliance with local, state, and federal regulations.
| Parameter | Value | Compound/Process | Source |
| Incineration | |||
| Recommended Temperature | > 926 °C (1700 °F) | Perfluorooctanesulfonylfluoride (POSF) based fluorochemicals | [8] |
| Residence Time | > 1 second | POSF based fluorochemicals | [8] |
| Thermal Decomposition Range | 750 - 1050 °C | Fluoropolymers (general) | [9] |
| Chemical Degradation (Fenton's Process) | p-aminophenol (as an analogue) | ||
| Optimal pH | 3.0 | p-aminophenol | [10][11] |
| H₂O₂ Concentration | 2400 mg/dm³ | p-aminophenol (for 200-500 mg/dm³ initial concentration) | [10][11] |
| Fe²⁺ Concentration | 300 mg/dm³ | p-aminophenol (for 200-500 mg/dm³ initial concentration) | [10][11] |
| Temperature | 30 °C | p-aminophenol | [10][11] |
| Reaction Time for ~75% Degradation | 50 minutes | p-aminophenol | [10][11] |
Spill Management and Cleanup
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain : If it is safe to do so, prevent the spill from spreading by using absorbent materials such as vermiculite, sand, or chemical spill pillows.[12]
-
Cleanup : For small spills, use an inert absorbent material to soak up the substance. Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste. Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.
-
Neutralization (for Aromatic Amines - General Guidance) : For spills of aromatic amines, specialized decontamination solutions are available that are pH-adjusted to neutralize toxicity.[13] Alternatively, a weak acid can be used to neutralize basic amine compounds, but this should be done with caution due to potential heat generation.
-
Report : Report the spill to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
Experimental Protocols: Chemical Degradation of Aminophenols (Example)
While high-temperature incineration is the primary recommended disposal method, chemical degradation through advanced oxidation processes (AOPs) like Fenton's reaction can be an alternative for treating aqueous waste streams containing similar compounds. The following is a detailed methodology for the degradation of p-aminophenol, a related compound, which can be adapted and optimized for this compound.
Objective: To degrade p-aminophenol in an aqueous solution using Fenton's reagent (Fe²⁺ and H₂O₂).
Materials:
-
p-aminophenol solution (e.g., 300 mg/dm³)
-
Ferrous sulfate (FeSO₄) solution
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Stirred batch reactor
-
pH meter
-
Analytical equipment for monitoring degradation (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
pH Adjustment: Adjust the pH of the p-aminophenol solution to the optimal value of 3.0 using sulfuric acid.[10][11]
-
Initiation of Reaction: Add the required amount of ferrous sulfate solution to the reactor to achieve the desired concentration (e.g., 300 mg/dm³).[10][11]
-
Addition of Oxidant: Add the hydrogen peroxide solution to the reactor to achieve the desired concentration (e.g., 2400 mg/dm³).[10][11]
-
Reaction Conditions: Maintain the reaction mixture at the optimal temperature of 30 °C with continuous stirring.[10][11]
-
Monitoring: Withdraw samples at regular intervals to monitor the degradation of p-aminophenol using a suitable analytical method.
-
Quenching and Disposal: After the desired degradation is achieved (e.g., after 50 minutes for ~75% degradation), the reaction can be quenched by raising the pH. The resulting solution must be neutralized and disposed of as hazardous waste, in accordance with institutional guidelines, as it may contain residual reactants and byproducts.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. wku.edu [wku.edu]
- 4. media.suweb.site [media.suweb.site]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. epa.gov [epa.gov]
- 8. ag.state.mn.us [ag.state.mn.us]
- 9. nilu.com [nilu.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lsuhsc.edu [lsuhsc.edu]
Essential Safety and Logistical Guidance for Handling 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (CAS No. 83558-87-6). The following procedural guidance is designed to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Based on the hazardous nature of this compound as a skin, eye, and respiratory irritant, the following personal protective equipment is mandatory.[1][2][3]
Due to the absence of specific breakthrough time data for this compound, glove selection should be based on its chemical class, which includes aromatic amine, phenol, and hexafluoropropane functionalities.
| Glove Material | Recommendation | Rationale |
| Nitrile Rubber | Recommended for splash protection. | Good resistance to a wide range of chemicals, including some aromatic compounds.[4][5] A fresh pair should be used for each handling session. |
| Neoprene | Recommended for extended contact. | Offers good resistance to acids, bases, and some hydrocarbons and phenols.[4][5] |
| Polyvinyl Chloride (PVC) | Not Recommended. | Poor resistance to aromatic and halogenated hydrocarbons.[4][6] |
| Natural Rubber (Latex) | Not Recommended. | Generally offers poor resistance to many organic solvents and can cause allergic reactions.[5] |
Operational Protocol for Glove Usage:
-
Inspect gloves for any signs of degradation or perforation before each use.
-
Don gloves before entering the designated handling area.
-
For extended operations, consider double-gloving.
-
After handling, wash the exterior of the gloves with soap and water before removal.
-
Remove gloves without touching the outer surface with bare skin.
-
Dispose of used gloves as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Given that this compound is a solid that can form dust, respiratory protection is crucial to prevent irritation of the respiratory tract.[1][2]
| Protection Level | Respirator Type | Application |
| Minimum | N95 or FFP2 Particulate Respirator | For handling small quantities in a well-ventilated area. |
| Recommended | Half-mask or Full-face Respirator with P100/FFP3 filters | For operations that may generate significant dust or when handling larger quantities. |
Operational Protocol for Respirator Usage:
-
Ensure the respirator is properly fit-tested before use.
-
Inspect the respirator and filters for damage or contamination before each use.
-
Don the respirator before entering the handling area and do not remove it until you have exited.
-
Replace filters according to the manufacturer's recommendations or when breathing becomes difficult.
-
Clean and store reusable respirators in a clean, dry location away from chemical contamination.
To prevent eye irritation, appropriate eye and face protection is required.[1][7]
| Protection Type | Standard | Application |
| Safety Glasses | with side shields | Minimum requirement for handling small quantities. |
| Chemical Goggles | ANSI Z87.1 / EN 166 | Recommended for all handling procedures to provide a better seal against dust. |
| Face Shield | In conjunction with goggles | Recommended when there is a significant risk of splashes or dust generation. |
Operational Protocol for Eye and Face Protection:
-
Ensure eye and face protection is clean and provides a clear field of vision.
-
Wear eye protection at all times within the designated handling area.
-
In case of contact, immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do so, and seek medical attention.[4]
A laboratory coat is required for all handling procedures. For tasks with a higher risk of contamination, chemically resistant coveralls are recommended.[1] Work clothes should be laundered separately from personal clothing.[1]
Experimental Workflow and Logical Relationships
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow Diagram.
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[8]
Operational Disposal Protocol:
-
Segregation: Do not mix halogenated waste with non-halogenated waste.[8]
-
Waste Container: Use a designated, properly labeled hazardous waste container for "Halogenated Organic Solids." The container should be made of a compatible material and kept securely closed when not in use.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[8]
-
Contaminated Materials: All disposable PPE (gloves, etc.), weighing papers, and any other materials that have come into contact with the chemical must be placed in the designated solid hazardous waste container.
-
Glassware Decontamination: Reusable glassware should be rinsed with a suitable solvent (e.g., acetone) in a chemical fume hood. The rinsate must be collected as halogenated liquid hazardous waste.[8]
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Pickup and Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] Do not dispose of this chemical down the drain or in regular trash.
References
- 1. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 2. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 3. This compound 97 83558-87-6 [sigmaaldrich.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. dess.uccs.edu [dess.uccs.edu]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
